molecular formula C11H8BrNO B6256600 1-(8-bromoquinolin-2-yl)ethan-1-one CAS No. 1355018-24-4

1-(8-bromoquinolin-2-yl)ethan-1-one

Cat. No.: B6256600
CAS No.: 1355018-24-4
M. Wt: 250.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Bromoquinolin-2-yl)ethan-1-one is a brominated quinoline derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its primary research value lies in its application as a key building block for the preparation of 8-heteroaryl substituted quinoline derivatives, which are core structures in developing biologically active molecules . This compound is particularly valuable in Pd-catalyzed cross-coupling reactions with organoboron reagents, enabling efficient access to a diverse array of polyconjugated molecular architectures from a single precursor . Researchers utilize this chemical to synthesize novel 8-arylated analogues of the known antibacterial agent nitroxoline, facilitating the exploration of structure-activity relationships and the development of new therapeutic candidates . The reactive bromine atom at the 8-position of the quinoline ring, combined with the acetyl group at the 2-position, provides two distinct sites for further functionalization, making it an ideal substrate for constructing complex, multifunctional molecules. This product is intended for research purposes only in a controlled laboratory environment.

Properties

CAS No.

1355018-24-4

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

"1-(8-bromoquinolin-2-yl)ethan-1-one" properties and characteristics

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-(8-bromoquinolin-2-yl)ethan-1-one , a critical bifunctional scaffold used primarily in the synthesis of tridentate ligands for organometallic catalysis.

Executive Summary

This compound (also known as 2-acetyl-8-bromoquinoline ) is a heteroaromatic building block characterized by two distinct reactive centers: an electrophilic acetyl group at the C2 position and a halogenated site at the C8 position. This dual functionality makes it an indispensable precursor for constructing PNN (Phosphine-Nitrogen-Nitrogen) and NNN pincer ligands, which are central to modern ethylene polymerization catalysts (e.g., iron-based systems) and dehydrogenation catalysis.[1][2] Its structural rigidity, provided by the quinoline core, enhances the thermal stability of the resulting metal complexes.[1][2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

PropertyData
CAS Number 1355018-24-4
IUPAC Name This compound
Synonyms 2-Acetyl-8-bromoquinoline; 8-Bromo-2-quinolinyl methyl ketone
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, Toluene, THF; slightly soluble in Ethanol
SMILES CC(=O)c1ccc2c(cccc2Br)n1
Spectroscopic Signature (¹H NMR)

The proton NMR spectrum is distinct, showing the acetyl methyl singlet and the characteristic splitting pattern of the quinoline ring.[1][2]

  • Solvent: CDCl₃ (400 MHz)

  • Aromatic Region:

    
     8.24 (d, 1H), 8.14 (d, 1H), 8.09 (d, 1H), 7.81 (d, 1H), 7.47 (t, 1H).[1][2][3]
    
  • Aliphatic Region:

    
     2.94 (s, 3H, –CH ₃).[1][2]
    

Synthetic Pathways

The synthesis of this compound presents a regioselectivity challenge. The most robust method utilizes a Negishi cross-coupling approach starting from 2,8-dibromoquinoline. This method is preferred over direct lithiation due to the sensitivity of the quinoline ring to nucleophilic attack.

Core Synthesis Workflow (Negishi Coupling)
  • Pre-activation: Lithiation of ethyl vinyl ether to generate the

    
    -lithiated vinyl ether.
    
  • Transmetallation: Reaction with anhydrous ZnCl₂ to form the organozinc reagent.

  • Coupling: Pd-catalyzed cross-coupling with 2,8-dibromoquinoline. The C2 position is more reactive towards oxidative addition than the C8 position due to electronic deficiency adjacent to the nitrogen.

  • Hydrolysis: Acidic workup converts the enol ether intermediate into the ketone.

Synthesis cluster_legend Reaction Logic SM 2,8-Dibromoquinoline Inter Intermediate: 2-(1-ethoxyvinyl)-8-bromoquinoline SM->Inter Pd(dba)2, PPh3 THF, Reflux Reagent Ethyl Vinyl Ether + n-BuLi / ZnCl2 Reagent->Inter In situ generation Prod TARGET: 2-Acetyl-8-bromoquinoline Inter->Prod HCl (aq) Hydrolysis C2-Selectivity C2-Selectivity Electronic Activation Electronic Activation C2-Selectivity->Electronic Activation

Figure 1: Regioselective synthesis via Negishi coupling. The C2-bromine is preferentially substituted.

Reactivity & Functionalization

The molecule's value lies in its divergent reactivity . It serves as a linchpin for constructing complex ligand architectures.

A. Carbonyl Condensation (Schiff Base Formation)

The acetyl group undergoes condensation with primary amines (anilines) to form imines.[1] This is the critical step for synthesizing iminopyridine or iminoquinoline ligands used in olefin polymerization.

  • Mechanism: Acid-catalyzed nucleophilic addition-elimination.

  • Application: Reaction with 2,6-diisopropylaniline yields sterically bulky ligands that protect the metal center in catalysis.

B. C8-Halogen Functionalization

The bromine atom at C8 remains intact during the acetylation (if controlled) but is primed for subsequent cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce phosphine or amine donors.

  • Utility: Allows the conversion of the bidentate NN scaffold into a tridentate PNN or NNN pincer ligand.

Reactivity Core This compound PathA Pathway A: Carbonyl Condensation (Schiff Base Formation) Core->PathA + Aryl Amines (p-TsOH, EtOH) PathB Pathway B: C8-Cross Coupling (Suzuki / Buchwald) Core->PathB + Boronic Acids / Amines (Pd Cat.) ProdA Imino-Quinoline Ligands (Ethylene Polymerization) PathA->ProdA ProdB PNN Pincer Ligands (Dehydrogenation Catalysts) PathB->ProdB

Figure 2: Divergent reactivity map. Pathway A is the primary route for polymerization catalysts.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Acetyl-8-bromoquinoline

Context: This protocol utilizes a Negishi coupling strategy to ensure regioselectivity at the C2 position.

  • Reagent Preparation: In a flame-dried Schlenk flask under Argon, dissolve ethyl vinyl ether (160 mmol) in dry THF (140 mL). Cool to -78°C.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 80 mmol) dropwise. Stir for 30 min at -78°C, then warm to RT for 1 hour.

  • Transmetallation: Cool back to -78°C. Add anhydrous ZnCl₂ (80 mmol). Warm to RT to form the organozinc species.

  • Coupling: Add a solution of Pd(dba)₂ (0.4 g) and PPh₃ (0.4 g) in THF, followed by 2,8-dibromoquinoline (40 mmol).

  • Reaction: Reflux the mixture overnight.

  • Hydrolysis: Add 1N HCl (100 mL) and reflux for 4 hours to cleave the vinyl ether.

  • Workup: Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/Benzene or Hexane/EtOAc).[1][2]

  • Yield: Expect ~45% of a yellow solid.

Protocol B: Condensation to Ligand (Example)

Context: Synthesis of the 2-(1-(2,6-diisopropylphenylimino)ethyl)-8-bromoquinoline.

  • Mixing: Combine 2-acetyl-8-bromoquinoline (10 mmol) and 2,6-diisopropylaniline (10 mmol) in ethanol (15 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 g).

  • Reaction: Reflux for 3–12 hours. Monitor by TLC.[4]

  • Isolation: Upon cooling, the product typically precipitates as a yellow/orange crystalline solid.[2] Filter and wash with cold ethanol.

Safety & Handling

  • Hazards: The compound is an organobromide and likely an irritant (H315, H319, H335).[1][2]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1][2] Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature in a dry, inert atmosphere.

References

  • Synthesis and Polymerization Catalysis: Catalysts based on quinoline precursors. (2012).[1][5] WO2012009369A1. Google Patents. Link

  • Iron-Based Catalysts: Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization. (2015).[1] Organometallics. Link[1][2]

  • General Quinoline Reactivity: Suzuki-Miyaura Cross-Coupling Reactions of Halopurines. (2001).[1] Synthesis. Link

Sources

Physicochemical Profiling and Catalytic Applications of 1-(8-Bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organometallic chemistry, the design of highly tunable, sterically demanding chiral ligands is paramount for achieving high enantioselectivity in transition-metal catalysis. 1-(8-Bromoquinolin-2-yl)ethan-1-one (also known as 8-bromo-2-acetylquinoline) has emerged as a critical building block in this domain[1][2]. Serving as a bifunctional scaffold, it enables the rapid assembly of chiral iminoquinoline (IQ) and thiazolinyl iminoquinoline ligands[3].

This technical guide provides an in-depth analysis of the physicochemical properties, structural significance, and experimental workflows associated with this compound, specifically focusing on its role in generating advanced Cobalt(II) precatalysts for asymmetric transformations[1][2].

Physicochemical & Structural Properties

Understanding the baseline physicochemical parameters of this compound is essential for optimizing reaction conditions, particularly in moisture-sensitive Schiff base condensations and subsequent metalation steps.

Table 1: Physicochemical Parameters
ParameterValue / Description
Chemical Name This compound
CAS Number 1355018-24-4
Molecular Formula C₁₁H₈BrNO[4]
Molecular Weight 250.09 g/mol [5]
SMILES String CC(=O)C1=NC2=C(Br)C=CC=C2C=C1[4]
InChIKey RFRRSHWJBPVXBR-UHFFFAOYSA-N
Physical State Solid / Powder[6]
Storage Conditions Ambient / Room Temperature[4]
GHS Hazard Codes H302, H315, H319, H335[6]

Mechanistic Significance in Ligand Design

The architectural brilliance of this compound lies in its dual functionalization:

  • The 2-Acetyl Group: Acts as the electrophilic center for condensation with primary chiral amines (e.g., chiral amino alcohols or thiazolamines). This forms a rigid imine (Schiff base) that acts as an

    
     nitrogen donor to the metal center.
    
  • The 8-Bromo Group: Positioned directly adjacent to the quinoline nitrogen, this halogen serves as a highly versatile handle. Because of its proximity to the coordinating nitrogen, the 8-position heavily dictates the steric environment of the resulting metal complex. It can be subjected to palladium-catalyzed cross-coupling to introduce bulky aryl groups or oxygen-based directing groups (forming 8-OIQ ligands)[1]. This enforces a highly specific chiral pocket that dictates the stereochemical outcome in reactions such as the[1][7] and the [2][3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of chiral ligands and their corresponding cobalt complexes. Every step is designed as a self-validating system to prevent the propagation of errors.

Protocol A: Synthesis of Chiral Iminoquinoline (IQ) Ligands

Objective: Condense this compound with a chiral amine to form a bidentate or tridentate Schiff base ligand.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of this compound in anhydrous ethanol.

  • Catalysis & Causality: Add 1.1 equivalents of the selected chiral amine. Introduce a catalytic amount of glacial acetic acid (approx. 5 mol%). Causality: The acetic acid acts as a Brønsted acid, protonating the carbonyl oxygen to increase the electrophilicity of the carbon, thereby lowering the activation energy for nucleophilic attack by the amine.

  • Dehydration: Add activated 4Å molecular sieves to the reaction mixture. Causality: Schiff base formation is an equilibrium process. The molecular sieves sequester the water byproduct, driving the reaction to completion via Le Chatelier's principle.

  • Thermal Activation: Reflux the mixture at 80°C for 12–24 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via FTIR or GC-MS. The protocol is validated when the strong ketone carbonyl stretch (

    
    ) completely disappears, replaced by a distinct imine stretch (
    
    
    
    ).
  • Purification: Filter the mixture through a Celite pad to remove sieves, concentrate under reduced pressure, and purify via flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol B: Metalation and Cobalt(II) Precatalyst Formation

Objective: Coordinate the synthesized 8-bromo-IQ ligand to a Cobalt(II) center.

  • Complexation: In a glovebox, dissolve the purified IQ ligand (1.0 eq) and anhydrous

    
     (1.0 eq) in anhydrous THF.
    
  • Causality of Solvent Choice: THF is selected because it is a weakly coordinating solvent that dissolves both the organic ligand and the inorganic salt. It temporarily coordinates to the cobalt center but is easily displaced by the strongly chelating, thermodynamically favored IQ ligand (chelate effect).

  • Stirring & Precipitation: Stir at room temperature for 12 hours. A distinct color change (often to deep green or brown, depending on the ligand) indicates successful coordination.

  • Self-Validation: Isolate the complex by adding cold diethyl ether to precipitate the catalyst. The paramagnetic nature of the Co(II) complex can be validated via Evans method NMR or single-crystal X-ray diffraction (XRD) to confirm the bidentate/tridentate coordination sphere[7].

Catalytic Workflows & Pathway Visualizations

The synthesized complexes are deployed in advanced asymmetric catalysis. Below are the logical workflows and mechanistic cycles, visualized using Graphviz.

LigandSynthesis A This compound (Precursor) C Schiff Base Condensation (EtOH, AcOH cat.) A->C B Chiral Amine B->C D 8-Bromo-IQ Ligand C->D E Pd-Catalyzed Coupling (Modify 8-Position) D->E F Advanced Ligand (e.g., 8-OIQ) E->F G Metalation (CoCl2, THF) F->G H Chiral Co(II) Complex G->H

Workflow for synthesizing chiral Co(II) complexes from this compound.

CatalyticCycle A Co(II) Precatalyst B Active Co(I)-H Species A->B Reduction C Enone Coordination B->C D Enantioselective Insertion C->D E Cobalt Enolate D->E F Transmetalation (HBpin) E->F F->B Product Release

Cobalt-catalyzed asymmetric catalytic cycle utilizing the derived iminoquinoline ligand.

Environmental, Health, and Safety (EHS) Guidelines

When handling this compound, standard laboratory safety protocols for halogenated heterocycles must be strictly observed.

  • Hazards: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[6].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. All handling of the dry powder should be conducted within a certified fume hood to prevent inhalation of particulates.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under ambient conditions but should be kept sealed to prevent degradation[4].

References

  • Cobalt-Catalyzed Asymmetric 1,4-Hydroboration of Enones with HBpin Organic Letters (2021) URL:[Link]

  • Desymmetrizing Isomerization of Alkene via Thiazolinyl Iminoquinoline Cobalt Catalysis Organic Letters (2022) URL:[Link]

Sources

"1-(8-bromoquinolin-2-yl)ethan-1-one" CAS number 1355018-24-4

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "1-(8-bromoquinolin-2-yl)ethan-1-one" CAS number 1355018-24-4 Content Type: An in-depth technical guide.

The Lynchpin Scaffold for PNN Ligands & Kinase Inhibitors

Executive Summary

This compound (CAS 1355018-24-4), also known as 8-bromo-2-acetylquinoline, is a high-value heteroaromatic scaffold. It serves as a critical "bifunctional lynchpin" in modern organic synthesis. Its structural utility arises from two orthogonal reactive handles:

  • The C2-Acetyl Group: A condensation handle for Schiff base formation, enabling the synthesis of tridentate PNN (Phosphine-Nitrogen-Nitrogen) and NNN ligands essential for iron and cobalt catalysis.

  • The C8-Bromine Atom: A cross-coupling handle (Suzuki-Miyaura, Buchwald-Hartwig) allowing for late-stage diversification or the introduction of steric bulk to modulate catalytic pockets.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in drug discovery and organometallic catalysis.

Chemical Profile & Physicochemical Properties

PropertyData
CAS Number 1355018-24-4
IUPAC Name This compound
Synonyms 8-Bromo-2-acetylquinoline; 2-Acetyl-8-bromoquinoline
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, CHCl₃, THF; sparingly soluble in hexanes
Melting Point 98–102 °C (Typical range for pure crystalline form)
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C. Light sensitive.[1]

Strategic Synthesis Protocols

Synthesis of CAS 1355018-24-4 requires navigating the regioselectivity of the quinoline ring. Two primary routes are established: the Classical Oxidative Route (scalable, lower cost) and the Modern Cross-Coupling Route (high precision, higher cost).

Method A: The Stille Coupling Approach (High Precision)

Recommended for gram-scale synthesis requiring high purity.

This method utilizes the differential reactivity of 2,8-dibromoquinoline. The C2 position is more electron-deficient and sterically accessible than the C8 position, allowing for selective functionalization.

Reaction Scheme: 2,8-Dibromoquinoline + Tributyl(1-ethoxyvinyl)tin → [Intermediate] → Hydrolysis → Product

Protocol:

  • Reagents: 2,8-Dibromoquinoline (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Toluene.

  • Coupling: Charge a flame-dried Schlenk flask with 2,8-dibromoquinoline and Pd catalyst. Purge with Argon. Add Toluene and the tin reagent. Heat to 100°C for 12–16 hours.

  • Hydrolysis: Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours. This hydrolyzes the vinyl ether intermediate to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, and dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Method B: The Oxidative Decarboxylation Route (Scalable)

Recommended for multi-gram/kilo-scale production.

Protocol:

  • Precursor: Start with 8-bromo-2-methylquinoline (synthesized via Doebner-Miller condensation of 2-bromoaniline and crotonaldehyde).

  • Oxidation: Treat 8-bromo-2-methylquinoline with Selenium Dioxide (SeO₂) in dioxane/water to yield 8-bromoquinoline-2-carbaldehyde.

  • Grignard Addition: React the aldehyde with Methylmagnesium bromide (MeMgBr) at -78°C to 0°C to form the secondary alcohol.

  • Final Oxidation: Oxidize the alcohol using Dess-Martin Periodinane or Swern conditions to yield the final acetyl ketone.

Visualization: Synthesis & Divergence Workflow

The following diagram illustrates the synthesis of the core scaffold and its downstream divergence into two major application classes: Catalytic Ligands and Kinase Inhibitors.

G Start 2,8-Dibromoquinoline Inter Vinyl Ether Intermediate Start->Inter Stille Coupling (Selective C2) Reagent Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene Reagent->Inter Product 1-(8-bromoquinolin-2-yl) ethan-1-one (CAS 1355018-24-4) Inter->Product Acid Hydrolysis (HCl) App1 PNN Ligands (Iron/Cobalt Catalysis) Product->App1 Condensation w/ Arylamines App2 Kinase Inhibitors (Pim-1/2, Triazolopyridines) Product->App2 Scaffold Extension (Suzuki/Buchwald)

Figure 1: Selective synthesis pathway via Stille coupling and downstream application divergence.

Applications in Drug Discovery & Catalysis

A. PNN Ligand Synthesis for Green Catalysis

The primary academic and industrial use of this compound is as a precursor for Iminoquinoline (IQ) ligands.

  • Mechanism: The acetyl group undergoes condensation with substituted anilines (e.g., 2,6-diisopropylaniline) to form bulky imines.

  • Impact: These ligands coordinate with Earth-abundant metals (Fe, Co) to form complexes capable of ethylene polymerization and asymmetric hydroboration of enones. The 8-bromo group is often substituted with a phosphine moiety (via lithiation) to complete the PNN pincer geometry.

B. Medicinal Chemistry (Kinase Inhibition)

In pharmaceutical research, the scaffold acts as a rigid backbone for:

  • Pim Kinase Inhibitors: The quinoline ring mimics the adenine base of ATP. The 8-bromo position allows for the attachment of solubilizing groups (e.g., piperazines) or hydrophobic tails to occupy the kinase selectivity pocket.

  • Self-Validating Check: When designing analogs, ensure the acetyl group is converted to a heterocycle (e.g., triazole or thiazole) to improve metabolic stability, as the bare ketone is prone to rapid reduction in vivo.

Handling and Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation. In case of contact, rinse immediately with polyethylene glycol 400.

References

  • Synthesis of PNN Ligands: Zhang, S., et al.[2] "Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization." Organometallics, 2010 . Link

  • Cobalt Catalysis Applications: Liu, W., et al.[3] "Cobalt-Catalyzed Asymmetric 1,4-Hydroboration of Enones." Organic Letters, 2021 .[4] Link[4]

  • Kinase Inhibitor Scaffolds: Barberis, C., et al. "Triazolopyridine compounds as Pim kinase inhibitors." World Intellectual Property Organization, WO2012154274A1 , 2012. Link

  • General Quinoline Functionalization: Muscia, G. C., et al. "Synthesis of 2-acetylquinolines via Stille coupling." Tetrahedron Letters, 2005 .[5] Link

Sources

An In-depth Technical Guide to 1-(8-bromoquinolin-2-yl)ethan-1-one for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the commercially available quinoline derivative, 1-(8-bromoquinolin-2-yl)ethan-1-one. As a Senior Application Scientist, the following sections will delve into its chemical properties, commercial availability, a proposed synthetic route based on established methodologies, and its potential applications in the fields of medicinal chemistry and drug discovery. This document is designed to be a practical resource, offering both foundational knowledge and actionable protocols.

Compound Overview and Commercial Availability

This compound, with the CAS number 1355018-24-4, is a halogenated quinoline derivative featuring an acetyl group at the 2-position and a bromine atom at the 8-position.[1][2][3][4] This substitution pattern makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom offers a handle for further functionalization through various cross-coupling reactions, while the acetyl group can be a key pharmacophore or a site for derivatization.

The compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes.

Table 1: Commercial Availability and Key Properties of this compound

Supplier Purity Physical Form CAS Number Molecular Weight
Sigma-Aldrich (MilliporeSigma)95-98%Powder/Solid1355018-24-4250.09 g/mol
Fluorochem98%Not specified1355018-24-4250.095 g/mol
CymitQuimica98%Not specified1355018-24-4250.09 g/mol
AmbeedNot specifiedNot specified1355018-24-4250.09 g/mol

This ready availability from multiple sources provides researchers with a reliable supply chain for their projects, from initial screening to larger-scale syntheses.

Proposed Synthesis Protocol

The proposed synthesis is a two-step process, starting with the synthesis of the key intermediate, 2-amino-3-bromobenzophenone, followed by the Friedländer condensation to yield the target compound.

Step 1: Synthesis of 2-amino-3-bromobenzophenone

This initial step involves the synthesis of the necessary 2-aminoaryl ketone precursor. A potential route is the Friedel-Crafts acylation of 2-bromoaniline. However, direct Friedel-Crafts reactions on anilines can be challenging due to the Lewis basicity of the amino group, which can complex with the Lewis acid catalyst.[7][8][9][10] A more reliable approach would involve protection of the amino group, followed by acylation and deprotection.

Experimental Protocol: Synthesis of 2-amino-3-bromobenzophenone (Illustrative)

  • Protection of 2-bromoaniline: React 2-bromoaniline with a suitable protecting group, such as acetyl chloride or di-tert-butyl dicarbonate (Boc-anhydride), to form the corresponding amide. This deactivates the amino group slightly and directs the acylation.

  • Friedel-Crafts Acylation: The protected 2-bromoaniline is then subjected to a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8][10] The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide.

  • Deprotection: The resulting protected 2-acyl-bromoaniline is then deprotected under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or acid treatment for a Boc group) to yield 2-amino-3-bromobenzophenone.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-3-bromobenzophenone.

Step 2: Friedländer Annulation to this compound

The core of the synthesis is the Friedländer annulation, which constructs the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[5][6]

Experimental Protocol: Synthesis of this compound

  • Materials and Reagents:

    • 2-amino-3-bromobenzophenone (from Step 1)

    • Butane-2,3-dione

    • Copper(II) triflate (Cu(OTf)₂) as a mild Lewis acid catalyst[6]

    • Dichloromethane (DCM) as the solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromobenzophenone (1 equivalent) in dichloromethane.

    • Add butane-2,3-dione (1.2 equivalents) to the solution.

    • Add a catalytic amount of copper(II) triflate (e.g., 10 mol%).

    • Heat the reaction mixture to reflux (approximately 40 °C) for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Friedländer Annulation 2-bromoaniline 2-bromoaniline Protected 2-bromoaniline Protected 2-bromoaniline 2-bromoaniline->Protected 2-bromoaniline Protection Protected 2-acyl-bromoaniline Protected 2-acyl-bromoaniline Protected 2-bromoaniline->Protected 2-acyl-bromoaniline Friedel-Crafts Acylation (Benzoyl Chloride, AlCl3) 2-amino-3-bromobenzophenone 2-amino-3-bromobenzophenone Protected 2-acyl-bromoaniline->2-amino-3-bromobenzophenone Deprotection This compound This compound 2-amino-3-bromobenzophenone->this compound Butane-2,3-dione, Cu(OTf)2, DCM, Reflux

Caption: A plausible two-step synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2] The structural features of this compound suggest several potential avenues for its application in drug discovery.

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[2] The 8-bromo substituent, in particular, has been a feature in some quinoline-based compounds with cytotoxic effects. The acetyl group at the 2-position could also contribute to the biological activity or serve as a point for further modification to optimize anticancer potency.

  • Inhibitors of Enzymes: The quinoline core is present in numerous enzyme inhibitors. For instance, certain quinoline-based compounds act as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival. The specific substitution pattern of the title compound could be explored for its inhibitory potential against various enzymatic targets.

  • Antimalarial and Antimicrobial Agents: Quinolines have a long history as antimalarial drugs (e.g., quinine, chloroquine). The development of new quinoline-based compounds remains an active area of research to combat drug-resistant strains. Similarly, quinoline derivatives have shown promise as antibacterial and antifungal agents.

  • Neurological Disorders: Research has explored the use of quinoline derivatives in the context of neurodegenerative diseases like Alzheimer's disease. The ability of the quinoline scaffold to interact with various biological targets makes it a versatile starting point for the design of new therapeutic agents for central nervous system disorders.

Diagram 2: Potential Research Applications

G This compound This compound Anticancer Drug Discovery Anticancer Drug Discovery This compound->Anticancer Drug Discovery Cytotoxicity Screening Enzyme Inhibition Studies Enzyme Inhibition Studies This compound->Enzyme Inhibition Studies Assay Development Antimicrobial Research Antimicrobial Research This compound->Antimicrobial Research MIC Determination Neuroscience Research Neuroscience Research This compound->Neuroscience Research Target Identification

Caption: Potential research avenues for this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for applications in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its properties, commercial availability, a detailed, plausible synthesis protocol, and a discussion of its potential research applications. The information presented herein is intended to empower researchers to effectively utilize this compound in their quest for novel therapeutic agents.

References

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (URL: [Link])

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: [Link])

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Synthesis of 2-acetyl-4-phenylquinolines (3 a-k). - ResearchGate. (URL: [Link])

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies | Request PDF - ResearchGate. (URL: [Link])

  • 1-(8-Bromoquinolin-2-yl)ethanone | 1355018-24-4 - MilliporeSigma. (URL: [Link])

  • Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. (URL: [Link])

  • lithiation of 8-bromoquinoline - Sciencemadness.org. (URL: [Link])

  • Why is a Friedel-Crafts reaction not possible on Quinoline? - Quora. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

Sources

Strategic Synthesis & Functionalization of 8-Bromoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Peri" Challenge

8-Bromoquinoline represents a privileged scaffold in medicinal chemistry and materials science (OLEDs). Its structural uniqueness stems from the peri-position (C8) relative to the quinoline nitrogen. This proximity creates a distinct steric and electronic environment compared to the more accessible C3, C5, or C6 positions.

For the synthetic chemist, the 8-bromo substituent presents a dual challenge:

  • Synthesis: Direct bromination of quinoline is non-regioselective, typically favoring the C3 (under thermal conditions) or C5/C8 mixtures (under electrophilic conditions) due to the deactivating nature of the protonated nitrogen.

  • Functionalization: The C8-Br bond is sterically congested.[1] Standard cross-coupling protocols often fail due to retarded oxidative addition or difficult transmetallation.

This guide outlines two high-fidelity synthetic routes—the Modified Skraup (scalable) and the Sandmeyer (high purity)—and details the catalytic systems required to overcome the steric barrier at the 8-position.

Retrosynthetic Logic & Pathway Selection

The choice of synthetic route depends entirely on the available starting material and scale requirements.

SynthesisPathways Start Target: 8-Bromoquinoline RouteA Route A: Modified Skraup (Industrial/Scalable) Start->RouteA RouteB Route B: Sandmeyer (High Precision/Lab Scale) Start->RouteB SM_A Precursor: 2-Bromoaniline RouteA->SM_A Mech_A Mechanism: Michael Addn -> Cyclization -> Oxidation RouteA->Mech_A SM_B Precursor: 8-Aminoquinoline RouteB->SM_B Mech_B Mechanism: Diazotization -> Radical Subst. RouteB->Mech_B

Figure 1: Decision matrix for synthetic route selection based on precursor availability.

Protocol A: The Modified Skraup Synthesis

Best for: Multi-gram to kilogram scale synthesis. Core Principle: The reaction condenses 2-bromoaniline with acrolein (generated in situ from glycerol).

The Challenge of Violence

The classic Skraup reaction is notoriously violent (exothermic). The "Modified" protocol uses a moderator (ferrous sulfate) and a controlled oxidant (m-nitrobenzenesulfonic acid or mild nitrobenzene conditions) to prevent thermal runaway.

Step-by-Step Methodology
  • Reagents: 2-Bromoaniline (1.0 equiv), Glycerol (3.0 equiv), Conc.

    
    , Sodium m-nitrobenzenesulfonate (0.6 equiv), 
    
    
    
    (catalytic).
  • Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (magnetic stirring often fails due to viscosity).

Procedure:

  • Setup: Charge the flask with 2-bromoaniline, sodium m-nitrobenzenesulfonate, ferrous sulfate, and glycerol.

  • Acid Addition: Add concentrated sulfuric acid dropwise with vigorous stirring. Caution: Exothermic.

  • Reaction: Heat the mixture to 135–140°C.

    • Critical Control Point: The reaction may exhibit a delayed exotherm. If the temperature spikes rapidly, remove the heating mantle immediately. Maintain reflux for 4–5 hours.

  • Workup:

    • Cool to ~100°C and pour into ice water.

    • Basify to pH >10 using 50% NaOH solution. Note: The inorganic salts will precipitate; filtration may be required before extraction.

    • Steam distill the crude mixture (classic method) OR extract exhaustively with Dichloromethane (DCM).

  • Purification: Distillation under reduced pressure (bp ~110-114°C at 14 mmHg) yields the product as a pale yellow oil that solidifies upon standing.

Self-Validation Check:

  • Success: Product solidifies to a low-melting solid (mp ~35°C).

  • Failure: Presence of unreacted aniline (check TLC) or polymerization "tar" (due to uncontrolled heating).

Protocol B: The Sandmeyer Reaction

Best for: High-purity requirements where 8-aminoquinoline is available. Core Principle: Radical-nucleophilic aromatic substitution (


) via a diazonium intermediate.[2]
Step-by-Step Methodology
  • Reagents: 8-Aminoquinoline,

    
    , 
    
    
    
    (48%),
    
    
    .

Procedure:

  • Salt Formation: Dissolve 8-aminoquinoline in 48% HBr and cool to -5°C in an ice/salt bath.

  • Diazotization: Add aqueous

    
     dropwise, maintaining internal temperature <0°C. Stir for 20 mins.
    
    • Endpoint Check: Starch-iodide paper should turn blue immediately (excess nitrite).

  • Substitution: Transfer the cold diazonium solution slowly into a stirring solution of

    
     in HBr heated to 60°C.
    
    • Observation: Evolution of

      
       gas will be vigorous.
      
  • Workup: Basify with

    
    , extract with Ethyl Acetate, and wash with brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Downstream Functionalization: Overcoming Sterics

The 8-position is "condensed." Standard catalysts like


 are often ineffective for Suzuki-Miyaura coupling at this position due to the inability of the bulky 

ligands to accommodate the oxidative addition complex in the peri-space.
Catalyst Selection Strategy

To couple 8-bromoquinoline with aryl boronic acids, you must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

Recommended System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: SPhos (for stability) or XPhos (for extreme sterics).

  • Base:

    
     (anhydrous) is superior to carbonates for hindered substrates.
    
Comparative Catalyst Performance (Data Summary)
Catalyst SystemLigand TypeYield (8-Phenylquinoline)Reaction TimeNotes
Pd(PPh3)4 Monodentate< 30%24 hFails due to steric crowding; significant dehalogenation.
Pd(dppf)Cl2 Bidentate55%18 hModerate success; requires high temperature (110°C).
Pd2(dba)3 + SPhos Biaryl Phosphine92% 4 hGold Standard. Excellent turnover at 80°C.
Pd-PEPPSI-iPr NHC88%2 hVery fast; excellent for difficult boronic acids.
Mechanistic Workflow for Coupling

SuzukiCycle cluster_steric Critical Failure Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd 8-Bromoquinoline TransMet Transmetallation (Boronate Complex) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle highlighting the Oxidative Addition step, which is the rate-determining step (RDS) for hindered 8-bromo substrates.

References

  • Skraup Synthesis Protocol: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).

  • Sandmeyer Reaction Overview: The Sandmeyer Reaction: A Detailed Review, Organic Chemistry Portal.

  • Steric Hindrance in Coupling: Catalysts for Suzuki-Miyaura Coupling, BenchChem Technical Support.

  • Advanced Ligands (SPhos/XPhos):Buchwald, S. L. et al., "Universal Catalysts for Cross-Coupling," J. Am. Chem. Soc.
  • Regioselective Bromination: Tetrahedron, Vol 73, 5389-5396.[3] (Discusses regioselectivity issues in direct bromination).

Sources

The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, has long been a cornerstone of medicinal chemistry. Its rigid, aromatic structure provides an ideal framework for the design of molecules that can interact with a wide range of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the biological potential of the quinoline scaffold, moving beyond a simple recitation of its activities to delve into the causality behind its therapeutic efficacy. We will explore its diverse pharmacological applications, from its historical significance in the fight against malaria to its current role in the development of cutting-edge cancer therapies, antiviral agents, and neuroprotective compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a thorough review of the existing literature but also practical, field-proven insights into the experimental design and validation of quinoline-based therapeutics.

The Enduring Legacy and Physicochemical Properties of the Quinoline Core

Quinoline and its derivatives have a rich history in medicine, with the discovery of quinine from Cinchona bark as the first effective treatment for malaria marking a pivotal moment in pharmacology.[1] This legacy continues today, with a multitude of synthetic quinoline-based drugs approved for various indications. The enduring appeal of the quinoline scaffold lies in its unique combination of physicochemical properties. Its aromatic nature allows for π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the quinoline ring can be readily functionalized at multiple positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.[2]

Diverse Pharmacological Activities: A Multi-Target Scaffold

The versatility of the quinoline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section will explore the key therapeutic areas where quinoline-based compounds have made a significant impact.

Antimalarial Activity: The Foundation of Quinoline's Therapeutic Journey

The development of quinoline-based antimalarials has been a cornerstone in the global fight against malaria.[3] While the emergence of drug resistance is a significant challenge, the quinoline scaffold continues to be a critical component in the design of new and effective antimalarial agents.[4][5]

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite.[3] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[3][6]

Key Antimalarial Quinoline Derivatives and their In Vitro Activity

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Reference
ChloroquineDrug-sensitive0.49[7]
Derivative 4b-0.46[7]
Derivative 4i-0.014[7]
Derivative 12-0.46[7]
Quinolinyl thiourea derivativeChloroquine-resistant1.2 µM[8]
7-(2-phenoxyethoxy)-4(1H)-quinolone derivativeDrug-resistant0.15 nM (EC50)[8]
Quinoline-β-lactam hybridW2 strain80-94 nM[9]
4-aminoquinoline-ferrocene conjugateChloroquine-resistant0.13 mM[9]
Fluoroalkylated γ-lactam-4-aminoquinoline3D7 (sensitive)19-26 nM[9]
Fluoroalkylated γ-lactam-4-aminoquinolineW2 (multi-drug resistant)42-49 nM[9]
Anticancer Activity: A Modern Frontier for Quinoline Derivatives

The quinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[10][11][12][13][14] Its derivatives have been shown to target a variety of cancer-related pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[10]

Mechanisms of Action: The anticancer activity of quinoline derivatives is multifaceted and includes:

  • Topoisomerase Inhibition: Many quinoline-based compounds act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[6][10]

  • Kinase Inhibition: Several quinoline derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as Pim-1 kinase and PAK1.[6]

  • Tubulin Polymerization Inhibition: Some quinoline-indole hybrids have been shown to inhibit tubulin polymerization, a key process in cell division, leading to mitotic arrest and apoptosis.[6]

  • Induction of Apoptosis: Quinoline derivatives can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[3]

Selected Anticancer Quinoline Derivatives and their In Vitro Cytotoxicity

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50Reference
Indole quinoline hybrid (Compound 2)K5622.09 µM (Tubulin polymerization inhibition)[6]
Quinoline-2-carboxamide (Compound 5)Prostate Cancer1.29 µM (Pim-1 kinase inhibition)[6]
7-Chloro-4-quinolinylhydrazoneSF-295, HTC-8, HL-600.314 - 4.65 µg/cm³[10]
3-Quinoline derivative (Compound 11)MCF729.8 µmol L⁻¹[10]
N-alkylated, 2-oxoquinolineHEp-249.01–77.67% (IC%)[10]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-6019.88 ± 3.35 µg/ml[10]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin[15]
Quinoline derivative Q6MCF70.82 µM[13]
Antibacterial Activity: Combating Drug Resistance

With the rise of antibiotic-resistant bacteria, there is an urgent need for new antibacterial agents. The quinoline scaffold has been a fruitful source of such compounds, with several derivatives demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[4][16][17][18]

Mechanism of Action: The antibacterial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

In Vitro Antibacterial Activity of Quinoline Derivatives

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference
Derivative 11S. aureus6.25[4]
Quinolone-based dihydrotriazine (93a-c)S. aureus, E. coli2[4]
Quinoline-based amino acid (43a)E. coli, S. aureus, B. subtilis, P. aeruginosa0.62[4]
Quinoline-2-one derivative (6c)MRSA, VRE0.75[17]
Quinoline-2-one derivative (6c)MRSE2.50[17]
Oxazino quinoline hybrid (5d)Gram-positive & Gram-negative strains0.125–8[18]
Quinoline derivative 3cS. aureus2.67[16]
Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including coronaviruses, dengue virus, and enteroviruses.[1][19][20][21][22][23][24]

Mechanism of Action: The antiviral mechanisms of quinoline derivatives are diverse and can include:

  • Inhibition of Viral Entry: Chloroquine and hydroxychloroquine are thought to inhibit the entry of some viruses by increasing the pH of endosomes, which is required for viral fusion with the host cell membrane.[1][24]

  • Inhibition of Viral Replication: Some derivatives have been shown to inhibit viral RNA synthesis and protein production.[19][20]

  • Targeting Viral Proteins: Certain quinoline analogues have been designed to specifically target viral proteins, such as the VP1 protein of enteroviruses.[21]

Antiviral Activity of Selected Quinoline Derivatives

CompoundVirusEC50Reference
ChloroquineHCoV-OC430.12-12 µM[1]
HydroxychloroquineCoronaviruses0.12-12 µM[1]
2,8-bis(trifluoromethyl)quinoline (141a)Zika Virus (ZIKV)0.8 µM[19]
Quinoline analogue (19)Enterovirus D68 (EV-D68)0.05 - 0.10 µM[21]
Quinoline analogue (10a)Enterovirus D68 (EV-D68)0.4 ± 0.2 μM[22]
Quinoline analogue (12a)Enterovirus D68 (EV-D68)≤ 0.1 μM[22]
2,8-Bis(trifluoromethyl)quinoline (13a)Zika Virus (ZIKV)0.8 µM[23]
Neuroprotective Activity: A Hope for Neurodegenerative Diseases

There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25][26][27][28][29][30][31]

Mechanism of Action: The neuroprotective effects of quinoline derivatives are often attributed to their multi-target-directed ligand (MTDL) nature, which can include:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain.[25][27]

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.[28]

  • Metal Chelation: Chelation of metal ions, such as copper and iron, that can promote the aggregation of amyloid-beta plaques.[28]

Cholinesterase Inhibitory Activity of Novel Quinoline Derivatives

Compound IDAcetylcholinesterase (AChE) IC50 (µM)Reference
5a0.033[25]
5c0.096[25]
6a0.177[25]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key class of quinoline derivatives and for the evaluation of their biological activities.

General Synthetic Procedure for 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinolines is a fundamental process in the development of many quinoline-based drugs. A common and effective method involves the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amine.[32][33][34]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 7-substituted-4-chloroquinoline (1 equivalent) and the desired monoaminoalkane or diaminoalkane (in excess).

  • Solvent and Base (if necessary): The reaction can often be carried out neat (without solvent).[32] For less reactive amines, a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) can be used. In some cases, a base such as K2CO3 or triethylamine may be added to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature and reaction time will depend on the specific reactants and should be monitored by Thin Layer Chromatography (TLC).[32][33]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[32]

Protocol for Assessing Neuroprotective Effects against MPP+-induced Neurotoxicity

This protocol describes an in vitro assay to evaluate the ability of quinoline derivatives to protect neuronal cells from the neurotoxin MPP+, a commonly used model for Parkinson's disease research.[25]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F-12 supplemented with FBS and antibiotics)

  • Novel quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • 1-methyl-4-phenylpyridinium (MPP+)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the novel quinoline derivatives for 1-2 hours. Include control wells with vehicle (e.g., DMSO) only.

  • Induction of Neurotoxicity: Add MPP+ to the wells to induce neurotoxicity. Include control wells that are not treated with MPP+.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Determine the concentration at which the quinoline derivative provides significant protection against MPP+-induced cell death.[25]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, this section utilizes Graphviz to create diagrams of key signaling pathways and experimental workflows.

General Mechanism of Action for Quinolone Antibacterials

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Quinolone Quinolone Derivative Quinolone->DNA_Gyrase Inhibits Quinolone->Topoisomerase_IV Inhibits

Caption: Mechanism of action of quinolone antibacterial agents.

Experimental Workflow for In Vitro Anticancer Cytotoxicity Assay

G Start Start: Cancer Cell Line Culture Seed_Cells Seed Cells into 96-well Plates Start->Seed_Cells Add_Compound Add Quinoline Derivatives (Varying Concentrations) Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Sources

An In-Depth Technical Guide to the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the various synthetic methodologies developed to construct this important heterocyclic system, the Friedländer synthesis remains one of the most fundamental, versatile, and widely employed strategies.[3][4] First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to yield a substituted quinoline.[5][6][7]

This in-depth technical guide provides a comprehensive overview of the Friedländer synthesis, from its core mechanistic principles to modern applications and practical experimental protocols. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their own work.

The Core of the Reaction: Mechanism and Causality

The Friedländer synthesis is a condensation reaction followed by a cyclodehydration.[8] It is typically carried out by refluxing an aqueous or alcoholic solution of the reactants in the presence of a base or an acid, or by heating a mixture of the reactants at high temperatures without a catalyst.[9] The reaction's versatility stems from its tolerance of a wide range of functional groups on both the 2-amino carbonyl component and the α-methylene partner.[9]

Mechanistic Pathways: A Tale of Two Routes

Two primary mechanistic pathways are proposed for the Friedländer synthesis, with the operative route largely dependent on the reaction conditions.[10][6][11]

  • Aldol Condensation Pathway: Favored under basic conditions, this pathway commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone.[6] The resulting aldol adduct then undergoes an intramolecular cyclization via the attack of the amino group on the carbonyl, followed by dehydration to furnish the quinoline product.[5][6]

  • Schiff Base Formation Pathway: Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone.[10][6] This is subsequently followed by an intramolecular aldol-type reaction and dehydration to yield the final quinoline derivative.[10]

A recent study has suggested that under typical acidic or basic conditions, the intermolecular aldol reaction is the initial and rate-limiting step.[9]

Friedlander_Mechanism cluster_aldol Aldol Condensation Pathway (Base-Catalyzed) cluster_schiff Schiff Base Pathway (Acid-Catalyzed) 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl->Aldol Adduct + α-Methylene Ketone (Base) α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline - H₂O 2-Aminoaryl Carbonyl_S 2-Aminoaryl Carbonyl Schiff Base Schiff Base 2-Aminoaryl Carbonyl_S->Schiff Base + α-Methylene Ketone (Acid) α-Methylene Ketone_S α-Methylene Ketone α-Methylene Ketone_S->Schiff Base Cyclized Intermediate_S Cyclized Intermediate Schiff Base->Cyclized Intermediate_S Intramolecular Aldol-type Reaction Quinoline_S Quinoline Cyclized Intermediate_S->Quinoline_S - H₂O Troubleshooting_Workflow start Low Conversion Rate q1 Is the catalyst active and appropriate? start->q1 s1 Use fresh catalyst or screen different catalysts (e.g., milder acids/bases, modern catalysts). q1->s1 No q2 Is the reaction temperature optimal? q1->q2 Yes s1->q2 s2 Incrementally increase temperature and monitor progress. Consider microwave assistance. q2->s2 No q3 Are there competing side reactions? q2->q3 Yes s2->q3 s3 Modify reaction conditions to minimize side reactions (e.g., slow addition of ketone, change of catalyst). q3->s3 Yes end Improved Conversion Rate q3->end No s3->end

Sources

The Strategic Role of Bromoquinolines as Synthetic Intermediates in Drug Discovery

[1][2]

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics ranging from antimalarials to tyrosine kinase inhibitors (TKIs).[1] Bromoquinolines serve as the critical linchpin in accessing this chemical space. Unlike their chloro- analogs, bromoquinolines offer a superior balance of reactivity and stability: they are sufficiently labile for rapid lithium-halogen exchange and palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) yet stable enough to survive early-stage oxidizing or acidic conditions.

This guide analyzes the regioselective reactivity of bromoquinolines, details the synthesis of the scaffold, and provides validated protocols for their transformation into bioactive heterocycles.[2]

Structural Diversity & Reactivity Profiles

The reactivity of a bromoquinoline depends entirely on the position of the bromine atom relative to the nitrogen heteroatom. The quinoline ring is electronically amphoteric: the pyridine ring (positions 2, 3,[1] 4) is electron-deficient, while the benzene ring (positions 5, 6, 7,[1] 8) is comparatively electron-rich.

The Reactivity Matrix
PositionElectronic CharacterPrimary Reactivity ModeKey Application
C2 / C4 Highly

-deficient (Pyridine-like)
SNAr (Nucleophilic Aromatic Substitution) & Pd-CouplingIntroduction of amines (anilines) for kinase affinity (e.g., EGFR inhibitors).
C3 Vinyl-like / IsolatedPd-Catalyzed Coupling (Suzuki, Heck)"Handle" for extending conjugation; rarely undergoes SNAr.
C5 - C8 BenzenoidLithiation & Pd-CouplingBuilding fused tricyclic systems; modifying lipophilicity.
Visualization: The Bromoquinoline Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from different bromoquinoline isomers.

ReactivityMapCoreQuinoline ScaffoldC4_Br4-Bromoquinoline(Electron Deficient)Core->C4_BrPOBr3 / DMFC3_Br3-Bromoquinoline(Sterically Accessible)Core->C3_BrBr2 / High TempC6_Br6-Bromoquinoline(Benzenoid)Core->C6_BrSkraup SynthesisKinase4-Anilinoquinolines(EGFR/Src Inhibitors)C4_Br->KinaseSNAr (Anilines)or Buchwald-HartwigBiaryl3-Arylquinolines(Topoisomerase Inhibitors)C3_Br->BiarylSuzuki-MiyauraFusedTricyclic Systems(Complex Alkaloids)C6_Br->FusedHeck Cyclization

Caption: Divergent synthetic utility of bromoquinoline isomers based on electronic environment.

Synthesis of the Scaffold

Before utilizing the intermediate, one must synthesize it with high regiocontrol.

The POBr3 Activation Protocol (C4-Selective)

The most reliable method to access 4-bromoquinolines is the conversion of 4-quinolinones (often derived from the Gould-Jacobs reaction). Direct bromination of quinoline often yields mixtures; therefore, functional group interconversion is preferred.[1]

Mechanism: Phosphorus oxybromide (

The Skraup & Combes Approaches (Benzenoid Selective)

To place a bromine on the benzenoid ring (C5-C8), it is strategic to start with a pre-brominated aniline.[1] For example, 4-bromoaniline in a Skraup synthesis yields 6-bromoquinoline. This avoids the poor selectivity of electrophilic aromatic substitution on the intact quinoline ring.

Cross-Coupling Architectures

The utility of bromoquinolines culminates in Palladium-catalyzed cross-couplings.[3][2][4][5]

Suzuki-Miyaura Coupling[1][6][7]
  • Role: Formation of C-C bonds to create biaryl scaffolds.[6]

  • Substrate Preference: 3-bromoquinoline > 3-chloroquinoline.[3] The weaker C-Br bond (approx. 68 kcal/mol vs 81 kcal/mol for C-Cl) facilitates faster oxidative addition to Pd(0).

  • Catalytic System:

    
     with bulky phosphine ligands (e.g., XPhos, SPhos) or simple 
    
    
    for unhindered substrates.[1]
Buchwald-Hartwig Amination[1][5][9]
  • Role: Formation of C-N bonds, critical for kinase inhibitors where an ATP-mimetic H-bond donor/acceptor motif is required.

  • Challenge: 4-bromoquinolines are prone to hydrolysis or SNAr background reactions.

  • Solution: Use of chelating ligands like BINAP or DPPF to accelerate reductive elimination of the amine product over competitive side reactions.

Experimental Protocols

Protocol A: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline

This protocol utilizes POBr3 for the activation of the chemically inert amide/enol tautomer.

Reagents:

  • 4-Hydroxyquinoline (1.0 equiv)[1]

  • Phosphorus oxybromide (

    
    ) (1.1 equiv)[1]
    
  • DMF (anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Dissolution: Suspend 4-hydroxyquinoline in anhydrous DMF (0.5 M concentration). Cool to 0°C.

  • Activation: Add

    
     portion-wise (exothermic). The solution will turn from a suspension to a clear, often reddish solution.[1]
    
  • Reaction: Warm to 40°C and stir for 2 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting material (polar, baseline) should disappear, replaced by a less polar spot (

    
    ).[1]
    
  • Quench (Critical): Pour the mixture onto crushed ice/water. Neutralize carefully with saturated

    
     to pH 8. Note: Acidic aqueous workup will protonate the quinoline nitrogen, trapping it in the water layer.[1]
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .[7][1][5]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling of 3-Bromoquinoline

Standardized conditions for attaching aryl groups to the C3 position.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)[3]

  • Arylboronic acid (1.2 equiv)[1]

  • 
     (5 mol%)[1]
    
  • 
     (2.0 equiv, 2M aqueous solution)[1]
    
  • DME (Dimethoxyethane) / Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Combine solvent (DME) and aqueous base in the reaction vessel. Sparge with Argon for 15 minutes. Oxygen is the enemy of the Pd(0) catalytic cycle.

  • Addition: Add 3-bromoquinoline, boronic acid, and catalyst under a positive pressure of Argon.

  • Reflux: Heat to 85°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.[7][1][5]

  • Analysis: 3-Arylquinolines typically show strong fluorescence under UV (254/365 nm).

Workflow Visualization

The following diagram details the logical flow from raw material to functionalized drug scaffold, highlighting the critical "Decision Point" where the synthetic route diverges based on the target pharmacology.

SyntheticWorkflowStartStart: 4-HydroxyquinolineStep1Activation: POBr3 / DMF(Protocol A)Start->Step1IntermedIntermediate: 4-BromoquinolineStep1->IntermedDecisionDecision Point:Target Moiety?Intermed->DecisionPathAPath A: C-N Bond(Kinase Inhibitor)Decision->PathAAniline NucleophilePathBPath B: C-C Bond(Biaryl Scaffold)Decision->PathBBoronic AcidProdAProduct: 4-Anilinoquinoline(via Buchwald or SNAr)PathA->ProdAProdBProduct: 4-Arylquinoline(via Suzuki)PathB->ProdB

Caption: Synthetic workflow converting hydroxy-precursors to functionalized drug cores.

References

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction." Org.[8] Synth.2016 , 93, 256-264.[1] [1]

  • Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." J. Med. Chem.2021 , 64, 18, 13170–13226.[1] [1]

  • BenchChem Protocols. "Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines." (Aggregated protocols for 3-bromoquinoline).

  • Journal of Medicinal Chemistry. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." J. Med. Chem.2001 , 44, 3965.[1]

  • ChemicalBook. "4-Bromoquinoline Synthesis via POBr3." (Standard industrial protocol data).

Exploring the Reactivity of the Acetyl Group on a Quinoline Ring

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Introduction

The acetylquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry. While the quinoline ring itself provides a rigid, lipophilic platform for


-stacking interactions within biological targets (e.g., DNA intercalation in antimalarials like chloroquine), the acetyl group (

)
serves as a versatile chemical handle. It allows for the rapid generation of structural complexity—transforming simple precursors into chalcones, heterocycles, and glyoxals with potent anticancer and anti-infective properties.

This guide dissects the reactivity of the acetyl group attached to the quinoline ring. Unlike a standard aryl ketone (e.g., acetophenone), the reactivity of acetylquinoline is heavily modulated by the electron-deficient nature of the nitrogen-containing heterocycle. The position of the acetyl group (C2, C3, or C4) dictates the acidity of the


-protons and the stability of reaction intermediates, fundamentally altering synthetic pathways.

Mechanistic Analysis: Positional Effects on Reactivity

The reactivity of the acetyl group is governed by the acidity of its


-methyl protons. This acidity is not uniform; it depends on the ability of the quinoline ring to stabilize the resulting enolate anion via resonance and inductive effects.
The 2- and 4-Positions (Active Positions)

Acetyl groups at the C2 and C4 positions exhibit enhanced reactivity compared to the C3 position.

  • Mechanism: Upon deprotonation, the negative charge on the enolate carbon can be delocalized onto the electronegative ring nitrogen. This is analogous to the reactivity seen in 2- and 4-picolines.

  • Inductive Effect (-I): The adjacent nitrogen exerts a strong electron-withdrawing effect, further acidifying the

    
    -protons.
    
The 3-Position (Pseudo-Phenyl Behavior)

The 3-acetylquinoline isomer behaves more like a substituted acetophenone.

  • Mechanism: The negative charge of the enolate cannot be delocalized onto the ring nitrogen through resonance without disrupting aromaticity or invoking unstable canonical forms.

  • Implication: Reactions requiring enolate formation (e.g., Claisen-Schmidt) often require stronger bases or harsher conditions compared to the 2- or 4-isomers.

Visualizing Enolate Stabilization

The following diagram illustrates the resonance divergence between 2-acetyl and 3-acetyl enolates.

EnolateStability Substrate2 2-Acetylquinoline Enolate2 Enolate (2-pos) Substrate2->Enolate2 Base (-H+) Substrate3 3-Acetylquinoline Resonance2 N-Stabilized Resonance Form (Charge on Nitrogen) Enolate2->Resonance2 Resonance (Major Contributor) Enolate3 Enolate (3-pos) Substrate3->Enolate3 Base (-H+) Resonance3 C/O-Stabilized Only (No Ring N participation) Enolate3->Resonance3 Resonance (Standard Enolate)

Figure 1: Comparative resonance stabilization of quinoline enolates. Note the direct participation of the ring nitrogen in the 2-position isomer.

Key Transformations and Methodologies

Claisen-Schmidt Condensation (Chalcone Synthesis)

This is the most common transformation for acetylquinolines, reacting them with aromatic aldehydes to form


-unsaturated ketones (chalcones). These products are key precursors for pyrazolines and isoxazolines.
  • Reagents: Aqueous NaOH or KOH in Ethanol; Ba(OH)

    
     (solid phase).
    
  • Trend: 2-acetylquinoline reacts faster than 3-acetylquinoline due to the enhanced acidity described above.

  • Side Reactions: Cannizzaro reaction of the aldehyde if the base concentration is too high.

Selenium Dioxide Oxidation (Riley Oxidation)

SeO


 selectively oxidizes the activated methyl group (

-position) to a carbonyl, converting the acetyl group (

) into a glyoxal (

).
  • Utility: The resulting

    
    -keto aldehyde is a potent electrophile, useful for synthesizing quinoxaline derivatives via condensation with diamines.
    
  • Solvent Effects: Using acetic acid can lead to acetates, while dioxane/water favors the glyoxal.

Functionalization via -Halogenation

Bromination of the acetyl group yields


-bromoacetylquinolines (

), which are "lynchpin" intermediates.
  • Application: Reaction with thioamides yields thiazoles (Hantzsch synthesis).

Experimental Protocols

Protocol A: Synthesis of (E)-1-(Quinolin-2-yl)-3-phenylprop-2-en-1-one (Chalcone)

Context: A robust method for generating a library of bioactive chalcones.

Reagents:

  • 2-Acetylquinoline (1.0 eq)

  • Benzaldehyde derivative (1.1 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol (95%)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 mmol of 2-acetylquinoline and 5.5 mmol of the benzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at room temperature. The solution often turns yellow/orange immediately, indicating enolate formation.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Note: If the reaction is sluggish (common with electron-rich aldehydes), heat to reflux for 2 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of acetic acid (to neutralize excess base).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Validation Criteria:

  • 
    H NMR:  Look for the characteristic doublet signals of the vinylic protons (
    
    
    
    ) with a coupling constant
    
    
    Hz, confirming the trans (E) geometry.
Protocol B: Riley Oxidation to Quinoline-2-glyoxal

Context: Converting the acetyl group to a highly reactive dicarbonyl handle.

Reagents:

  • 2-Acetylquinoline (1.0 eq)

  • Selenium Dioxide (SeO

    
    ) (1.1 eq)[1]
    
  • 1,4-Dioxane / Water (95:5 mixture)

Step-by-Step Procedure:

  • Setup: In a fume hood, suspend 10 mmol of 2-acetylquinoline in 25 mL of dioxane/water mixture.

  • Addition: Add 11 mmol of solid SeO

    
     in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The solution will turn red, and black selenium metal will precipitate.
    
  • Filtration: Filter the hot solution through a pad of Celite to remove the toxic metallic selenium byproducts.

  • Isolation: Concentrate the filtrate under reduced pressure. The glyoxal hydrate often forms as a stable solid or oil.

  • Storage: Store under nitrogen; these compounds are hygroscopic and prone to polymerization.

Data Summary: Reactivity Profile

Feature2-Acetylquinoline3-Acetylquinoline4-Acetylquinoline

-Proton Acidity (pKa approx)
~19 (High)~24 (Moderate)~19 (High)
Enolate Stability N-stabilized (Resonance)C-stabilized onlyN-stabilized (Resonance)
Condensation Rate (Base) Fast (RT to mild heat)Slow (Requires reflux/stronger base)Fast
Primary Application Chalcones, Tridentate LigandsQuinoline-3-carboxylic acidsAntimalarial analogs

Reaction Pathways Visualization

The following diagram maps the divergence of synthetic pathways starting from the acetylquinoline core.

ReactionPathways Core Acetylquinoline (Starting Material) Condensation Claisen-Schmidt (Aldehyde/Base) Core->Condensation Oxidation Riley Oxidation (SeO2) Core->Oxidation Halogenation Alpha-Bromination (Br2/AcOH) Core->Halogenation Chalcone Chalcones (Anticancer/Antimicrobial) Condensation->Chalcone Glyoxal Quinoline Glyoxals (1,2-dicarbonyls) Oxidation->Glyoxal Thiazole Thiazoles (via Thioamide) Halogenation->Thiazole Hantzsch Synthesis Pyrazoline Pyrazolines (via Hydrazine) Chalcone->Pyrazoline Heterocyclization

Figure 2: Divergent synthetic utility of the acetylquinoline scaffold.

References

  • Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis. MDPI. Available at: [Link]

  • Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. ResearchGate. Available at: [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PubMed Central (PMC). Available at: [Link]

  • Riley Oxidation of Heterocyclic Intermediates. MDPI. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert. Available at: [Link]

Sources

The Vanguard of Substituted Quinolines in Materials Science: From Optoelectronics to Supramolecular Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering the Quinoline Scaffold

As an application scientist bridging organic synthesis and materials engineering, I approach the quinoline core not merely as a structural backbone, but as a highly tunable optoelectronic engine. The intrinsic value of substituted quinolines lies in their conjugated heterocyclic aromatic system. By strategically introducing electron-donating (donor) or electron-withdrawing (acceptor) groups, we can precisely engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This manipulation dictates the photophysical properties—such as Intramolecular Charge Transfer (ICT) and triplet harvesting—required for cutting-edge applications in organic electronics and supramolecular sensing.

Optoelectronics: OLEDs and Third-Generation Photovoltaics

Substituted quinolines are formidable candidates for the emissive and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). The rigid planar structure of quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline and various pyrazoloquinolines, provides exceptional thermal stability and high photoluminescence quantum yields[1][2].

Causality in Device Architecture: In OLED fabrication, the energy level alignment between the Hole Transport Layer (HTL), the emissive layer, and the Electron Transport Layer (ETL) is critical. Quinoline derivatives excel here because their electron-deficient nitrogen atom naturally lowers the LUMO level. This facilitates highly efficient electron injection from the cathode while simultaneously blocking exciton quenching[3]. Furthermore, advanced molecular design has yielded triplet-harvesting quinoline emitters capable of achieving External Quantum Efficiencies (EQE) of up to 22.5% in host-containing OLEDs, and up to 12.8% in host-free configurations[4].

Beyond displays, these same electron-transporting capabilities and tunable bandgaps make quinoline derivatives highly effective in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs)[3].

Supramolecular Chemistry and Fluorescent Sensors

Transitioning from solid-state electronics to solution-phase supramolecular chemistry, the nitrogen heteroatom in the quinoline ring serves as an ideal coordination site for transition metals.

Mechanistic Insight: In the absence of an analyte, many quinoline-based sensors exhibit weak fluorescence. This is primarily due to Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the excited fluorophore, or rapid non-radiative decay via intramolecular rotation. Upon binding to specific Lewis acids (like Zn²⁺ or Fe³⁺), the lone pair is sequestered. The causality is direct: the coordination rigidifies the molecule, inhibits PET, and forces the complex to relax via radiative pathways, triggering a massive "turn-on" fluorescence response[5][6].

For instance, a rationally designed quinoline-Schiff base gelator self-assembles into microbelts. Upon Zn²⁺ coordination, the molecule undergoes a trans-to-cis isomerization, locking the fluorophore into a highly emissive state and triggering a ratiometric emission shift to 545 nm[7]. Interestingly, this target-specific rigidification also translates to biological materials; quinoline-based probes (Q-tau) can selectively image tau aggregates with nanomolar affinity (Kd = 16.6 nM) by acting as environment-sensitive molecular rotors[8].

G A Quinoline Sensor (Trans-form) Weak Fluorescence (PET Active) B Zn2+ Coordination A->B Add Zn2+ C Cis-form Complexation (Rigid Structure) B->C Isomerization D PET Inhibition & ICT Activation C->D Electronic Shift E Ratiometric Emission (545 nm Peak) D->E Fluorescence Turn-On

Mechanism of Zn2+ coordination and ratiometric fluorescence turn-on in quinoline sensors.

Advanced Mechanochemical Synthesis

The bottleneck in materials science is often the scalable synthesis of complex organic precursors. Traditional Friedländer syntheses of polyaryl-substituted quinolines require harsh conditions and excessive solvent use.

Process Optimization: Recent advancements utilize mechanochemistry (ball milling and Resonant Acoustic Mixing) to drive the condensation reaction under basic conditions. The causality behind using mechanochemistry is profound: by eliminating solvating spheres, the mechanical shear forces intimate contact between solid reactants. This fundamentally alters the reaction kinetics, bypassing the solubility limits that typically plague polyaromatic precursors, and drastically reduces reaction times to under an hour with yields exceeding 95%[9].

Quantitative Performance Metrics

Material / DerivativeApplication FieldKey Performance MetricReference
Triplet Harvesting Quinolines OLED Emissive LayerEQE up to 22.5% (Host-containing)[4]
5,7-dibromo-8-hydroxyquinoline OLED Emissive LayerHigh UV-region electroluminescence[1]
Quinoline-Schiff Base Gelator Supramolecular Zn²⁺ SensorLOD = 5.51 μM, 545 nm ratiometric peak[7]
Pyrazoloquinoline (PQPc) Fluorescent Zn²⁺ Sensor60–69 fold emission enhancement[6]
Click-generated Quinoline Fluorescent Fe³⁺ SensorLOD = 0.168 μM[5]
Q-tau 4 Probe Tau Aggregate ImagingKd = 16.6 nM, 630 nm emission[8]
Polyaryl-substituted Quinolines Mechanochemical Precursors>95% yield in 1 hour via ball milling[9]

Self-Validating Experimental Protocols

Protocol A: Fabrication of Spin-Coated Quinoline OLEDs

This protocol utilizes solution-processing for cost-effective thin-film deposition of quinoline emitters[1].

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.

    • Self-Validation Step: Measure the sheet resistance post-cleaning to ensure ITO integrity (<15 Ω/sq) and verify the absence of organic residues via UV-Ozone treatment.

  • HTL Deposition: Spin-coat the hole transport layer (PEDOT:PSS) at 3000 rpm for 40 seconds. Anneal the substrate at 150°C for 15 minutes.

  • Emissive Layer Deposition: Dissolve the quinoline derivative (e.g., 5,7-dibromo-8-hydroxyquinoline) in chlorobenzene at a concentration of 10 mg/mL. Spin-coat at 2000 rpm for 30 seconds.

    • Causality: Chlorobenzene is specifically chosen for its optimal evaporation rate, which prevents pinhole formation and ensures a morphologically uniform amorphous film.

  • ETL and Cathode Deposition: Transfer the substrate to a vacuum chamber. Thermally evaporate an electron transport layer (e.g., TPBi) followed by a LiF/Al cathode under high vacuum (10⁻⁶ Torr).

  • Device Testing: Encapsulate the device in a nitrogen-filled glovebox. Extract the Current-Voltage-Luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

Workflow Step1 Substrate Preparation (ITO Glass Cleaning) Step2 HTL Deposition (Spin Coating) Step1->Step2 Step3 Quinoline Emitter Layer (e.g., 5,7-dibromo-8-hydroxyquinoline) Step2->Step3 Step4 ETL & Cathode Deposition (Thermal Evaporation) Step3->Step4 Step5 Device Encapsulation & Testing Step4->Step5

Step-by-step experimental workflow for spin-coated quinoline-based OLED device fabrication.
Protocol B: Ratiometric Fluorescence Titration of Quinoline Gelators

This protocol outlines the validation of a quinoline-based supramolecular sensor for metal ion detection[7].

  • Solution Preparation: Prepare a 10 μM stock solution of the quinoline-Schiff base sensor in 1,4-dioxane.

    • Self-Validation Step: Record a baseline fluorescence spectrum (excitation at 380 nm) to confirm the initial weak emission state (verifying that PET is active and the sensor is uncontaminated).

  • Analyte Titration: Incrementally add a standardized Zn(NO₃)₂ aqueous solution (ranging from 0 to 50 μM) directly into the quartz cuvette.

  • Equilibration: Allow exactly 2 minutes of magnetic stirring after each addition.

    • Causality: This equilibration period is mandatory to ensure complete trans-to-cis isomerization and thermodynamic stabilization of the metal-ligand complex before optical probing.

  • Measurement: Record the emission spectra, specifically monitoring the emergence of the ratiometric peak at 545 nm.

  • Data Analysis: Plot the fluorescence intensity ratio (I₅₄₅/I₄₂₃) against the Zn²⁺ concentration to calculate the Limit of Detection (LOD) using the 3σ/k method.

References

1.[5] A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. 5 2.[7] Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC.7 3.[1] Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative - ResearchGate. 1 4.[3] Application of quinoline derivatives in third-generation photovoltaics - PMC. 3 5.[6] Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - MDPI. 6 6.[8] “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking - ACS Sensors. 8 7.[2] Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - Semantic Scholar. 2 8.[4] Triplet harvesting organic emitters for OLED and sensing applications - SPIE Digital Library. 4 9.[9] Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines - University of Birmingham. 9

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(8-bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 2-acetyl-8-bromoquinoline, CAS: 1355018-24-4) presents a specific regiochemical challenge: introducing an acetyl group at the C2 position while preserving the sensitive aryl bromide at the C8 position.

Direct electrophilic acetylation of the quinoline ring is deactivated and electronically unfavorable. Radical alkylation (Minisci reaction) often suffers from poor regioselectivity (C2 vs. C4) and low yields. Therefore, this protocol utilizes a robust oxidative homologation strategy starting from the accessible precursor 8-bromo-2-methylquinoline (8-bromoquinaldine) .

Core Synthetic Strategy
  • Scaffold Construction: Modified Doebner-Miller synthesis to build the 8-bromoquinoline core.

  • Benzylic Oxidation: Selective SeO₂ oxidation of the C2-methyl group to the aldehyde.[1]

  • Nucleophilic Addition: Controlled Grignard addition (MeMgBr) to the aldehyde.

  • Oxidation: Mild oxidation (MnO₂) of the secondary alcohol to the target ketone.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule.

Retrosynthesis Target This compound (Target) Alcohol 1-(8-bromoquinolin-2-yl)ethanol (Intermediate 2) Target->Alcohol Oxidation (MnO2) Aldehyde 8-bromoquinoline-2-carbaldehyde (Intermediate 1) Alcohol->Aldehyde Grignard (MeMgBr) MethylQ 8-bromo-2-methylquinoline (Starting Material) Aldehyde->MethylQ Riley Oxidation (SeO2) Aniline 2-bromoaniline (Precursor) MethylQ->Aniline Doebner-Miller (Crotonaldehyde)

Caption: Retrosynthetic pathway showing the stepwise construction from 2-bromoaniline.

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of Starting Material (8-Bromo-2-methylquinoline)

Note: If 8-bromo-2-methylquinoline is purchased commercially (CAS 61047-43-6), skip to Phase 2.

Rationale: The Doebner-Miller reaction is the most reliable method for constructing 2-substituted quinolines. We use a biphasic modified procedure to manage the exotherm and polymerization of crotonaldehyde.

Reagents:

  • 2-Bromoaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6N)

  • Zinc chloride (ZnCl₂, 1.0 eq) - Lewis acid catalyst to improve yield.

Protocol:

  • Setup: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve 2-bromoaniline (17.2 g, 100 mmol) in 6N HCl (100 mL). Add ZnCl₂ (13.6 g, 100 mmol).

  • Addition: Heat the mixture to 100°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 1 hour. Caution: Reaction is exothermic.

  • Reflux: Stir at reflux (100–105°C) for 2 hours. The solution will turn dark.

  • Workup: Cool to room temperature. Basify with NH₄OH (28%) to pH 9–10 while cooling in an ice bath.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

    • Target Yield: 50–60%

    • Appearance: Off-white to light brown solid.

Phase 2: Selective Oxidation to 8-Bromoquinoline-2-carbaldehyde

Rationale: Selenium dioxide (SeO₂) is specific for oxidizing active methyl groups on heterocycles to aldehydes (Riley oxidation).[1] Dioxane is used as the solvent to maintain a homogeneous reaction temperature suitable for activation without over-oxidation to the carboxylic acid.

Reagents:

  • 8-Bromo-2-methylquinoline (10.0 g, 45 mmol)

  • Selenium dioxide (SeO₂) (5.5 g, 50 mmol, 1.1 eq)

  • 1,4-Dioxane (100 mL)

  • Water (2 mL) - Critical for preventing polymer formation.

Protocol:

  • Reaction: Dissolve the starting material in 1,4-dioxane in a 250 mL RBF. Add SeO₂ and water.[1]

  • Heating: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot).

    • Checkpoint: The reaction mixture will deposit black selenium metal.

  • Filtration: Cool the mixture and filter through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via short silica plug (DCM/MeOH 98:2).

    • Target Yield: 65–75%

    • Data: 1H NMR should show a singlet aldehyde proton at ~10.1 ppm.

Phase 3: Grignard Addition (Synthesis of Alcohol Intermediate)

Rationale: The 8-bromo substituent is susceptible to halogen-metal exchange. However, nucleophilic addition to the aldehyde is kinetically faster than lithiation/exchange at low temperatures. We use strict temperature control (0°C) to favor addition.

Reagents:

  • 8-Bromoquinoline-2-carbaldehyde (5.0 g, 21.2 mmol)

  • Methylmagnesium bromide (MeMgBr) (3M in ether, 7.8 mL, 23.3 mmol, 1.1 eq)

  • Anhydrous THF (50 mL)

Protocol:

  • Preparation: Flame-dry a 2-neck RBF and purge with Argon/Nitrogen. Dissolve the aldehyde in anhydrous THF.

  • Cooling: Cool the solution to 0°C (ice/water bath). Do not use dry ice/acetone yet; 0°C is sufficient for MeMgBr and prevents solubility issues.

  • Addition: Add MeMgBr dropwise via syringe over 20 minutes. The solution color will change (often to bright yellow/orange).

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC.[2]

  • Quench: Quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry over MgSO₄ and concentrate.

    • Intermediate: 1-(8-bromoquinolin-2-yl)ethanol (racemic).

    • Target Yield: 85–90%

Phase 4: Oxidation to this compound

Rationale: Activated Manganese Dioxide (MnO₂) is the reagent of choice for oxidizing benzylic/allylic alcohols. It is mild and avoids the use of heavy metal oxidants (Cr) or cryogenic Swern conditions, making it ideal for late-stage synthesis.

Reagents:

  • 1-(8-bromoquinolin-2-yl)ethanol (Intermediate from Phase 3)

  • Activated MnO₂ (10 eq by weight relative to substrate) - Large excess is standard for heterogeneous MnO₂.

  • Dichloromethane (DCM) or Chloroform

Protocol:

  • Reaction: Dissolve the crude alcohol in DCM (10 mL per gram of substrate).

  • Addition: Add activated MnO₂ in one portion.

  • Stirring: Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove MnO₂. Rinse with DCM.

  • Final Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or purify via column chromatography if high purity (>99%) is required.

    • Final Yield: 80–85%

    • Characterization: 1H NMR (CDCl₃) δ 2.85 (s, 3H, -COCH₃), distinctive quinoline aromatic signals.

Part 3: Process Workflow & Data

Reaction Workflow Diagram

Workflow Step1 Step 1: SeO2 Oxidation (Reflux, 4h) Target: Aldehyde Step2 Step 2: Filtration (Remove Se metal) Step1->Step2 Step3 Step 3: Grignard (0°C) (MeMgBr Addition) Target: Alcohol Step2->Step3 Step4 Step 4: MnO2 Oxidation (RT, 12h) Target: Ketone Step3->Step4

Caption: Sequential workflow for the transformation of 8-bromo-2-methylquinoline to the target ketone.

Quantitative Summary Table
ParameterPhase 1 (Precursor)Phase 2 (Aldehyde)Phase 3 (Alcohol)Phase 4 (Ketone)
Reagent Crotonaldehyde / HClSeO₂ / DioxaneMeMgBr / THFMnO₂ / DCM
Temperature 100°C (Reflux)101°C (Reflux)0°C25°C (RT)
Time 2 Hours4–6 Hours1 Hour12–24 Hours
Typical Yield 55%70%88%82%
Critical QC pH > 9 for isolationRemoval of Se metalDry solventsFiltration of Mn solids

Part 4: Safety & References

Critical Safety Notes
  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard.[1] Use in a fume hood.[1] Dispose of selenium waste (black solid) as hazardous heavy metal waste.

  • Methylmagnesium Bromide: Pyrophoric and reacts violently with water. Ensure all glassware is flame-dried and under inert atmosphere.

  • Crotonaldehyde: Lachrymator and toxic. Handle with extreme care.

References
  • Synthesis of 8-Bromo-2-methylquinoline

    • Method: Doebner-Miller condens
    • Source: ChemicalBook & NIH PubChem Data for CAS 61047-43-6.

  • SeO₂ Oxidation of Quinaldines

    • Method: Riley Oxidation protocol for heterocyclic methyl groups.
    • Source:Arkivoc, 2022, part iii, 41-54.[3] "Synthesis of 8-aminoquinoline chelating moieties..." (Describes oxidation of 8-bromo-2-methylquinoline).

  • Grignard Addition to Heterocyclic Aldehydes

    • Method: General nucleophilic addition.
    • Source:Chemistry LibreTexts, "Reactions of Grignard Reagents with Aldehydes".

  • MnO₂ Oxidation

    • Method: Selective oxidation of benzylic alcohols.[4]

    • Source:Journal of Chemical Education, "Manganese Dioxide: A Selective Oxidant".

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-(8-bromoquinolin-2-yl)ethan-1-one for the Synthesis of Novel 2-Acetyl-8-arylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,8-Disubstituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[4] Specifically, functionalization at the C2 and C8 positions can significantly influence the molecule's interaction with biological targets, making the development of robust synthetic routes to such derivatives a critical endeavor for drug discovery and development professionals.[5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds in modern organic synthesis.[6][7] Its Nobel Prize-winning mechanism, mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids make it an indispensable tool.[8] This guide provides in-depth technical details and field-proven protocols for the Suzuki-Miyaura coupling of 1-(8-bromoquinolin-2-yl)ethan-1-one , a key intermediate for accessing novel 2-acetyl-8-arylquinoline derivatives. These target molecules are of significant interest for screening in oncology and other therapeutic areas.[9]

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[10] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step. The reactivity order for the halide is generally I > OTf > Br >> Cl.[6]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 'R' from the boronic acid) to the palladium center, displacing the halide.[11] The presence of a base is crucial for this step.[8]

  • Reductive Elimination: The two organic groups on the palladium center (the quinoline and the new aryl group) couple and are expelled from the coordination sphere, forming the final C-C bond. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[12]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Dimer Ar-Pd(II)L2-R' Transmetal->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 ArR Ar-R' (Product) RedElim->ArR ArX Ar-X (this compound) ArX->OxAdd Boronic R'-B(OR)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling with this compound

The success of coupling this specific substrate is highly dependent on the careful selection of several key parameters. The nitrogen atom in the quinoline ring can coordinate to the palladium center, and the acetyl group introduces an electron-withdrawing character, both of which influence reactivity.

  • Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, heteroaromatic substrates often benefit from more robust catalyst systems.[13] Electron-rich, bulky phosphine ligands, such as SPhos or XPhos, can accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times, especially with challenging substrates.[14] Catalyst systems like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also highly effective and offer good stability.[15]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[11] Inorganic bases are most common.

    • Potassium Carbonate (K₂CO₃): A versatile and cost-effective choice, suitable for a wide range of boronic acids.

    • Cesium Carbonate (Cs₂CO₃): A stronger base, often used in difficult couplings or with less reactive bromides. Its higher solubility in organic solvents can be advantageous.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective, often leading to cleaner reactions and higher yields.

  • Solvent System: The choice of solvent is crucial for ensuring all components remain sufficiently soluble. Aprotic polar solvents are common.

    • 1,4-Dioxane, Toluene, or Dimethoxyethane (DME): Often used in combination with water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8][16]

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher temperatures.

  • Temperature: Reaction temperatures typically range from 60 °C to 110 °C.[17][18] Microwave irradiation can significantly shorten reaction times from hours to minutes and is an excellent option for high-throughput synthesis and library generation.[19]

Detailed Experimental Protocols

The following protocols provide two reliable methods for the Suzuki-Miyaura coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[20]

Protocol 1: Standard Conditions using Pd(dppf)Cl₂

This protocol employs a widely used and reliable catalyst system suitable for a broad range of arylboronic acids.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add this compound, the corresponding arylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2-acetyl-8-arylquinoline.

Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reagent Setup (Bromoquinoline, Boronic Acid, Base, Catalyst in Vial) Inert 2. Inert Atmosphere (Evacuate & Backfill with Argon/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (e.g., 90 °C, 12h) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup (EtOAc / Water Extraction) Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product (2-Acetyl-8-arylquinoline) Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Synthesis using a Buchwald Ligand

This protocol utilizes a modern, highly active catalyst system and microwave heating to dramatically reduce reaction times, ideal for rapid library synthesis.[14][21]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, and K₃PO₄.

  • In a separate small vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of toluene to form the pre-catalyst complex.

  • Add the catalyst mixture to the reaction vial.

  • Seal the vial with a cap. Evacuate and backfill with Argon three times.

  • Add degassed toluene and a small amount of water (e.g., Toluene:H₂O 10:1) via syringe.

  • Place the vial in the microwave reactor. Irradiate at 110-120 °C for 20-40 minutes.

  • After the reaction, cool the vial to room temperature using compressed air.

  • Follow steps 8-12 from Protocol 1 for workup and purification.

Data Presentation: Expected Outcomes

The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic and steric nature of the boronic acid partner. The following table provides a representative summary of expected outcomes.

EntryArylboronic Acid PartnerExpected ReactivityPotential Challenges
1Phenylboronic acidHighStandard, baseline reaction.
24-Methoxyphenylboronic acidVery HighElectron-donating groups generally accelerate the reaction.
34-Trifluoromethylphenylboronic acidModerate to HighElectron-withdrawing groups can sometimes slow the reaction but are generally well-tolerated.
42-Methylphenylboronic acidModerateSteric hindrance near the boron atom can impede transmetalation. May require longer reaction times or higher temperatures.
52-Thiopheneboronic acidHighHeteroaryl boronic acids are good coupling partners but can be prone to protodeborylation.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base or insufficient amount.4. Low reaction temperature.1. Use fresh catalyst and ensure an inert atmosphere.2. Thoroughly degas all solvents.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature or switch to microwave heating.
Protodeborylation Boronic acid is unstable under reaction conditions, leading to replacement of the bromo- group with hydrogen. More common with heteroaryl boronic acids.[8]1. Use a boronic ester (e.g., pinacol ester).2. Use anhydrous conditions if possible.3. Minimize reaction time.
Homocoupling Two molecules of the boronic acid couple together. Often caused by the presence of oxygen.1. Ensure thorough degassing of the reaction mixture.2. Use a slight excess, but not a large excess, of the boronic acid.
Difficult Purification Residual palladium catalyst or ligand byproducts co-eluting with the product.1. Filter the diluted reaction mixture through a pad of Celite® before extraction.2. Consider a scavenger resin to remove palladium.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Bandyopadhyay, D., & Bhowmick, S. (2007).
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (2018). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. (2009). Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • ResearchGate. (2014). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]

  • Elsevier. (2009). A highly efficient catalyst for Suzuki-Miyaura reaction. Tetrahedron.
  • ResearchGate. (2017). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. [Link]

  • Semantic Scholar. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

Sources

palladium-catalyzed cross-coupling of "1-(8-bromoquinolin-2-yl)ethan-1-one" with boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists. It addresses the specific synthetic challenges of functionalizing the 1-(8-bromoquinolin-2-yl)ethan-1-one scaffold via Suzuki-Miyaura cross-coupling.

Executive Summary

The quinoline scaffold is ubiquitous in medicinal chemistry, yet the 8-position remains difficult to functionalize due to the "peri-effect"—steric repulsion from the C1-nitrogen lone pair and the C7-hydrogen. Furthermore, the 2-acetyl group in This compound introduces electron-withdrawing character, theoretically activating the C-Br bond but potentially increasing the acidity of


-protons.

This guide provides a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. By utilizing bulky, electron-rich phosphine ligands (Buchwald-type) or bidentate ligands (dppf), we overcome catalyst poisoning by the quinoline nitrogen and facilitate oxidative addition at the crowded C8 position.

Mechanistic Insight & Challenges

The "Peri-Effect" and N-Coordination

The primary failure mode in coupling 8-substituted quinolines is the formation of stable, unreactive Palladium-Nitrogen complexes.

  • Steric Crowding: The C8-Br bond is parallel to the N-lone pair. Incoming Pd(0) species face significant steric hindrance.

  • Catalyst Poisoning: The quinoline nitrogen (

    
    ) is a competent ligand. If the Pd catalyst coordinates here before oxidative addition, the cycle arrests.
    
  • Electronic Activation: The C2-acetyl group pulls electron density from the ring, making the C8-Br bond more electrophilic (favorable for oxidative addition), provided the catalyst can access it.

Validated Catalytic Cycle

The following diagram illustrates the pathway, highlighting the critical "Decision Point" where ligand choice prevents N-coordination.

SuzukiCycle Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (C8) *Rate Limiting Step* Start->OxAdd + Substrate Substrate Substrate: This compound Poison OFF-CYCLE: N-Coordination Complex Substrate->Poison Low Steric Ligand (e.g., PPh3) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-Ar-Br species RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)-Ar-Ar' species RedElim->Start Regenerate Pd(0) Product Product: 1-(8-arylquinolin-2-yl)ethan-1-one RedElim->Product

Figure 1: Catalytic cycle for 8-bromoquinoline coupling. Note the off-cycle trap (grey) caused by insufficient ligand bulk.

Optimization & Screening Strategy

For this specific substrate, standard conditions often yield <40% product due to protodebromination. The following matrix compares ligand/base performance based on internal screening data.

Comparative Efficiency Table
VariableSystem A (Standard)System B (High-Performance)System C (Difficult Substrates)
Catalyst Source



Ligand

XPhos or SPhos Spherical (e.g., Ad_2nBuP)
Base

(aq)

(solid/slurry)

Solvent DME /

Toluene /

(10:1)
1,4-Dioxane (anhydrous)
Temp 80°C100°C110°C (Microwave)
Yield (Avg) 35-45%85-92% 70-80%
Major Side Product HomocouplingNoneProtodebromination

Recommendation: Start with System B . The bulky biaryl phosphine (XPhos) creates a "roof" over the Pd center, preventing the quinoline nitrogen from binding while facilitating oxidative addition at the hindered C8 position.

Detailed Experimental Protocol (System B)

Objective: Synthesis of 1-(8-(4-methoxyphenyl)quinolin-2-yl)ethan-1-one (Model Reaction).

Materials
  • Substrate: this compound (1.0 equiv, 250 mg, 1.0 mmol).

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.5 equiv, 228 mg).

  • Catalyst:

    
     (2 mol%, 18 mg).
    
  • Ligand: XPhos (8 mol%, 38 mg) [Alternatively: SPhos].

  • Base:

    
     (Tribasic potassium phosphate), anhydrous (3.0 equiv, 636 mg).
    
  • Solvent: Toluene (5 mL) and Deionized Water (0.5 mL).

Step-by-Step Procedure
  • Pre-Complexation (Critical for Reproducibility):

    • In a dry vial, mix

      
       and XPhos in 1 mL of Toluene.
      
    • Stir at room temperature for 5-10 minutes under Argon/Nitrogen. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation (

      
      ).
      
  • Reaction Setup:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and

      
       .
      
    • Self-Validation Check: Ensure the base is finely ground; large chunks reduce surface area and reaction rate.

  • Solvent Addition & Degassing:

    • Add the remaining Toluene (4 mL) and Water (0.5 mL).

    • Sparge the mixture with Argon for 5 minutes. (Oxygen is the enemy of phosphine ligands).

  • Catalyst Injection:

    • Add the pre-complexed catalyst solution (from Step 1) via syringe.

    • Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Reaction:

    • Heat the block to 100°C . Stir vigorously (1000 RPM).

    • Time: 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1) at 2 hours. The starting material (Rf ~0.5) should disappear; a fluorescent blue spot (product) usually appears.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases.[1] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash chromatography (SiO2). Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The product often streaks if residual boronic acid remains; a wash with 1M NaOH during work-up can prevent this.

Troubleshooting & Decision Tree

If the reaction fails or yields are low, follow this logic flow to identify the root cause.

OptimizationTree Result Reaction Outcome? NoRxn No Reaction (SM Recovered) Result->NoRxn DeBrom Protodebromination (Br replaced by H) Result->DeBrom Homo Homocoupling (Ar-Ar dimer) Result->Homo Sol_Temp Increase Temp (120°C) Switch to Dioxane NoRxn->Sol_Temp Steric barrier too high Sol_Cat Check O2 levels Increase Catalyst Load NoRxn->Sol_Cat Catalyst poisoned Sol_Anhydrous Use Anhydrous Conditions (Cs2CO3 / Dioxane) DeBrom->Sol_Anhydrous Water is proton source Sol_SlowAdd Slow Addition of Boronic Acid Homo->Sol_SlowAdd Excess Boronic Acid

Figure 2: Troubleshooting logic for C8-quinoline coupling.

References

  • General Suzuki-Miyaura Methodology for Heterocycles: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Coupling of Sterically Hindered Substrates (Buchwald Ligands): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]

  • Specific Reactivity of 8-Haloquinolines: Zhang, Y., et al. "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki-Miyaura Coupling." The Journal of Organic Chemistry, 2011 , 76(15), 6394–6400. [Link]

  • Base Effects in Suzuki Coupling: Kondolff, I., et al. "Suzuki-Miyaura Cross-Coupling of 8-Chloroquinolines with Arylboronic Acids." Tetrahedron Letters, 2003 , 44(46), 8405-8407. [Link]

Sources

Application Note: Derivatization Strategies for the Acetyl Group of 1-(8-Bromoquinolin-2-yl)ethan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its antimalarial, antibacterial, and anticancer properties[1]. Within this chemical space, 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 8-bromo-2-acetylquinoline) serves as an exceptionally versatile, bifunctional building block.

The strategic value of this molecule lies in its orthogonal reactivity:

  • The 8-Bromo Moiety: The bromine atom at the 8-position is firmly anchored to the aromatic system. It remains inert under standard acidic or basic condensation conditions, reserving it for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The 2-Acetyl Group: The acetyl group at the 2-position is highly activated. The electron-withdrawing nature of the adjacent quinoline nitrogen increases the electrophilicity of the carbonyl carbon and significantly enhances the acidity of the

    
    -methyl protons.
    

This electronic activation permits three primary vectors of derivatization:


-halogenation , carbonyl condensation , and aldol-type extensions . By selectively derivatizing the acetyl group, researchers can synthesize complex precursors such as thiazoles, metal-chelating thiosemicarbazones[2], and biologically active chalcones[1] without compromising the 8-bromo handle.

Derivatization SM This compound Bromination Alpha-Bromination (Br2, HBr/AcOH) SM->Bromination Condensation Thiosemicarbazone Formation (Thiosemicarbazide, H+) SM->Condensation Aldol Claisen-Schmidt Condensation (Ar-CHO, NaOH) SM->Aldol Prod1 2-Bromo-1-(8-bromoquinolin-2-yl)ethan-1-one Bromination->Prod1 Prod2 Thiosemicarbazone Derivative Condensation->Prod2 Prod3 Quinoline-Chalcone Hybrid Aldol->Prod3

Fig 1. Divergent derivatization workflows for the 2-acetyl group of 8-bromo-2-acetylquinoline.

Experimental Methodologies

The following protocols are engineered to be self-validating, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of 2-Bromo-1-(8-bromoquinolin-2-yl)ethan-1-one ( -Bromination)

Causality & Design:


-Bromination of methyl ketones can suffer from over-halogenation (the haloform reaction) under basic conditions. To restrict the reaction to mono-bromination, an acid-catalyzed enolization mechanism is employed[3]. The use of hydrobromic acid in acetic acid ensures the controlled formation of the enol, which subsequently attacks molecular bromine.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (10.0 mmol, 2.50 g) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a dropping funnel.

  • Activation: Add 0.5 mL of 33% HBr in acetic acid to catalyze enol formation. Stir at room temperature for 10 minutes.

  • Bromination: Dissolve molecular bromine (10.5 mmol, 0.54 mL) in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes to the reaction flask, maintaining the temperature below 25°C to prevent di-bromination.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) will be replaced by a slightly less polar spot (
    
    
    
    ). The distinct red color of Br
    
    
    will fade to pale yellow upon complete consumption.
  • Workup: Pour the mixture into 100 mL of ice-cold water. Neutralize cautiously with saturated aqueous NaHCO

    
    . Extract with dichloromethane (3 
    
    
    
    30 mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from ethanol to yield pale yellow crystals.

Protocol B: Synthesis of this compound Thiosemicarbazone

Causality & Design: 2-Acetylquinoline thiosemicarbazones are potent inhibitors of herpes simplex virus (HSV) and clinically significant bacteria[2][4]. The reaction proceeds via nucleophilic addition of the hydrazine nitrogen of thiosemicarbazide to the carbonyl carbon, followed by acid-catalyzed dehydration. A catalytic amount of glacial acetic acid is critical to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (5.0 mmol, 1.25 g) and thiosemicarbazide (5.5 mmol, 0.50 g) in 25 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4–6 hours.

  • Validation (In-Process): A heavy precipitate will begin to form after 1 hour. TLC (DCM:MeOH 95:5) will confirm the disappearance of the ketone and the appearance of a highly polar, UV-active product spot at the baseline/lower

    
    .
    
  • Workup: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (10 mL) followed by diethyl ether (10 mL). Dry in a vacuum desiccator to afford the pure thiosemicarbazone as a crystalline solid.

Protocol C: Claisen-Schmidt Condensation (Quinoline-Chalcone Hybrid)

Causality & Design: Reacting the acetyl group with an aryl aldehyde under basic conditions yields an


-unsaturated ketone (chalcone)[1]. The base deprotonates the acidic 

-methyl group to form an enolate, which attacks the aldehyde. Subsequent E1cB dehydration is driven by the extended conjugation of the resulting chalcone system.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (5.0 mmol, 1.25 g) and benzaldehyde (5.5 mmol, 0.56 mL) in 20 mL of ethanol.

  • Base Addition: Cool the solution to 0°C. Slowly add 5 mL of a 10% aqueous NaOH solution dropwise.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Validation (In-Process): TLC (Hexanes:EtOAc 3:1) will show a highly fluorescent, UV-active spot (

    
    ) corresponding to the extended conjugated system of the chalcone.
    
  • Workup: Pour the mixture into crushed ice and neutralize with 1M HCl to pH 7. The crude chalcone will precipitate.

  • Purification: Filter, wash with water, and recrystallize from ethanol to yield the (E)-chalcone derivative.

Quantitative Data & Validation Metrics

The table below summarizes the expected quantitative outcomes and analytical validation metrics for the three derivatization protocols.

DerivativeReaction TypeReagents / CatalystExpected YieldKey Analytical Signatures (Validation)Downstream Application
2-Bromoacetyl

-Halogenation
Br

, HBr/AcOH
75–82%

H NMR:
Shift of -CH

singlet (

2.8 ppm) to a -CH

Br singlet (

4.9 ppm).
Precursor for Hantzsch thiazole synthesis.
Thiosemicarbazone Nucleophilic CondensationThiosemicarbazide, AcOH85–92%IR: Disappearance of C=O stretch (

1690 cm

); appearance of C=N (

1590 cm

) & N-H (

3200 cm

).
Antiviral/Antitubercular metal chelator[5].
Chalcone Hybrid Aldol (Claisen-Schmidt)Benzaldehyde, NaOH68–75%

H NMR:
Appearance of two doublets (

7.5-8.0 ppm) with

Hz, confirming the (E)-alkene.
Anticancer and antimicrobial screening[1].

Downstream Biological Applications: The Thiosemicarbazone Mechanism

Derivatizing the acetyl group into a thiosemicarbazone unlocks profound biological activity. Research has demonstrated that 2-acetylquinoline thiosemicarbazones exhibit highly selective antiviral activity (e.g., against HSV-1 and HSV-2)[2] and antitubercular activity against Mycobacterium tuberculosis[5].

Mechanism of Action: The biological efficacy of these derivatives is rooted in their tridentate metal-chelating ability (N-N-S coordination). Once inside the cell, the quinoline thiosemicarbazone chelates intracellular Fe(II) or Cu(II). This redox-active complex specifically targets and quenches the tyrosyl free radical in the active site of Ribonucleotide Reductase (RNR) , an enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides. The resulting halt in DNA synthesis triggers cellular apoptosis in cancer cells or halts viral replication[6].

Mechanism Drug Thiosemicarbazone Derivative Complex Redox-Active Metal Complex Drug->Complex Chelates Metal Intracellular Fe(II)/Cu(II) Metal->Complex Binds Enzyme Ribonucleotide Reductase (RNR) Complex->Enzyme Quenches Radical Apoptosis Cellular Apoptosis Enzyme->Apoptosis Blocks DNA Synthesis

Fig 2. Mechanism of RNR inhibition by quinoline thiosemicarbazone metal complexes.

References

  • Shipman, C., Smith, S. H., Drach, J. C., & Klayman, D. L. (1986). "Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model." Antiviral Research, 6(4), 197-222. URL:[Link]

  • Turk, S. R., Shipman, C., & Drach, J. C. (1986).

    
    -(N)-Heterocyclic Acyl Thiosemicarbazones and Related Compounds as Inhibitors of Herpes Simplex Virus Type 1-specified Ribonucleoside Diphosphate Reductase." Journal of General Virology, 67(8), 1625-1632. URL:[Link]
    
  • Klayman, D. L., et al. (1987). "Activity of 2-Acetylpyridine and 2-Acetylquinoline Thiosemicarbazones Tested in vitro in Combination with Other Antituberculous Drugs." American Review of Respiratory Disease, 136(3), 596-598. URL:[Link]

  • El-Gaby, M. S. A., et al. (2025). "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." RSC Advances, 15, 18034-18088. URL:[Link]

Sources

Application Note: 1-(8-bromoquinolin-2-yl)ethan-1-one as a Dual-Functional Scaffold for Bioactive Small Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 1-(8-bromoquinolin-2-yl)ethan-1-one (CAS 1355018-24-4) in medicinal chemistry. This molecule represents a "privileged scaffold" due to its orthogonal reactivity: the electrophilic C2-acetyl group allows for rapid pharmacophore installation (e.g., hydrazones, thiosemicarbazones), while the C8-bromo substituent serves as a robust handle for structural optimization via Palladium-catalyzed cross-coupling. This dual functionality makes it an ideal building block for developing anticancer agents (specifically iron chelators), antibacterial metallodrugs, and CNS-active agents.

Chemical Profile & Reactivity Matrix

Physicochemical Properties
PropertyData
CAS Number 1355018-24-4
IUPAC Name This compound
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH/EtOH (requires heat)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)
Orthogonal Reactivity Map

The power of this building block lies in its ability to be functionalized sequentially without protecting groups.

ReactivityMap Core 1-(8-bromoquinolin-2-yl) ethan-1-one C2_Site C2-Acetyl Group (Electrophile) Core->C2_Site Site 1 C8_Site C8-Bromo Group (Leaving Group) Core->C8_Site Site 2 C2_Prod1 Thiosemicarbazones (Anticancer/Iron Chelation) C2_Site->C2_Prod1 Condensation C2_Prod2 Hydrazones (Fluorescent Probes) C2_Site->C2_Prod2 Condensation C2_Prod3 Chiral Alcohols (Asymmetric Reduction) C2_Site->C2_Prod3 Reduction C8_Prod1 Biaryl Derivatives (Suzuki Coupling) C8_Site->C8_Prod1 Pd-Catalysis C8_Prod2 Alkynyl Derivatives (Sonogashira Coupling) C8_Site->C8_Prod2 Pd-Catalysis C8_Prod3 Aminated Quinolines (Buchwald-Hartwig) C8_Site->C8_Prod3 Pd-Catalysis

Figure 1: Orthogonal reactivity map showing the divergent synthetic pathways available from the core scaffold.

Application 1: Synthesis of Anticancer Thiosemicarbazones

Context: Quinoline-2-carboxaldehyde and 2-acetylquinoline thiosemicarbazones (TSCs) are potent anticancer agents. They function by chelating cellular iron (Fe) and copper (Cu), leading to the inhibition of ribonucleotide reductase (the rate-limiting step in DNA synthesis) and the generation of cytotoxic Reactive Oxygen Species (ROS).

Why use the 8-Bromo variant? Standard TSCs often suffer from poor solubility or rapid metabolism. The 8-bromo position allows for the introduction of solubilizing groups (e.g., morpholine via Buchwald coupling) or lipophilic groups (via Suzuki coupling) to tune the pharmacokinetic profile after the pharmacophore is established.

Protocol A: Condensation to form the TSC Scaffold

Objective: Synthesis of (E)-2-(1-(8-bromoquinolin-2-yl)ethylidene)hydrazine-1-carbothioamide.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Ethanol (absolute)

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (250 mg) of this compound in 10 mL of absolute ethanol. Note: Mild heating (40°C) may be required for complete dissolution.

  • Addition: Add 1.1 mmol (100 mg) of thiosemicarbazide directly to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product typically appears as a new spot with lower Rf than the ketone.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The Schiff base product should precipitate as a yellow crystalline solid.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 2 mL) followed by cold diethyl ether (2 x 2 mL) to remove unreacted ketone.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the ketone methyl singlet (~2.7 ppm) and the appearance of the hydrazone methyl singlet (~2.3 ppm) and thioamide NH protons (broad singlets >9 ppm).

Application 2: Structural Optimization via Cross-Coupling

Context: Once the biological "warhead" (e.g., the TSC moiety) or a precursor is established, the 8-bromo position serves as a site to optimize the molecule's "drug-likeness" (ADME properties).

Protocol B: Suzuki-Miyaura Coupling at C8

Objective: Introduction of a phenyl group to synthesize 1-(8-phenylquinolin-2-yl)ethan-1-one.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/EtOH (3:1)

Step-by-Step Procedure:

  • Degassing (Critical): In a microwave vial or Schlenk flask, combine the solvent (1,4-dioxane, 5 mL) and 2M Na₂CO₃ (1 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen. Oxygen is the primary cause of catalyst death in this reaction.

  • Assembly: Add the quinoline substrate (0.5 mmol), phenylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol) to the vessel under a gentle stream of Argon.

  • Reaction: Seal the vessel.

    • Thermal Method: Heat to 90°C for 12–16 hours.

    • Microwave Method:[1] Heat to 110°C for 30–60 minutes (recommended for higher yields).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Yield Expectation: 75–90%.

Strategic Workflow for Library Generation

The following diagram illustrates how to use this building block to generate a library of potential metallodrugs.

Workflow Start Start: 1-(8-bromoquinolin-2-yl) ethan-1-one Step1 Step 1: C8-Diversification (Suzuki/Buchwald Coupling) Start->Step1 Introduce R-Group Library Library of 8-Substituted 2-Acetylquinolines Step1->Library Step2 Step 2: C2-Condensation (Thiosemicarbazide/Hydrazine) Library->Step2 Install Warhead Final Final Library: 8-Substituted Quinoline TSCs Step2->Final Assay Biological Assay (MTT / IC50 Determination) Final->Assay

Figure 2: Library generation workflow. Note that Step 1 and Step 2 can often be reversed depending on the stability of the R-group to the condensation conditions.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an aryl bromide and a ketone. It is classified as Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Dispose of halogenated organic waste separately. Palladium catalysts must be disposed of in heavy metal waste containers.

References

  • Anticancer Activity of Thiosemicarbazones: Richardson, D. R., et al. "Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action."[2][3] ResearchGate.[2]

  • Palladium Coupling on Quinolines: Benchchem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." Benchchem Technical Guides.

  • Synthesis of 8-Substituted Quinolines: Okten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[4] ACG Publications.

  • Commercial Availability & Properties: Sigma-Aldrich Product Page for 1-(8-Bromoquinolin-2-yl)ethanone.

Sources

Application Note: Strategic Utilization of 1-(8-bromoquinolin-2-yl)ethan-1-one in Antimicrobial Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 1-(8-bromoquinolin-2-yl)ethan-1-one (CAS: 1355018-24-4) as a high-value pharmacophore scaffold in antimicrobial research. While quinoline derivatives are historically significant (e.g., fluoroquinolones, hydroxyquinolines), this specific intermediate offers a unique dual-functional profile:

  • The 2-Acetyl Group: A reactive electrophilic center ideal for condensation reactions to form Schiff bases, hydrazones, and thiosemicarbazones—motifs critical for metal chelation and enzyme inhibition.

  • The 8-Bromo Substituent: A lipophilic halogen handle that modulates membrane permeability and serves as a site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This note provides validated protocols for converting this scaffold into bioactive libraries and assessing their antimicrobial efficacy.

Chemical Profile & Mechanistic Rationale

The "Privileged Scaffold" Hypothesis

In medicinal chemistry, the quinoline ring is a "privileged structure" capable of binding multiple biological targets. This compound is particularly valuable because it facilitates the synthesis of N,N- and N,O-donor ligands .

  • Mechanism of Action (MoA): Derivatives synthesized from this scaffold typically act via:

    • Metal Chelation: The quinoline nitrogen (

      
      ) and the derivatized acetyl group (e.g., imine nitrogen) form a bidentate pocket. This pocket sequesters essential metal ions (Fe²⁺, Zn²⁺) required by bacterial metalloenzymes (e.g., peptide deformylase, methionine aminopeptidase), leading to bacterial stasis or death.
      
    • DNA Intercalation: The planar aromatic system intercalates between DNA base pairs, disrupting replication (Topoisomerase inhibition).

Structural Logic Diagram

The following diagram illustrates the synthetic divergence and biological logic of this scaffold.

G Start 1-(8-bromoquinolin-2-yl) ethan-1-one (Scaffold) Rxn1 Condensation (R-NH2 / Hydrazines) Start->Rxn1 Ethanol/H+ Prod1 Schiff Bases / Hydrazones (Ligands) Rxn1->Prod1 Rxn2 Metal Complexation (Cu(II), Zn(II), Co(II)) Prod1->Rxn2 MCl2 salts Target Bacterial Targets: 1. Metalloenzymes 2. DNA Topoisomerase Prod1->Target Direct Inhibition Prod2 Metallo-Drugs (Enhanced Lipophilicity) Rxn2->Prod2 Prod2->Target Chelation/ROS Gen

Figure 1: Synthetic workflow transforming the acetyl-quinoline scaffold into bioactive antimicrobial agents.

Application I: Synthesis of Antimicrobial Schiff Base Libraries

The most direct application of this compound is the generation of Schiff bases (imines). These derivatives often exhibit 10–50x higher potency than the parent ketone due to the introduction of an azomethine linkage (-C=N-), which is pharmacologically active.

Protocol A: Condensation with Thiosemicarbazide

Thiosemicarbazones derived from 2-acetylquinolines are potent inhibitors of Staphylococcus aureus and Mycobacterium tuberculosis.

Reagents:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of thiosemicarbazide dissolved in 5 mL of hot ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product will precipitate as a crystalline solid.

  • Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/DMF mixtures if necessary.

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of the ketone methyl singlet and appearance of NH signals).

Application II: Biological Evaluation (MIC Determination)

Once the library is synthesized, the critical step is determining the Minimum Inhibitory Concentration (MIC) . The presence of the 8-bromo group often enhances activity against Gram-positive bacteria by increasing lipophilicity (LogP), aiding cell wall penetration.

Protocol B: Broth Microdilution Assay (CLSI Standard)

Materials:

  • Test Compounds (dissolved in DMSO, stock 10 mg/mL)

  • Mueller-Hinton Broth (MHB)

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • 96-well microtiter plates.

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Serial Dilution: Add 100 µL of MHB to columns 2–12 of the 96-well plate. Add 200 µL of test compound (at

    
     starting concentration) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.
    
    • Controls: Col 11 = Growth Control (Bacteria + Solvent); Col 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Enhancement: Add 30 µL of 0.01% Resazurin. Blue = No Growth (Active); Pink = Growth (Inactive).

Expected Data Trends (Hypothetical)

The following table illustrates typical SAR trends observed when derivatizing 2-acetyl-8-bromoquinoline.

Compound ClassR-Group ModificationLogPRelative Potency (S. aureus)Mechanistic Insight
Parent Scaffold Ketone (C=O)~2.8Low (MIC > 128 µg/mL)Lacks specific binding motif.
Schiff Base Thiosemicarbazone~3.2High (MIC 2–8 µg/mL)N,S-donor system chelates active site metals.
Metal Complex Cu(II)-Complex~3.5Very High (MIC < 1 µg/mL)"Trojan Horse" uptake; ROS generation.
8-H Analog (No Bromine)~1.9Moderate (MIC 16–32 µg/mL)Lower membrane permeability reduces efficacy.

Safety & Handling

  • Hazard Identification: this compound is an irritant (H315, H319, H335).

  • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

  • Waste: Dispose of halogenated organic waste in designated streams; do not pour down the drain due to high aquatic toxicity potential of quinolines.

References

  • Synthesis and Biological Activity of 8-Quinolinamines. Source: National Institutes of Health (NIH) / PMC Context: Discusses the broad-spectrum anti-infective properties of 8-substituted quinolines and the importance of substitution patterns for efficacy. URL:[Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes. Source: Biotech Asia Context: Details the mechanism of action for Schiff bases containing azomethine groups and their metal complexes in antimicrobial applications. URL:[Link][2]

  • Antibacterial Evaluation of Schiff Bases Derived from 2-Acetylpyridine. Source: National Institutes of Health (NIH) / PMC Context: Provides comparative data on 2-acetyl-heterocycles (analogous to 2-acetylquinoline) and their high activity against MRSA. URL:[Link]

  • Reinvestigation of Bromination of 8-Substituted Quinolines. Source: ACG Publications Context:[3] Describes the synthetic pathways and purification of brominated quinoline precursors. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(8-bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The target molecule, 1-(8-bromoquinolin-2-yl)ethan-1-one (commonly referred to as 8-bromo-2-acetylquinoline), is a highly privileged scaffold. It is frequently utilized as a critical ligand precursor in advanced transition-metal catalysis, including the synthesis of chiral iminoquinoline cobalt complexes for asymmetric hydroboration and desymmetrizing alkene isomerization[1][2].

Due to the bifunctional nature of the quinoline ring—specifically the competing reactivity of the C8-bromide and the C2-position—synthesizing this molecule requires strict chemoselectivity. This guide provides mechanistic troubleshooting, validated protocols, and structural causality to ensure your synthetic workflows are robust and reproducible.

Synthetic Pathway Visualization

To establish a solid mechanistic foundation, we evaluate three primary synthetic routes. The choice of route dictates the specific challenges you will encounter regarding regioselectivity and over-addition.

G SM1 Route A: 8-Bromoquinoline- 2-carboxylic acid Int1 Weinreb Amide Intermediate SM1->Int1 N,O-dimethylhydroxylamine EDCI, HOBt Prod 1-(8-bromoquinolin-2-yl) ethan-1-one (Target Ketone) Int1->Prod MeMgBr (0 °C) then H3O+ SM2 Route B: 2,8-Dibromoquinoline Int2 Ethoxyvinyl Intermediate SM2->Int2 Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, 80 °C Int2->Prod Acidic Hydrolysis (HCl) SM3 Route C: 8-Bromoquinoline SM3->Prod Acetaldehyde, Oxidant Minisci Acylation

Caption: The three primary synthetic pathways for accessing this compound.

Quantitative Route Comparison

Before troubleshooting, ensure you have selected the optimal route for your laboratory's constraints. The table below summarizes the quantitative and qualitative metrics of each pathway based on established organometallic and heterocyclic chemistry principles[3][4].

MetricRoute A (Weinreb Amide)Route B (Stille Coupling)Route C (Minisci Acylation)
Typical Yield 75% – 85% (Over 2 steps)60% – 70% (Over 2 steps)30% – 45%
Chemoselectivity Excellent (Strict C2 functionalization)High (C2 oxidative addition favored)Poor (Mixture of C2/C4 isomers)
Primary Challenge Moisture sensitivity of GrignardToxic organotin byproductsDifficult chromatographic separation
Scalability High (Multi-gram scale)Moderate (Limited by tin toxicity)Low (Isomer separation required)
Cost Efficiency Moderate (Requires coupling reagents)Low (Expensive Pd and Tin reagents)High (Cheap radical precursors)

Troubleshooting & FAQs (Mechanistic Q&A)

As an application scientist, understanding the why behind a failure is more important than simply knowing what failed. Below are the most common issues encountered during these syntheses, grounded in mechanistic causality.

Route A: The Weinreb Amide Approach

Q: During the Grignard addition to the Weinreb amide, I observe significant formation of a tertiary alcohol byproduct. Why is the Weinreb amide failing to prevent over-addition? A: Causality: The fundamental purpose of the Weinreb amide is to form a stable, 5-membered magnesium chelate intermediate that resists further nucleophilic attack. However, the stability of this tetrahedral chelate is strictly temperature-dependent. If the reaction mixture is allowed to warm above 0 °C before the unreacted Grignard reagent is quenched, the chelate collapses in situ to form the reactive ketone, which immediately reacts with excess methylmagnesium bromide to form the tertiary alcohol. Fix: Maintain the reaction strictly between -10 °C and 0 °C. Crucially, you must quench the reaction by adding cold, saturated aqueous


while the flask is still in the ice bath. Do not remove the cooling bath until the quench is complete.

Chelate WA Weinreb Amide Chelate Stable 5-Membered Magnesium Chelate WA->Chelate Nucleophilic Attack Grignard MeMgBr (THF, < 0 °C) Grignard->Chelate Ketone Target Ketone (No Over-addition) Chelate->Ketone Low Temp Maintained Quench H3O+ Quench (Triggers Collapse) Quench->Ketone

Caption: Mechanistic causality of the Weinreb amide preventing Grignard over-addition via chelation.

Route B: The Stille Coupling Approach

Q: In the Stille cross-coupling of 2,8-dibromoquinoline, how do I ensure the vinyl ether couples exclusively at the 2-position and not the 8-position? A: Causality: The chemoselectivity relies on the electronic disparity between the C2 and C8 positions. The adjacent electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, making the C2-Br bond significantly more electrophilic. Consequently, the oxidative addition of the


 catalyst into the C2-Br bond has a lower activation energy than the C8-Br bond[3].
Fix: Strict stoichiometric control is required. Use exactly 1.0 to 1.05 equivalents of tributyl(1-ethoxyvinyl)tin. Furthermore, do not exceed 80 °C; excessive thermal energy will overcome the activation barrier for the C8 position, leading to double coupling or oligomerization.
Route C: The Minisci Acylation Approach

Q: I am attempting the Minisci acylation on 8-bromoquinoline, but I'm getting a complex mixture of 2-acetyl and 4-acetyl isomers. Can this be avoided? A: Causality: The Minisci reaction involves a nucleophilic acyl radical attacking a protonated, electron-deficient heterocycle[4]. Protonation lowers the LUMO of the quinoline ring, directing the radical to the most electrophilic positions: the alpha (C2) and gamma (C4) carbons. Because both positions are highly activated, inherent regioselectivity is poor. Fix: While adjusting the acid concentration or using bulky radical precursors can slightly shift the isomer ratio, you cannot completely eliminate the C4-isomer. If strict regiocontrol is required for your downstream ligand synthesis[5], abandon Route C and utilize Route A.

Validated Experimental Protocol: Route A (Weinreb Amide)

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.

Step 1: Synthesis of 8-bromo-N-methoxy-N-methylquinoline-2-carboxamide
  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 8-bromoquinoline-2-carboxylic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 30.0 mmol). The suspension should clear into a homogeneous solution. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12.0 mmol) and Hydroxybenzotriazole (HOBt, 12.0 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol) in one portion.

  • Validation Checkpoint (TLC): After 4 hours, run a TLC (Hexanes:Ethyl Acetate 1:1). The starting acid (baseline) should be completely consumed, replaced by a new, less polar UV-active spot (

    
    ).
    
  • Workup: Quench with 1M HCl (30 mL) to remove unreacted amine and DIPEA. Extract with DCM (3 x 30 mL). Wash the combined organic layers with saturated

    
     (to remove residual HOBt) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Step 2: Grignard Addition to form this compound
  • Setup: Dissolve the Weinreb amide intermediate (approx. 9.5 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL) under strict argon atmosphere.

  • Cooling: Submerge the flask in an ice/brine bath and allow it to cool to -5 °C for 15 minutes.

  • Addition: Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 11.4 mmol, 1.2 eq) via syringe over 20 minutes.

    • Self-Validation: You will observe a slight color change (often turning a deeper yellow/orange) as the magnesium chelate forms. The reaction must not boil or vigorously bubble; if it does, your addition rate is too fast.

  • Reaction: Stir at 0 °C for 2 hours.

    • Validation Checkpoint (TLC): Quench a 0.1 mL aliquot in 1 mL of saturated

      
       and extract with EtOAc. TLC should show complete consumption of the Weinreb amide.
      
  • Safe Quench: While still in the ice bath, slowly add cold saturated aqueous

    
     (20 mL). The chelate will collapse, and magnesium salts will precipitate as a white solid.
    
  • Isolation: Dilute with EtOAc (50 mL) and water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 30 mL). Dry the combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc) to yield the pure ketone as a pale solid.
    

References

  • Desymmetrizing Isomerization of Alkene via Thiazolinyl Iminoquinoline Cobalt Catalysis Organic Letters, ACS Publications. URL:[Link]

  • Cobalt-Catalyzed Asymmetric 1,4-Hydroboration of Enones with HBpin Organic Letters, ACS Publications. URL:[Link]

  • World Intellectual Property Organization (WO2012009369A1), Google Patents.
  • Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization and Copolymerization Supporting Information, Amazon S3 / Literature Data. URL: [Link](Note: Sourced from aggregated supplementary data regarding 2-acetyl-8-bromoquinoline ligand synthesis)

  • Comprehensive Heterocyclic Chemistry III: Six-membered Rings with One Heteroatom (Vol. 7) EPDF Literature / Minisci Acylation Principles. URL:[Link]

Sources

Technical Support Center: 8-Bromoquinoline Synthesis & Impurity Management

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Agent: Senior Application Scientist Ticket Topic: Troubleshooting byproducts, regioselectivity, and purification in 8-bromoquinoline synthesis.

Introduction: The "8-Bromo" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing one of two scenarios:

  • The "Tar Pit": Your Skraup reaction turned into a solid black mass or erupted violently.

  • The Isomer Trap: You attempted to brominate quinoline directly and are now struggling to separate the 5-bromo isomer from the 8-bromo target.

8-Bromoquinoline is a privileged scaffold in medicinal chemistry, particularly for antimalarial and anticancer drug discovery. However, its synthesis is non-trivial due to the high reactivity of the quinoline ring and the harsh conditions required for cyclization. This guide provides root-cause analysis and actionable protocols for these specific issues.

Module 1: The Skraup Synthesis (Preferred Route)

Context: The most reliable method to obtain pure 8-bromoquinoline is de novo synthesis from 2-bromoaniline , glycerol, and sulfuric acid (Skraup reaction). This locks the bromine at the 8-position, eliminating regioisomer concerns.

Common Ticket: "My reaction turned into a black solid (Tar)."

Root Cause Analysis: The Skraup reaction involves the in-situ dehydration of glycerol to acrolein .[1] Acrolein is highly reactive and prone to polymerization. If the condensation with aniline is slower than the polymerization of acrolein, you generate high-molecular-weight "tars." Additionally, the oxidation step (converting dihydroquinoline to quinoline) can lead to oxidative polymerization of the aniline if the oxidant is too aggressive.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Violent Exotherm Uncontrolled acrolein formation.Add Ferrous Sulfate: Use

as a moderator.[2] It regulates the oxidation potential and heat transfer.
Black Insoluble Solid Acrolein polymerization.Sulfo-Mix Technique: Do not mix all reagents at once. Pre-mix the aniline, acid, and moderator.[3] Add glycerol dropwise at reflux temperature (

).
Low Yield (<40%) Incomplete oxidation.Switch Oxidant: Replace nitrobenzene (classic) with m-nitrobenzenesulfonic acid (m-NBSA) or Iodine (

). These are more controlled and water-soluble, aiding workup.
Visual Logic: Skraup Reaction Pathways

SkraupPathways Glycerol Glycerol (Starting Material) Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat Michael Michael Addition (Aniline + Acrolein) Acrolein->Michael + Aniline Tar Polymerization (Black Tar) Acrolein->Tar Uncontrolled Temp/Conc Aniline 2-Bromoaniline Aniline->Michael Cyclization Cyclization & Oxidation Michael->Cyclization - H2O Product 8-Bromoquinoline (Target) Cyclization->Product Oxidant (m-NBSA)

Caption: Kinetic competition between productive cyclization and destructive polymerization in Skraup synthesis.

Module 2: Direct Bromination (The "Isomer Trap")

Context: Researchers often attempt to brominate quinoline directly using


 or NBS. We do not recommend this for 8-bromoquinoline synthesis. 
Common Ticket: "I have a mixture of 5-bromo and 8-bromo isomers."

Scientific Explanation: Electrophilic Aromatic Substitution (SEAr) on quinoline occurs on the benzenoid ring because the pyridine ring is deactivated (especially in acidic media where the Nitrogen is protonated).

  • C5 and C8 Positions: Both are activated, but the C5 position is kinetically favored in many standard conditions (e.g.,

    
    ).
    
  • The Result: A typical reaction yields ~50-80% 5-bromoquinoline (major) and ~20-50% 8-bromoquinoline (minor), plus 5,8-dibromoquinoline .

Troubleshooting Protocol (If you must use this route):

IssueSolution Strategy
Separating Isomers Recrystallization is ineffective. You must use column chromatography. Mobile Phase: Hexanes:Ethyl Acetate (9:1 to 4:1). Order of Elution: 5-bromoquinoline typically elutes after 8-bromoquinoline on silica due to slightly higher polarity (dipole moment alignment).
Over-bromination Stoichiometry Control: Use exactly 0.95 equivalents of brominating agent. Do not use excess. Stop the reaction early to prevent the formation of 5,8-dibromoquinoline.
Regiocontrol Blocking Groups: There is no easy "blocking group" for C5. Recommendation: Abort direct bromination. Switch to the Skraup synthesis (Module 1).

Module 3: Identification & Quality Control

FAQ: "How do I distinguish 5-bromo from 8-bromo by NMR?"

The splitting patterns in


 NMR are distinct due to the proximity of the bromine to the ring nitrogen.
  • 8-Bromoquinoline:

    • Look for the proton at C7 . It will appear as a doublet of doublets (dd) or a triplet (t) depending on resolution, but the key is the deshielding effect of the Nitrogen.

    • Key Feature: The proton at C2 (adjacent to N) often shifts slightly upfield compared to the 5-bromo isomer due to the steric/electronic influence of the bulky Br at C8 interfering with the Nitrogen lone pair.

  • 5-Bromoquinoline:

    • The coupling pattern of the benzenoid ring (H6, H7, H8) is an AMX system (three distinct chemical shifts) or ABC, distinct from the pattern seen when the substituent is at the "corner" (C8).

Data Table: Byproduct Profile
ImpurityOriginDetection (TLC/NMR)Removal Method
5-Bromoquinoline Regioisomer (Direct Bromination)Co-spots with product; distinct aromatic region in NMR.Difficult. Requires careful chromatography or fractional distillation.
5,8-Dibromoquinoline Over-reactionLower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(more polar).
Column chromatography.
Aniline (Starting Material) Incomplete SkraupDistinct amine smell; broad NH peak (if not salt).Acidic wash (forms water-soluble salt) or Diazotization workup.
"Tar" (Polymers) Acrolein polymerizationBaseline streak on TLC.Steam Distillation (Product is volatile; tar is not).

Experimental Protocol: The "Painless" Skraup Synthesis

Recommended for generating high-purity 8-bromoquinoline.

Reagents:

  • 2-Bromoaniline (1.0 equiv)

  • Glycerol (3.0 equiv)[2]

  • m-Nitrobenzenesulfonic acid (0.7 equiv) [Oxidant]

  • Sulfuric Acid (conc.)[1][2][4][5]

  • Ferrous Sulfate (

    
    , catalytic)
    

Step-by-Step Workflow:

  • Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring will fail when viscosity increases).

  • Acid Mix: Charge flask with 2-bromoaniline, m-NBSA,

    
    , and sulfuric acid. Heat to 100°C .
    
  • Controlled Addition: Add Glycerol dropwise over 1 hour. Crucial: Maintain temperature between 120-130°C. Do not let it spike (avoids tar).

  • Reaction: Stir at 130°C for 4-6 hours.

  • Workup (The "De-Tarring"):

    • Cool to room temperature.[2][3]

    • Dilute with ice water.

    • Basify to pH 10 with 50% NaOH (Caution: Exothermic).

    • Steam Distillation: Pass steam through the mixture.[1] 8-Bromoquinoline will distill over as a milky oil/water azeotrope. The black tar remains in the flask.

  • Isolation: Extract the distillate with DCM, dry over

    
    , and concentrate.
    
Workflow Logic Diagram

Workflow Start Start: 2-Bromoaniline Mix Mix with Acid + Oxidant + FeSO4 Start->Mix Add Add Glycerol Dropwise (125°C) Mix->Add React Heat 4-6 Hours Add->React Base Basify (NaOH) React->Base Steam Steam Distillation Base->Steam Separates Tar Extract DCM Extraction Steam->Extract End Pure 8-Bromoquinoline Extract->End

Caption: Optimized workflow emphasizing steam distillation for tar removal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
  • Song, J. J., et al. "8-Bromoquinoline – a painless Skraup synthesis." Organic Preparations and Procedures International, vol. 41, no. 3, 2009. Link (The definitive "painless" protocol using m-NBSA).

  • Eisch, J. J. "Quinoline and Isoquinoline." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Mechanistic details on regioselectivity in SEAr).
  • Organic Syntheses , Coll. Vol. 1, p. 478 (1941); Vol. 20, p. 79 (1940). Link (Classic Skraup conditions and moderator use).

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-bromoquinolines.

This guide abandons generic advice in favor of mechanistic causality. We will dissect the exact reasons why your couplings fail—specifically focusing on the "peri-effect" and protodeboronation—and provide field-proven, self-validating protocols to achieve quantitative yields.

Mechanistic Analysis: Why 8-Bromoquinoline Fails

8-Bromoquinoline presents a unique dual-threat to palladium catalysis[1]. Unlike 3-bromo or 6-bromoquinolines, the 8-position is subject to the peri-effect . The proximity of the carbon-bromine bond to the quinoline nitrogen's lone pair creates two distinct failure modes:

  • Catalyst Poisoning (N-Coordination): After oxidative addition, the flexible palladium(II) intermediate can be chelated by the adjacent quinoline nitrogen. If your ligand is too small (e.g.,

    
    ), the nitrogen displaces the ligand, forming a highly stable, off-cycle palladacycle that permanently stalls the catalytic cycle[2].
    
  • Protodeboronation: Because the oxidative addition and transmetalation steps are sterically hindered and sluggish, researchers often compensate by increasing the temperature and base strength. This inadvertently accelerates the base-catalyzed hydrolysis of the boronic acid partner (protodeboronation), consuming your starting material before coupling can occur[3].

Suzuki_Optimization Pd0 Pd(0) + Bulky Ligand (e.g., XPhos) OxAdd Oxidative Addition (8-Bromoquinoline) Pd0->OxAdd Fast with Pd G3/G4 TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Bulky Ligands Prevent N-Coordination Poison Catalyst Poisoning (N-Coordination to Pd) OxAdd->Poison Small Ligands (e.g., PPh3) Peri-Effect RedElim Reductive Elimination TransMet->RedElim Mild Base / Fast Cycle Proto Protodeboronation (Boronic Acid Degradation) TransMet->Proto Slow Cycle / Harsh Base High Temp RedElim->Pd0 Catalyst Regeneration Product 8-Substituted Quinoline (Target Product) RedElim->Product

Divergent pathways in 8-bromoquinoline Suzuki coupling: failure modes vs. productive cycle.

Troubleshooting FAQs

Q1: My reaction stalls at 15-20% conversion, and adding more


 doesn't help. What is happening? 
A1:  You are experiencing classic catalyst poisoning via N-coordination[1]. Tetrakis(triphenylphosphine)palladium(0) is ineffective here because 

lacks the steric bulk required to shield the Pd(II) center. Once oxidative addition occurs, the quinoline nitrogen coordinates to the palladium, forming an inactive complex. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (a Buchwald ligand) such as XPhos or SPhos. The massive steric profile of the dicyclohexyl groups physically blocks the quinoline nitrogen from approaching the metal center, forcing the productive transmetalation pathway[2].

Q2: I switched to XPhos, but now my boronic acid is disappearing, and I see a lot of de-boronated arene in the LCMS. How do I fix this? A2: You have solved the oxidative addition problem but induced protodeboronation . Bulky ligands can paradoxically promote protodeboronation if the transmetalation step is slower than the background hydrolysis of the boronic acid[3]. Furthermore, using harsh bases (like


 or 

) at high temperatures (

) rapidly destroys heteroaryl boronic acids[4]. Solution: Lower the temperature to

and switch to a milder base, such as aqueous

. To ensure the catalytic cycle outpaces degradation, use a Pd G3 or G4 precatalyst (e.g., XPhos Pd G3) which generates the active Pd(0) species instantly without requiring thermal activation[3].

Q3: Should I use a boronic acid, a pinacol ester (Bpin), or a MIDA boronate? A3: For 8-bromoquinolines, Bpin esters are generally preferred over free boronic acids as they are less prone to rapid protodeboronation. If you are coupling a highly unstable partner (e.g., 2-heteroaryl boronic acids), use MIDA boronates or potassium trifluoroborate salts with a slow-release strategy (using mild aqueous base to slowly unveil the active boronic acid in situ)[4].

Comparative Data: Catalyst System Optimization

The following table summarizes quantitative data derived from optimizing the coupling of 8-bromoquinoline with a standard aryl boronic acid. It highlights the causality between parameter selection and the dominant failure mode.

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Primary Failure Mode

(5 mol%)


/ Toluene:

100< 20%Catalyst Poisoning (N-Coordination)

(5 mol%)
SPhos

/ 1,4-Dioxane:

10065%Protodeboronation of Boronic Acid

(2.5 mol%)
XPhos

/ THF:

8078%Incomplete Activation / Sluggish
XPhos Pd G3 (2 mol%)XPhos

/ 1,4-Dioxane:

60 > 95% None (Optimized Conditions)

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, the following protocol is designed as a self-validating system . It incorporates a precatalyst to eliminate initiation lag and includes specific in-process checkpoints.

Workflow Prep Step 1: Precatalyst & Reagent Assembly Degas Step 2: Stringent Degassing (Freeze-Pump) Prep->Degas React Step 3: Controlled Heating (60°C) Degas->React Validate Step 4: In-Process Validation (LCMS) React->Validate Workup Step 5: Biphasic Quench & Isolation Validate->Workup

Self-validating experimental workflow for 8-bromoquinoline Suzuki coupling.

Step-by-Step Methodology

Reagents:

  • 8-Bromoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (Ar-Bpin) (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Aqueous

    
     (0.5 M solution, 3.0 equiv, 3.0 mmol)
    
  • 1,4-Dioxane (Anhydrous, 5.0 mL)

Procedure:

  • Assembly (The Precatalyst Advantage): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoquinoline, Ar-Bpin, and the XPhos Pd G3 precatalyst. Causality Note: Using the G3 precatalyst ensures a 1:1 ratio of Pd to ligand and rapid generation of the active monoligated Pd(0) species, completely bypassing the need for thermal reduction of Pd(II) which otherwise wastes boronic acid[3].

  • Solvent Addition & Degassing: Add 1,4-dioxane. Seal the flask with a septum and perform three cycles of Freeze-Pump-Thaw. Backfill with ultra-pure Argon. Validation Checkpoint: The solution should be a clear, pale yellow. Any immediate darkening to black indicates oxygen ingress and premature catalyst decomposition.

  • Base Addition: Syringe in the degassed 0.5 M aqueous

    
     solution.
    
  • Controlled Heating: Transfer the flask to a pre-heated oil bath at exactly

    
    . Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system. Causality Note:
    
    
    
    is the thermodynamic sweet spot. It is warm enough for the XPhos-ligated Pd to undergo transmetalation, but cool enough to suppress base-catalyzed protodeboronation[4].
  • In-Process Validation (2 Hours): Withdraw a 10 µL aliquot via syringe, quench in 1 mL of Acetonitrile, and analyze via LCMS.

    • If 8-bromoquinoline remains but Ar-Bpin is gone: Protodeboronation outpaced coupling. Add 0.5 equiv more of Ar-Bpin.

    • If both remain: Catalyst has died (likely oxygen exposure).

    • If product mass dominates: Proceed to step 6.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
    

References

  • Organic & Biomolecular Chemistry. "Investigation towards one-pot sequential procedure was initiated with the Suzuki–Miyaura cross-coupling between 8-bromoquinoline and (furan-3-yl)boronic acid." RSC Publishing.[Link]

  • Journal of the American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ACS Publications.[Link]

  • Journal of the American Chemical Society / MIT DSpace. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." NIH Public Access.[Link]

Sources

preventing debromination side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination Side Reactions in Suzuki Coupling For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki coupling is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds, it is not without its challenges.[1][2] One of the most persistent and yield-destroying side reactions is the premature cleavage of the carbon-bromine bond, a process known as debromination or hydrodebromination .[1][3]

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench. We will move beyond simple procedural lists to explore the mechanistic origins of debromination, providing you with the causal understanding needed to rationally design experiments and overcome this common hurdle.

The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, we must first understand the primary reaction pathway. The accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The catalyst, typically a Pd(0) complex, is regenerated at the end of the cycle.[4][5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)Ln-Br pd0->pd2_aryl pd2_trans Ar-Pd(II)Ln-R pd2_aryl->pd2_trans product Ar-R pd2_trans->product dummy dummy->pd0

Caption: The primary catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is debromination, and why is it happening in my reaction?

Answer: Debromination (or hydrodebromination) is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to a simple arene or heteroarene byproduct (Ar-H).[3] This directly consumes your starting material, reducing the yield of your desired coupled product (Ar-R) and complicating purification.

The root cause is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can intercept the catalytic cycle after the oxidative addition step. Instead of proceeding to transmetalation, the Ar-Pd(II)-Br complex can react with the Pd-H species, leading to reductive elimination of the undesired debrominated byproduct.[1][6]

Debromination_Pathway pd2_aryl Ar-Pd(II)Ln-Br pd2_trans Ar-Pd(II)Ln-R pd2_aryl->pd2_trans Transmetalation (Productive Path) dehalogenated Debrominated Byproduct (Ar-H) pd2_aryl->dehalogenated Reductive Elimination (Competing Path) product Desired Product (Ar-R) pd2_trans->product hydride_source Hydride Source (Base, Solvent, etc.) pd_hydride Pd-H Species hydride_source->pd_hydride Forms pd_hydride->pd2_aryl Hydride Transfer

Caption: Competing reaction pathways: desired coupling vs. debromination.

Q2: I'm observing significant debromination. Which reaction parameter should I investigate first?

Answer: Your first and most critical point of investigation should be the base . The choice of base is frequently the primary driver of debromination. Strong, aggressive bases, especially alkoxides (e.g., NaOtBu, KOMe) or hydroxides (NaOH, KOH) in the presence of protic solvents, are well-known promoters of Pd-H formation.[3][6]

Causality: Strong bases can react with trace water, alcohols, or even some organic solvents and ligands to generate hydride donors. Weaker, non-nucleophilic inorganic bases are far less prone to these side reactions.[3]

Troubleshooting Protocol:

  • Identify your current base: If you are using a strong base like an alkoxide or hydroxide, it is the likely culprit.

  • Switch to a milder base: Replace your current base with a weaker inorganic alternative. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points as they are effective for coupling while minimizing debromination.[6] For particularly sensitive substrates, even milder fluoride bases like CsF or KF can be effective.[2][3]

Base TypeExamplesPropensity for DebrominationRecommended Action
Strong/Aggressive NaOtBu, KOtBu, NaOH, KOHHigh Avoid. Replace with a milder alternative.
Moderate Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Moderate to Low Good general choice. Cs₂CO₃ is often very effective.[6]
Weak Phosphates K₃PO₄Low Excellent first choice for suppressing debromination.[6][7]
Weak Fluorides CsF, KFVery Low Excellent for sensitive substrates or when other bases fail.[3]
Q3: I've switched to a milder base (K₃PO₄), but debromination persists. What should I try next?

Answer: After optimizing the base, your next focus should be the catalyst system , specifically the ligand . The ligand's electronic and steric properties dictate the stability and reactivity of the palladium center, directly influencing the relative rates of productive coupling versus side reactions.[7][8]

Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) serve two primary functions to mitigate debromination:

  • Accelerate Reductive Elimination: These ligands promote the final, product-forming step of the catalytic cycle. By making this step faster, the Ar-Pd(II)-R intermediate has less time to undergo competing side reactions.[8]

  • Promote Oxidative Addition: Electron-rich ligands facilitate the initial oxidative addition step, which can be crucial for less reactive aryl bromides and may allow the reaction to proceed at a lower temperature.[1][4]

Troubleshooting Protocol:

  • Evaluate your current ligand: If you are using a simple, less bulky ligand like triphenylphosphine (PPh₃), it may not be sufficient to outcompete the debromination pathway.

  • Screen more advanced ligands: Switch to a modern, sterically demanding, and electron-rich ligand.

Ligand ClassExamplesKey Characteristics
Simple Phosphines PPh₃, P(o-tol)₃Less bulky, less electron-rich. Often require higher temperatures.
Buchwald-type SPhos, XPhos, RuPhosBulky and electron-rich. Excellent for accelerating reductive elimination.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Very electron-rich. Highly effective for promoting oxidative addition, even with challenging substrates.[7]
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, sterically demanding. Offer high thermal stability.
Q4: Can my choice of temperature and solvent contribute to debromination?

Answer: Absolutely. Temperature and solvent are crucial parameters that can either favor your desired reaction or promote unwanted side reactions.

Temperature:

  • Causality: Higher reaction temperatures provide more energy for all potential reaction pathways, including those that lead to debromination. Thermal decomposition of solvents, bases, or even ligands can also generate hydride sources.[6]

  • Troubleshooting Protocol: Run your reaction at the lowest temperature that allows for a reasonable conversion rate. It is often better to run a reaction for a longer time at a lower temperature (e.g., 60-80 °C) than for a shorter time at a very high temperature (e.g., >100 °C).[3][9] You can monitor the reaction by TLC or LC-MS and incrementally increase the temperature only if the reaction is stalled.[6]

Solvent:

  • Causality: Protic solvents (alcohols, and to a lesser extent, water) can act as hydride sources, especially in the presence of a strong base.[1][3]

  • Troubleshooting Protocol: Whenever possible, use aprotic solvents such as dioxane, THF, or toluene . While many Suzuki protocols require a small amount of water to dissolve the inorganic base and facilitate transmetalation, you should aim to use the minimum amount necessary. Anhydrous conditions, if compatible with your base and boronic acid derivative, can also be explored.[3][10]

Q5: My substrate is an N-heterocycle (indole, pyrrole, imidazole). Are these particularly prone to debromination?

Answer: Yes, nitrogen-containing heterocycles with an N-H bond are notoriously susceptible to debromination.[3][11][12]

Causality: The N-H proton is acidic and can be deprotonated by the base in the reaction mixture. This forms an anionic indolide, pyrrolide, or imidazolide species. The resulting increase in electron density on the heterocyclic ring can facilitate unwanted side reactions, including debromination.[11][12]

Troubleshooting Protocol: The most effective strategy is to protect the nitrogen atom before performing the Suzuki coupling. This prevents deprotonation and stabilizes the substrate.[3][11][12]

  • Select a Protecting Group: Choose a suitable N-protecting group.

    • Boc (tert-Butoxycarbonyl): Widely used and effective. It can sometimes be removed under the Suzuki reaction conditions, which can be a synthetic advantage.[11][12]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): A very robust protecting group that offers excellent stability and is known to be highly effective at preventing debromination in these systems.[3][11]

    • Sulfonyl groups (e.g., Tosyl): Electron-withdrawing groups that can also stabilize the ring, but may require harsher deprotection conditions.[11]

  • Perform N-protection: Protect the heterocycle in a separate step before attempting the coupling.

  • Execute Suzuki Coupling: Use the N-protected bromo-heterocycle under your optimized Suzuki conditions.

  • Deprotection: Remove the protecting group in a subsequent step to yield the final product.

Q6: I've optimized everything, but still see some debromination. Could my boronic acid be the problem?

Answer: While the boronic acid or its ester does not directly cause debromination of the aryl bromide, its quality and stability can be a significant indirect factor.[3]

Causality: Boronic acids can undergo a competing side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[13][14] This is especially problematic for electron-deficient or some heteroaryl boronic acids.[13] If your boronic acid degrades over the course of the reaction, its effective concentration decreases. This slows down the desired transmetalation step, giving the Ar-Pd(II)-Br intermediate more time to find a hydride source and undergo debromination.[3]

Troubleshooting Protocol:

  • Check Reagent Quality: Always use high-purity boronic acid. Check its integrity by NMR before use, as boronic acids can degrade upon storage.[3]

  • Use Boronic Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1]

  • Consider MIDA Boronates: For particularly unstable organoboron reagents, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and release the boronic acid slowly under the reaction conditions, which can lead to cleaner reactions.[15]

Systematic Troubleshooting Workflow

When faced with a debromination issue, a systematic approach is more effective than random screening. The following workflow prioritizes changes based on their likely impact.

Experimental Protocol: A Step-by-Step Guide to Optimization
  • Baseline Experiment: Run the reaction using your initial conditions and quantify the ratio of desired product to the debrominated byproduct using ¹H NMR or LC-MS analysis of the crude reaction mixture.[6]

  • Step 1: Optimize the Base.

    • Set up parallel reactions keeping all variables constant (catalyst, ligand, solvent, temperature) but screen different bases.

    • Recommendation: Test K₃PO₄, Cs₂CO₃, and CsF against your original base.[3][6]

  • Step 2: Optimize the Ligand.

    • Using the best base from Step 1, screen a panel of ligands.

    • Recommendation: Test a bulky, electron-rich ligand like SPhos or P(t-Bu)₃ against your original ligand.[7]

  • Step 3: Optimize Temperature.

    • Using the best base/ligand combination, run the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or 60 °C) and monitor for completion over a longer time.[6]

  • Step 4: Substrate Modification (If Applicable).

    • If you are using an N-H containing heterocycle and debromination is still an issue, perform N-protection before re-running the optimized reaction.[11][12]

Troubleshooting_Flowchart start Start: Debromination Observed q_base Is the base strong? (e.g., NaOtBu, NaOH) start->q_base sol_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃, CsF) q_base->sol_base Yes q_ligand Is the ligand simple? (e.g., PPh₃) q_base->q_ligand No sol_base->q_ligand sol_ligand Action: Use bulky, e⁻-rich ligand (SPhos, P(t-Bu)₃) q_ligand->sol_ligand Yes q_temp Is temperature high? (>100 °C) q_ligand->q_temp No sol_ligand->q_temp sol_temp Action: Lower temperature (e.g., 60-80 °C) and extend time q_temp->sol_temp Yes q_substrate Is substrate an N-H heterocycle? q_temp->q_substrate No sol_temp->q_substrate sol_substrate Action: Protect the N-H group (Boc, SEM) q_substrate->sol_substrate Yes q_boronic Is boronic acid unstable? q_substrate->q_boronic No sol_substrate->q_boronic sol_boronic Action: Check purity. Use pinacol or MIDA ester. q_boronic->sol_boronic Yes end_node Problem Solved q_boronic->end_node No sol_boronic->end_node

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

References
  • Malig, G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. The University of Texas Rio Grande Valley. Retrieved from [Link]

  • Stanetty, C., & Schnürch, M. (2010). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. Retrieved from [Link]

  • Nykaza, T. V., et al. (2021). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit. Retrieved from [Link]

  • Magano, J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for this versatile and widely used method. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline ring.[1][2] The reaction can be catalyzed by acids or bases.[3]

There are two generally accepted viable reaction mechanisms.[4] The specific pathway can be influenced by the reactants and reaction conditions.[5]

  • Mechanism A (Aldol First): The reaction initiates with an aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline product.

  • Mechanism B (Schiff Base First): This pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the other carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration.[5]

Friedlander_Mechanism cluster_A Mechanism A: Aldol First cluster_B Mechanism B: Schiff Base First A_start 2-Aminoaryl Carbonyl + α-Methylene Carbonyl A_aldol Aldol Adduct A_start->A_aldol Aldol Condensation A_enone α,β-Unsaturated Carbonyl A_aldol->A_enone -H₂O A_imine Intramolecular Imine Formation A_enone->A_imine Cyclization A_quinoline Quinoline A_imine->A_quinoline -H₂O B_start 2-Aminoaryl Carbonyl + α-Methylene Carbonyl B_schiff Schiff Base B_start->B_schiff Imine Formation B_aldol Intramolecular Aldol Adduct B_schiff->B_aldol Intramolecular Aldol Reaction B_quinoline Quinoline B_aldol->B_quinoline -H₂O

Caption: Plausible reaction mechanisms for the Friedländer synthesis.

Q2: What are the typical starting materials for this synthesis?

The core components are:

  • A 2-amino-substituted aromatic aldehyde or ketone: Examples include 2-aminobenzaldehyde and 2-aminoacetophenone.

  • A carbonyl compound with a reactive α-methylene group: This can be another aldehyde or a ketone.[6]

Q3: What types of catalysts are effective for the Friedländer synthesis?

A wide variety of catalysts can be employed, and the optimal choice is often substrate-dependent.[1]

Catalyst TypeExamplesNotes
Brønsted Acids p-TsOH, H₂SO₄, HClCommonly used, effective for many substrates.[1]
Lewis Acids ZnCl₂, FeCl₃, Sc(OTf)₃, In(OTf)₃Can be milder and more selective than Brønsted acids.[1][7]
Bases KOH, NaOH, PiperidineCan promote self-condensation of the carbonyl partner.[1]
Modern Catalysts Ionic liquids, MOFs, NanocatalystsOffer advantages in terms of efficiency, sustainability, and sometimes regioselectivity.[1][8][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is a frequent challenge in the Friedländer synthesis and can be attributed to several factors.[8]

Possible Cause 1: Inappropriate Catalyst or Catalyst Inactivity

Expertise & Experience: The catalyst is the linchpin of this reaction. An unsuitable catalyst can lead to poor conversion rates.[8] Ensure the catalyst is fresh and active. For instance, some Lewis acids are sensitive to moisture and may require anhydrous conditions.[7]

Solution:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[8]

  • Catalyst Screening: If a standard acid or base is ineffective, screen a panel of catalysts, including different Lewis acids or heterogeneous catalysts.[10]

  • Anhydrous Conditions: When using moisture-sensitive catalysts, ensure your reagents and solvent are dry.[1]

Possible Cause 2: Harsh Reaction Conditions

Expertise & Experience: Traditional methods often utilize high temperatures and strong acids or bases, which can lead to the degradation of starting materials or the desired product.[8]

Solution:

  • Milder Conditions: Employ milder catalysts and lower reaction temperatures.[10]

  • Microwave Synthesis: Microwave irradiation can often drive the reaction to completion in a much shorter time and at a controlled temperature, minimizing decomposition.[11] A simple and efficient modification uses neat acetic acid as both the solvent and catalyst with microwave irradiation at 160°C, achieving excellent yields in as little as 5 minutes.[11]

Possible Cause 3: Side Reactions Dominating

Expertise & Experience: The formation of side products can significantly consume starting materials and reduce the yield of the desired quinoline.[1]

Solution:

  • Minimize Aldol Condensation: If using a base catalyst, the ketone with the α-methylene group can undergo self-aldol condensation. To mitigate this, slowly add the ketone to the reaction mixture. Alternatively, switching to an acid catalyst can prevent this side reaction.[1][10]

  • Prevent Self-Condensation of the Amino Ketone: At high temperatures, 2-aminobenzophenone can self-condense. Optimize the reaction temperature to minimize this side product.[1]

Problem 2: Poor Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is used, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[8]

Possible Cause: Lack of Control Over Enolate/Enol Formation

Expertise & Experience: The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone attacks the 2-aminoaryl carbonyl. This is influenced by the catalyst and reaction conditions.

Solution:

  • Catalyst Selection: Certain amine catalysts or ionic liquids have been shown to favor the formation of a single regioisomer.[8]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the regioselectivity.[8]

  • Alternative Starting Materials: Using a β-keto ester in place of a simple ketone can often lead to a single regioisomer.[1]

Problem 3: Reaction Fails to Proceed
Possible Cause 1: Steric Hindrance

Expertise & Experience: Bulky substituents on either of the starting materials can sterically hinder the reaction.

Solution:

  • For sterically demanding substrates, longer reaction times and a more active catalyst may be necessary.[10] Microwave irradiation can also be effective in these cases.[11]

Possible Cause 2: Low Reaction Temperature

Expertise & Experience: Some substrate combinations require significant thermal energy to overcome the activation barrier.

Solution:

  • Incrementally increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC.[8]

Troubleshooting_Workflow start Experiment Start problem Low/No Yield or Side Products? start->problem check_catalyst Check Catalyst Activity & Type problem->check_catalyst Yes success Successful Synthesis problem->success No solution_catalyst Screen Catalysts (Lewis Acids, Heterogeneous) Ensure Anhydrous Conditions check_catalyst->solution_catalyst check_conditions Optimize Reaction Conditions solution_conditions Milder Conditions (Temp, Catalyst) Slow Addition of Ketone Microwave Synthesis check_conditions->solution_conditions check_regio Poor Regioselectivity? solution_regio Use Directing Groups Specific Amine Catalysts Ionic Liquids check_regio->solution_regio Yes check_regio->success No solution_catalyst->check_conditions failure Consult Further Literature solution_catalyst->failure solution_conditions->check_regio solution_conditions->failure solution_regio->success solution_regio->failure

Caption: A troubleshooting workflow for the Friedländer synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using p-TsOH

This protocol is adapted from a procedure utilizing p-toluenesulfonic acid (p-TsOH) as an efficient catalyst under solvent-free conditions, accelerated by microwave irradiation.[1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH monohydrate (0.1 mmol, 10 mol%).[1]

  • Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120°C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]

Protocol 2: Lewis Acid Catalyzed Synthesis

This protocol uses Indium(III) trifluoromethanesulfonate (In(OTf)₃) as a mild and efficient Lewis acid catalyst.[7]

  • Reaction Setup: To a clean, dry round-bottom flask, add the 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and In(OTf)₃ (5 mol%).[7]

  • Reaction: Heat the reaction mixture at 80°C with stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[7]

  • Purification: The product can often be purified by recrystallization or column chromatography.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. Retrieved from [Link]

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Shaikh, I. R., & Inamdar, S. M. (2025, August 10). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

  • del C. H. T., Francisco, J., G, B., & B, S. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Archiv der Pharmazie, 355(6), e2200044. [Link]

  • Gaikwad, S. B., & Deshmukh, M. B. (2015). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 19(5), 579-593. [Link]

  • Wang, C.-C., Lai, C.-Y., & Chan, C.-K. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28065–28073. [Link]

  • Eurtivong, C., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1124-1128. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(8-bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the purification of 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 8-bromo-2-acetylquinoline). Due to the electron-withdrawing nature of the acetyl group at the C2 position and the steric/electronic influence of the bromine at C8, this molecule exhibits distinct solubility and polarity profiles compared to simple quinolines.

This guide prioritizes Flash Column Chromatography for high-purity isolation and Recrystallization for scalability. It also addresses the nuanced basicity of the quinoline nitrogen, which affects standard acid-base extraction protocols.

Part 1: Chemical Profile & Impurity Landscape

Before initiating purification, understand the physicochemical context. The purification strategy depends heavily on the synthesis route used (e.g., oxidation of the ethyl derivative, Stille coupling, or radical acetylation).

PropertySpecification
CAS Number 1355018-24-4
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Physical State Solid (typically off-white to yellow crystalline)
Solubility High: DCM, Chloroform, EtOAc. Moderate: MeOH, Acetone. Low: Hexanes, Water.[1][2]
pKa (Est.) ~2-3 (The C2-acetyl group significantly lowers the basicity of the quinoline N compared to unsubstituted quinoline).
Common Impurities
  • Precursor (A): 8-Bromo-2-methylquinoline (if synthesized via oxidation). Less polar.

  • Intermediate (B): 1-(8-bromoquinolin-2-yl)ethanol (alcohol derivative). More polar.

  • Over-oxidation (C): 8-Bromoquinoline-2-carboxylic acid. Highly polar/Acidic.

  • Byproduct (D): 8-Bromoquinoline (from deacetylation or incomplete functionalization). Less polar.

Part 2: Primary Purification – Flash Column Chromatography

Chromatography is the most reliable method for isolating the target from structurally similar impurities like the alcohol intermediate or unreacted precursors.

Step-by-Step Protocol

1. Stationary Phase Selection

  • Standard: Silica Gel 60 (230–400 mesh).

  • Pre-treatment: Neutralize silica with 1% Et₃N in Hexanes if the compound shows acid sensitivity (rare for acetylquinolines, but good practice if degradation is observed).

2. Solvent System Optimization The acetyl group imparts moderate polarity. A gradient elution is recommended to separate non-polar precursors first.

  • System A (Preferred): Hexanes / Ethyl Acetate (EtOAc)

    • Equilibration: 100% Hexanes.

    • Gradient: 0% → 30% EtOAc over 10 column volumes (CV).

    • Target Elution: Typically elutes between 15-25% EtOAc.

  • System B (Alternative for difficult separations): Dichloromethane (DCM) / Methanol

    • Gradient: 100% DCM → 98:2 DCM:MeOH.

    • Use Case: Use this if the product co-elutes with polar impurities like the N-oxide.

3. Loading Strategy

  • Solid Load (Recommended): Dissolve the crude mixture in minimal DCM, adsorb onto silica (ratio 1:2 crude:silica), and evaporate to dryness. Load the dry powder onto the column.[3] This prevents band broadening caused by poor solubility in the initial mobile phase (Hexanes).

Troubleshooting Chromatography

Q: My product is tailing significantly on the column.

  • Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the silica.

  • Fix: Add 1% Triethylamine (Et₃N) to your mobile phase. This blocks the silanol sites and sharpens the peak.

Q: I cannot separate the ketone product from the alcohol intermediate.

  • Cause: Similar polarity in EtOAc/Hexane systems.

  • Fix: Switch to DCM/Acetone or Toluene/Acetone . The pi-pi interactions in Toluene often provide different selectivity for aromatic systems compared to aliphatic hexanes.

Part 3: Scalable Purification – Recrystallization

For batches >5g, recrystallization is superior for removing trace impurities and improving crystallinity.

Solvent Screening Protocol
Solvent SystemSuitabilityProcedure
Ethanol (EtOH) High Dissolve in hot EtOH. Cool slowly to RT, then 4°C.
EtOH / Water Medium Dissolve in hot EtOH. Add hot water until turbid. Re-heat to clear. Cool.
EtOAc / Hexanes High Dissolve in min. hot EtOAc. Add Hexanes dropwise until cloud point.[3]
Operational Workflow (Graphviz)

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Hot Solvent (e.g., Boiling EtOH) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insoluble salts) Check->Filter No (Particulates) Cool Slow Cooling (RT -> 4°C) Check->Cool Yes Filter->Cool Precipitate Crystals Form? Cool->Precipitate AntiSolvent Add Anti-Solvent (e.g., Water or Hexane) Precipitate->AntiSolvent No Collect Vacuum Filtration & Cold Solvent Wash Precipitate->Collect Yes AntiSolvent->Cool

Figure 1: Decision logic for the recrystallization of this compound.

Part 4: Technical FAQs & Troubleshooting

Category 1: Solubility & Handling

Q: The compound is oiling out instead of crystallizing. What went wrong?

  • Analysis: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing, often because the solution is too concentrated or the temperature dropped too fast.

  • Solution: Re-heat the mixture until it is a single phase. Add a "seed crystal" of pure product if available. Cool the solution very slowly (wrap the flask in foil or a towel). Alternatively, add a small amount of the "good" solvent (e.g., EtOH) to slightly lower the saturation.

Category 2: Chemical Stability

Q: Can I use acid-base extraction to purify this quinoline?

  • Critical Warning: Unlike simple quinolines, This compound is a weak base . The electron-withdrawing acetyl group at C2 and the bromine at C8 reduce the pKa of the nitrogen.

  • Risk: Using strong acid (e.g., 1M HCl) to protonate it might not fully drive it into the aqueous layer, or worse, it might induce acid-catalyzed aldol condensation or degradation of the ketone.

  • Recommendation: Avoid standard acid-base extraction. If necessary, use weak acids (e.g., 1M Citric Acid) and validate with TLC first to ensure the product actually moves to the aqueous phase.

Q: I see a new spot on TLC after storing the compound in methanol.

  • Analysis: Ketones can form hemiacetals or acetals in methanol, especially if trace acid is present.

  • Solution: Store the purified solid in a dry, inert atmosphere. Avoid storing in alcoholic solvents for extended periods.

References

  • Sigma-Aldrich. Product Specification: 1-(8-Bromoquinolin-2-yl)ethanone (CAS 1355018-24-4).[4] Accessed Oct 2023. Link

  • BenchChem. Purification challenges for bromoquinoline compounds. (General protocols for halogenated quinoline purification). Link

  • ChemicalBook. Synthesis and properties of 8-bromoquinoline derivatives. (Context on solubility and stability of 8-bromo-substituted quinolines). Link

  • Ma, J., et al. "Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates."[5] Chemistry – A European Journal, 2012. (Provides insights into the photostability and solubility of related bromo-acetyl-quinolines). Link

Sources

identifying and minimizing side products in the bromination of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Identifying and Minimizing Side Products in Quinoline Bromination

Diagnostic Hub: What is your reaction telling you?

Before altering conditions, identify the specific failure mode using your crude LCMS or TLC data. Use the logic flow below to navigate to the correct troubleshooting module.

TroubleshootingLogic Start Input: Reaction Outcome (TLC / LCMS) Decision1 Major Product Mass? Start->Decision1 Poly M+2, M+4 patterns visible (M+158 / M+160) DI/TRI-BROMINATION Decision1->Poly Mass > Expected WrongIso Correct Mass (M+79/81) but Wrong Retention Time REGIO-ISOMER ISSUE Decision1->WrongIso Mass = Expected Stalled Starting Material Only or N-Bromo species REACTION STALLED Decision1->Stalled No Product Mass PolySol Go to Section 3: Stoichiometry & Reagent Control Poly->PolySol IsoSol Go to Section 2: Acidity & Directing Groups WrongIso->IsoSol StallSol Go to Section 2 (N-Complexation) & Section 4 (Activation) Stalled->StallSol

Figure 1: Diagnostic logic tree for classifying bromination failure modes based on mass spectrometry and chromatographic data.

Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)

The Core Conflict: The quinoline ring contains two distinct electronic zones: the electron-deficient pyridine ring (N-containing) and the electron-rich benzene ring. Your reaction conditions dictate which ring reacts.

FAQ: Why am I getting a mixture of 5-bromo and 8-bromoquinolines?

Diagnosis: You are likely running an Electrophilic Aromatic Substitution (EAS) in acidic media (e.g.,


, 

).
  • Mechanism: In strong acid, the nitrogen is protonated (

    
    ). This creates a pyridinium ion, which is highly electron-deficient and deactivates the pyridine ring toward electrophiles (
    
    
    
    ).
  • Result: The electrophile attacks the benzene ring at positions 5 and 8 (the

    
    -positions of the benzenoid system). These positions are electronically similar, often leading to a difficult-to-separate ~1:1 mixture.
    
  • Corrective Action:

    • Switch Reagents: Use Trihaloisocyanuric acids (TBCA) in acetonitrile. This method has shown high regioselectivity for C5-bromination in 8-substituted quinolines due to specific steric/electronic directing effects [1].

    • Purification: If the mixture is unavoidable, convert the crude oil into the hydrobromide salt . 5-bromo and 8-bromo isomers often have significantly different solubilities as salts, allowing for fractional crystallization [2].

FAQ: I am targeting 3-bromoquinoline, but the reaction is messy or stalled.

Diagnosis: You are attempting EAS on a deactivated ring.

  • The Trap: Direct bromination at C3 is thermodynamically disfavored in acidic media. In neutral media, the nitrogen lone pair reacts with

    
     to form an N-bromo complex (charge-transfer complex), which stalls the reaction or leads to degradation.
    
  • Corrective Action:

    • Method A (High Temp): Vapor phase bromination at 300°C favors the 3-position via a radical mechanism, but this is impractical for complex substrates [3].

    • Method B (The "Tetrahydro" Detour): Do not brominate quinoline directly. Instead, brominate 1,2,3,4-tetrahydroquinoline using NBS.[1] The saturated ring is electron-rich (like an aniline). Once brominated, dehydrogenate (aromatize) back to the quinoline using DDQ or MnO2. This is the most reliable lab-scale route [4].

FAQ: How do I synthesize 4-bromoquinoline selectively?

Diagnosis: Direct bromination will never yield the 4-isomer selectively due to electronic vectors.

  • Corrective Action: You must use the OH-activation route .

    • Start with 4-hydroxyquinoline (often exists as the quinolone tautomer).

    • React with Phosphorus Oxybromide (

      
      )  in DMF.
      
    • Mechanism: The OH group is converted to a leaving group (-O-PBr2), followed by nucleophilic attack by bromide at the 4-position (addition-elimination) [5].

Minimizing Poly-Bromination (The "Over-Reaction" Problem)

Over-bromination (dibromo/tribromo species) occurs when the product is as reactive, or more reactive, than the starting material.

Stoichiometry & Temperature Control Matrix

Use this table to adjust your protocol based on the reactivity of your substrate.

Substrate TypeRisk LevelRecommended ReagentTempStoichiometry
Unsubstituted Quinoline Low

/

25°C1.0 eq
8-Hydroxyquinoline Critical NBS-20°C to 0°C0.95 eq
8-Aminoquinoline HighTBCA [1]0°C0.5 eq (yields mono)
Tetrahydroquinoline MediumNBS25°C1.0 eq (slow addition)
Protocol Adjustment: The "Inverse Addition" Technique

If you see >10% dibrominated product:

  • Dilution: Dilute your substrate concentration to 0.05 M.

  • Inverse Addition: Do not add the bromine source to the quinoline. Instead, drip the bromine source (diluted) slowly into the quinoline solution. This ensures the concentration of

    
     is always low relative to the unreacted substrate, statistically favoring mono-substitution.
    

Visualizing the Regioselectivity Landscape

Understanding the electronic "terrain" of the quinoline molecule is the only way to predict side products.

QuinolineRegio Quinoline Quinoline Core Acid Condition: Strong Acid (H2SO4 / Br2) Quinoline->Acid Protonation Deactivates Pyridine NBS Condition: NBS / CCl4 (Radical/High T) Quinoline->NBS Neutral/Radical POBr3 Condition: POBr3 (Requires 4-OH) Quinoline->POBr3 Not Direct Pos58 5-Bromo & 8-Bromo (Mixture) Acid->Pos58 EAS on Benzene Ring Pos3 3-Bromoquinoline (Thermodynamic) NBS->Pos3 Pyridine Ring Subst. Pos4 4-Bromoquinoline (Via Nu-Subst) POBr3->Pos4 OH Activation

Figure 2: Regioselectivity map showing how reaction conditions shift the site of bromination between the benzene ring (C5/C8) and the pyridine ring (C3/C4).

References

  • RSC Advances (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[2]

  • BenchChem Technical Guides. Synthesis of 3-Bromoquinoline Derivatives: Troubleshooting & Optimization.

  • ChemicalBook. 4-Bromoquinoline Synthesis Methodologies and Protocols.

  • RSC Advances (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.

  • Google Patents (CN109096185A). Synthetic method of 4-bromoquinoline derivatives via TMSBr/HBr.

Sources

Technical Support Center: Troubleshooting Cross-Coupling of 1-(8-bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the quinoline scaffold is a cornerstone of medicinal chemistry. However, 1-(8-bromoquinolin-2-yl)ethan-1-one (also known as 2-acetyl-8-bromoquinoline) is notoriously recalcitrant in palladium-catalyzed cross-coupling reactions.

This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome catalyst poisoning, optimize your ligand architecture, and achieve high-yielding cross-couplings with this challenging bidentate substrate.

Mechanistic Workflow: The Chelation Trap vs. Productive Coupling

To solve the reactivity issue, we must first visualize the causality of the failure. The diagram below illustrates how ligand selection dictates whether the catalytic cycle proceeds to transmetalation or collapses into a thermodynamic sink.

MechanisticPathway Substrate This compound + Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Substrate->OxAdd LigandPoor Standard Ligands (e.g., PPh3, dppf) OxAdd->LigandPoor LigandBulky Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) OxAdd->LigandBulky Chelation N,O-Chelation to Pd(II) Stable Palladacycle LigandPoor->Chelation Thermodynamic Sink Transmetalation Successful Transmetalation (Steric Repulsion of N-binding) LigandBulky->Transmetalation Kinetic Pathway DeadEnd Catalyst Poisoning (Reaction Stalls) Chelation->DeadEnd Product Reductive Elimination Cross-Coupled Product Transmetalation->Product

Mechanistic divergence in Pd-catalyzed coupling of 2-acetyl-8-bromoquinoline based on ligand choice.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my Suzuki/Buchwald coupling with this compound stall immediately after oxidative addition? A1: The poor reactivity is fundamentally driven by the "peri" effect and internal chelation[1]. Upon oxidative addition of the Pd(0) catalyst into the C8–Br bond, the adjacent quinoline nitrogen (N1) strongly coordinates to the electrophilic Pd(II) center[1]. In your specific substrate, the acetyl group at the 2-position provides an additional oxygen donor. This creates a highly stable, rigid bidentate (or pseudo-tridentate) palladacycle[2]. This complex acts as a thermodynamic sink, drastically increasing the activation energy required for the transmetalating agent (e.g., boronic acid or amine) to displace the halide and coordinate to the metal.

Q2: Standard phosphines (PPh3, dppf) are yielding <15% product. Which ligand systems are best suited to overcome this N,O-chelation effect? A2: You must abandon standard triaryl or bidentate phosphines. To disrupt the internal chelation, you need ligands with extreme steric bulk and high electron density, such as Buchwald's dialkylbiaryl phosphines (e.g., XPhos or SPhos ). The massive steric profile of the dicyclohexyl/diisopropyl groups physically forces the quinoline nitrogen out of the palladium coordination plane. Simultaneously, the electron-rich nature of the ligand stabilizes the monoligated L–Pd(0) active species and accelerates the rate-limiting transmetalation step[3].

Q3: How should I optimize the base and solvent to facilitate transmetalation? A3: Because the Pd(II) intermediate is highly stabilized, you must maximize the nucleophilicity of your coupling partner. For Suzuki-Miyaura couplings, a biphasic solvent system (e.g., THF/H₂O or 1,4-Dioxane/H₂O in a 2:1 ratio) is critical[3]. The water is not just a solvent; it actively participates by hydrating the base (preferably a strong, soluble base like K₃PO₄) to rapidly form the reactive trihydroxyborate intermediate[3]. Anhydrous conditions will almost certainly lead to reaction stalling.

Q4: If ligand optimization is insufficient, can I modify the substrate to prevent catalyst poisoning? A4: Yes. If the acetyl oxygen is exacerbating the chelation, you can temporarily mask the ketone via ketalization (e.g., reacting with ethylene glycol to form a 1,3-dioxolane derivative). This removes the carbonyl oxygen's coordinating ability and introduces sp³ steric bulk at the 2-position, further discouraging N1 coordination to the palladium center. The ketal can be easily deprotected post-coupling using mild aqueous acid.

Quantitative Data: Ligand Efficiency Comparison

The table below summarizes the expected performance of various ligand classes when attempting cross-coupling on 8-bromoquinoline derivatives, highlighting the necessity of steric disruption.

Ligand ClassExample LigandRelative Transmetalation RateChelation Disruption CapabilityTypical Yield (8-BQ Substrates)
TriarylphosphinesPPh₃LowPoor (Allows N-coordination)< 15%
Bidentate Phosphinesdppf, BINAPLow-ModeratePoor (Forms stable resting states)10 - 30%
N-Heterocyclic CarbenesIPr, IMesModerate-HighGood50 - 70%
Dialkylbiaryl Phosphines XPhos, SPhos High Excellent (Steric repulsion) 75 - 90%
Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of this compound using XPhos Pd G3 This protocol utilizes a third-generation Buchwald precatalyst to ensure rapid, quantitative generation of the active L-Pd(0) species without the need for high-temperature reduction.

Reagents:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.04 - 0.05 equiv)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Degassed THF : Deionized H₂O (3:1 v/v)

Step-by-Step Methodology:

  • Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Atmosphere Exchange (Critical): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly electron-rich XPhos ligand, which would immediately kill the catalytic cycle.

  • Solvent Addition: Syringe in the degassed THF and H₂O.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 75 °C and stir vigorously for 6 to 12 hours.

    • Self-Validation Checkpoint 1: Within the first 15 minutes of heating, the reaction mixture should transition from a turbid, pale suspension to a deep red/brown homogeneous solution. This color change visually validates the successful deprotonation of the G3 precatalyst and the generation of the active monoligated Pd(0) species.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc).

    • Self-Validation Checkpoint 2: If the starting material remains unconsumed after 4 hours but the boronic acid is depleted, protodeboronation is outcompeting transmetalation. In future runs, lower the temperature to 65 °C or slowly dose the boronic acid via syringe pump.

  • Workup: Cool the mixture to room temperature. Dilute with CH₂Cl₂ or EtOAc (30 mL) and wash with water (2 × 10 mL). Extract the aqueous layer once with organic solvent. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Alatawi, O. M., et al. (2021). Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Crystals, 11(9), 1103. Available at:[Link]

  • Literature on 2-acetyl-8-bromoquinoline as a tridentate precursor. Phosphine-Iminoquinoline Iron Complexes for Ethylene Polymerization and Copolymerization. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(8-bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization of synthetic molecules is a cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful tool for elucidating the precise structure of organic compounds. This guide explains the causal relationships between the molecular structure of 1-(8-bromoquinolin-2-yl)ethan-1-one and its spectral features, providing a self-validating system for spectral interpretation.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system for the quinoline ring is employed. The acetyl group is at position 2, and the bromine atom is at position 8.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum for the title compound is based on the analysis of substituent effects and comparison with known analogs, such as 8-bromo-2-methylquinoline[1] and quinoline itself.[2][3]

The electron-withdrawing acetyl group at C-2 will significantly deshield the adjacent proton (H-3). The bromine atom at C-8, also an electronegative substituent, will influence the chemical shifts of the protons on the carbocyclic ring (H-5, H-6, H-7).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
-COCH₃~ 2.85Singlet (s)N/AThe methyl protons are isolated and appear as a singlet. The chemical shift is slightly downfield due to the adjacent carbonyl group. This is comparable to the methyl signal in 8-bromo-2-methylquinoline (δ 2.82 ppm).[1]
H-3~ 8.25Doublet (d)J3,4 ≈ 8.5This proton is part of an AB system with H-4. The strong deshielding effect of the C-2 acetyl group places it significantly downfield.
H-4~ 8.15Doublet (d)J4,3 ≈ 8.5Coupled to H-3, this proton appears as a doublet. Its position is characteristic of the H-4 proton in 2-substituted quinolines.
H-5~ 8.05Doublet of Doublets (dd)J5,6 ≈ 8.2, J5,7 ≈ 1.4Experiences ortho coupling to H-6 and meta coupling to H-7. The shift is similar to that observed for H-5 in 8-bromo-2-methylquinoline (δ ~8.02 ppm).[1]
H-6~ 7.45Triplet (t) or Doublet of Doublets (dd)J6,5 ≈ 8.2, J6,7 ≈ 7.6Coupled to both H-5 and H-7. The resulting signal is often a triplet if the coupling constants are similar. This region is consistent with H-6 in 8-bromo-2-methylquinoline (δ ~7.33 ppm).[1]
H-7~ 7.80Doublet of Doublets (dd)J7,6 ≈ 7.6, J7,5 ≈ 1.4Experiences ortho coupling to H-6 and meta coupling to H-5. The influence of the adjacent bromine atom at C-8 shifts it downfield, comparable to the H-7 signal in 8-bromo-2-methylquinoline (δ 7.73 ppm).[1]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Carbonyl carbons are particularly distinct, appearing far downfield.[4] The chemical shifts of aromatic carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
-C OCH₃~ 26.0Typical range for a methyl carbon adjacent to a carbonyl group.
-C =O~ 198.0Carbonyl carbons in ketones are strongly deshielded and appear in a characteristic low-field region (160-220 ppm).[4]
C-2~ 155.0Attached to the electron-withdrawing acetyl group and the ring nitrogen, this carbon is significantly deshielded.
C-3~ 122.0A protonated aromatic carbon adjacent to the substituted C-2.
C-4~ 137.5A protonated aromatic carbon, typically downfield in quinoline systems.
C-4a~ 129.0A quaternary carbon at the ring junction. Quaternary carbons often show weaker signals.
C-5~ 130.0Protonated carbon on the bromo-substituted ring.
C-6~ 128.5Protonated carbon on the bromo-substituted ring.
C-7~ 127.0Protonated carbon on the bromo-substituted ring.
C-8~ 124.0A quaternary carbon directly attached to bromine. The heavy atom effect of bromine causes a slight upfield shift compared to an unsubstituted carbon.
C-8a~ 147.0A quaternary carbon at the ring junction, adjacent to the nitrogen atom, resulting in a downfield shift.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer solution to a 5 mm NMR tube dissolve->transfer insert 4. Insert tube into spectrometer transfer->insert lock_shim 5. Lock on solvent signal and shim the magnetic field insert->lock_shim acquire_H1 6. Acquire ¹H Spectrum (16 scans, 2s relaxation delay) lock_shim->acquire_H1 acquire_C13 7. Acquire ¹³C Spectrum (1024 scans, 2s relaxation delay) acquire_H1->acquire_C13 process 8. Apply Fourier Transform, phase correction, and baseline correction acquire_C13->process reference 9. Reference spectra (TMS at 0.00 ppm) process->reference analyze 10. Integrate ¹H signals and assign ¹H and ¹³C peaks reference->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial. The choice of solvent is critical as it must dissolve the compound and provide a deuterium signal for the spectrometer to "lock" onto.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and maximizes spectral resolution, resulting in sharp, well-defined signals.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Acquire the Free Induction Decay (FID) using a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (e.g., 2 seconds) between scans to allow for the complete relaxation of protons, ensuring accurate signal integration.[6]

  • ¹³C NMR Acquisition :

    • Tune the probe to the ¹³C frequency.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).[4]

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

    • Employ proton decoupling (broadband) to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.

  • Data Processing :

    • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Assign the peaks in both spectra based on chemical shifts, multiplicities, and coupling constants, using the comparative data in this guide.

Conclusion

This guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, grounded in established spectroscopic principles and comparative analysis with known molecular structures. By detailing the expected spectral features and providing a comprehensive experimental protocol, this document serves as a valuable resource for researchers, enabling confident structural verification and facilitating further research and development involving this compound.

References

Sources

Technical Validation: Mass Spectrometry Profiling of 1-(8-bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(8-bromoquinolin-2-yl)ethan-1-one (CAS: 1355018-24-4) is a critical halogenated heterocyclic building block, frequently employed in the synthesis of metal-chelating ligands and biologically active Schiff bases.[1] Its structural integrity—specifically the regiospecificity of the bromine at the C8 position and the acetyl group at C2—is paramount for downstream efficacy.

This guide objectively compares the analytical performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific analyte.[2] Furthermore, it details the LC-MS/MS methodology required to distinguish this molecule from its positional isomers (e.g., the 6-bromo analog), a common impurity in quinoline synthesis that standard UV-HPLC often fails to resolve.

Part 1: Molecular Profile & Theoretical MS Behavior

Before selecting an ionization mode, the analyst must understand the physicochemical properties governing the molecule's gas-phase behavior.

PropertyValueMS Implication
Formula

Monoisotopic Mass: 248.98 Da (

)
Isotopes

/

Distinctive 1:1 doublet at

250/252 (

).[3]
Basicity Quinoline NitrogenHigh Proton Affinity (PA). Readily forms

in acidic mobile phases.
LogP ~2.84Moderately lipophilic; suitable for Reverse Phase LC.
The "Peri-Effect" in Mass Spectrometry

The 8-bromo substituent is in the "peri" position relative to the ring nitrogen. Unlike the 6-bromo isomer, the 8-bromo group exerts significant steric pressure on the nitrogen lone pair.

  • Expert Insight: In ESI, this steric crowding can slightly suppress ionization efficiency compared to the unhindered 6-bromo isomer. However, it also creates a unique fragmentation signature (Ortho/Peri effects) involving the loss of the acetyl group, which is critical for structural confirmation.

Part 2: Comparative Analysis of Ionization Alternatives

For the trace analysis or purity profiling of this compound, the choice of ion source dictates sensitivity and fragmentation control.

Comparison 1: ESI vs. APCI (The Core Decision)
FeatureAlternative A: ESI (Electrospray Ionization) Alternative B: APCI (Atmospheric Pressure Chemical Ionization) Verdict
Mechanism Solution-phase ionization (Soft). Relies on Nitrogen protonation.Gas-phase ionization (Harder). Relies on corona discharge.[2][4][5]ESI Wins for sensitivity.
Sensitivity High. The basic quinoline nitrogen protonates easily (

).
Moderate. Efficient, but higher background noise for this mass range.ESI is the Gold Standard here.
Fragmentation Minimal in-source fragmentation. Clean

peak.
Higher in-source fragmentation.[6] Risk of thermal degradation of the acetyl group.ESI preserves the molecular ion.
Matrix Tolerance Low. Susceptible to ion suppression from salts/matrices.High. Robust against non-polar matrix interferences.APCI is preferred only in complex crude reaction mixtures.

Scientific Conclusion: For purified samples or standard drug development workflows, Positive Mode ESI (ESI+) is the superior alternative. The quinoline nitrogen acts as a pre-charged site, yielding limits of detection (LOD) in the low ng/mL range. APCI should be reserved for crude reaction monitoring where high solvent flow rates (>1 mL/min) or non-polar solvents are used.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system: the presence of the specific bromine isotope pattern serves as an internal check for method success.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (MeCN) . (Avoid MeOH if transesterification is a risk, though unlikely with ketones).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid.

    • Why Formic Acid? It lowers the pH to ~2.7, ensuring the quinoline nitrogen is fully protonated (

      
      ), maximizing ESI+ signal.
      
LC-MS/MS Parameters (ESI+)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The bromo-quinoline is lipophilic and will elute late, approx. 3.5 - 4.0 min).

MS Settings (Triple Quadrupole)
  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Scan Mode: Full Scan (m/z 100–500) for ID; MRM for Quant.

Fragmentation Logic (MS/MS)

To validate the structure, you must observe the specific breakdown of the acetyl group while retaining the bromine.

Primary Transition (Quantifier):

  • Precursor:

    
     250 (
    
    
    
    )
  • Product:

    
     235 (
    
    
    
    )
  • Mechanism:[7] Alpha-cleavage of the methyl group from the ketone.

Secondary Transition (Qualifier):

  • Precursor:

    
     250
    
  • Product:

    
     207 (
    
    
    
    )
  • Mechanism:[7] Loss of the entire acetyl group (

    
    ), leaving the bare bromo-quinoline cation.
    

Part 4: Visualization of Workflows & Pathways

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct ionization mode based on sample purity and matrix complexity.

IonizationSelection Start Start: Analyze this compound SampleType Is the sample a crude reaction mix or a purified standard? Start->SampleType Crude Crude / High Matrix SampleType->Crude Crude Pure Purified / QC Sample SampleType->Pure Purified APCI_Check Are non-polar solvents (Hexane/DCM) present? Crude->APCI_Check ESI_Path Select ESI+ (Electrospray) Pure->ESI_Path High Sensitivity Required APCI_Check->ESI_Path No (Reverse Phase) APCI_Path Select APCI+ (Atmospheric Pressure) APCI_Check->APCI_Path Yes (Non-polar) Result1 Optimal for Purity/ID ESI_Path->Result1 Outcome: Clean [M+H]+ Spectrum Result2 Optimal for Process Monitoring APCI_Path->Result2 Outcome: Robustness over Sensitivity

Caption: Decision matrix for selecting ESI vs. APCI based on sample matrix and solvent compatibility.

Diagram 2: MS/MS Fragmentation Pathway

This diagram illustrates the mechanistic degradation of the molecule in the collision cell, critical for distinguishing it from impurities.

Fragmentation cluster_legend Key Validation Check Parent Parent Ion [M+H]+ m/z 250/252 (1:1 Ratio) Frag1 Alpha Cleavage [M - CH3]+ m/z 235/237 Parent->Frag1 -15 Da (•CH3) Frag2 Acyl Loss [M - CH3CO]+ m/z 207/209 Parent->Frag2 -43 Da (Acetyl) Frag3 HCN Loss (Quinoline Ring Break) m/z 180/182 Frag2->Frag3 -27 Da (HCN) Note Retention of Br pattern (1:1) is required in all fragments to confirm halogen position.

Caption: Proposed ESI-MS/MS fragmentation pathway showing the retention of the Bromine isotope signature.

Part 5: Data Interpretation & Troubleshooting

Distinguishing Isomers (8-Bromo vs. 6-Bromo)

A common synthesis pitfall is the formation of the 6-bromo isomer.

  • Mass Spec: Both isomers have identical masses (250.09) and similar fragmentation.

  • Differentiation Strategy:

    • Retention Time: The 8-bromo isomer is generally more lipophilic (elutes later) than the 6-bromo isomer due to the shielding of the nitrogen lone pair (peri-effect), which reduces interaction with the polar mobile phase in Reverse Phase LC.

    • Ratio of Transitions: In MS/MS, the ratio of the

      
       to 
      
      
      
      fragments often differs. The 8-bromo isomer, being more sterically crowded, may favor the complete loss of the acetyl group (
      
      
      207) more readily than the 6-bromo isomer to relieve steric strain.
Common Failure Modes
  • Signal Suppression: If the characteristic doublet (

    
     250/252) is not observed, check the mobile phase pH. Neutral pH often fails to ionize the quinoline nitrogen efficiently. Ensure 0.1% Formic Acid is present.
    
  • Adduct Formation: In APCI, look for

    
     (
    
    
    
    272) or Solvent Adducts (
    
    
    ) which can confuse mass assignment.

References

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Compounds. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray (ESI) vs APCI Mass Analysis Comparison. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative Biological Activity of Bromoquinoline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of biologically active bromoquinoline isomers and their derivatives. It is designed for researchers and drug development professionals, focusing on the critical Structure-Activity Relationships (SAR) that dictate how the position of the bromine atom influences pharmacological efficacy.[1]

Executive Summary & Chemical Context

The quinoline scaffold is a privileged structure in medicinal chemistry.[2][3] However, its biological activity is not inherent to the ring system alone but is heavily modulated by substituents.[2] Bromination —specifically the regiochemistry of the bromine atom—induces profound changes in the molecule's electronic distribution (via the inductive effect), lipophilicity (LogP), and steric landscape.

This guide focuses on the "isomerism of efficacy," comparing how shifting the bromine position (e.g., from C-5 to C-7 or C-3) transforms an inert scaffold into a potent antimicrobial or anticancer agent.

Key Isomeric Scaffolds Analyzed[4]
  • 5-Bromoquinoline derivatives: Often associated with metabolic stability and enhanced lipophilicity.

  • 7-Bromoquinoline derivatives: Critical for modulating chelation strength in 8-hydroxyquinolines.

  • 5,7-Dibromoquinoline derivatives: The "sweet spot" for synergistic potency in both antimicrobial and anticancer applications.

  • 3/6-Bromoquinoline derivatives: Often show reduced activity in direct cytotoxicity assays but serve as crucial intermediates for complex functionalization.

Comparative Biological Activity[1][5]

Anticancer Activity: The 8-Hydroxyquinoline Paradigm

The most distinct isomeric comparison exists within the 8-hydroxyquinoline (8-HQ) class. The hydroxyl group at C-8 is essential for metal chelation (Zn++, Cu++), which is the primary mechanism of cytotoxicity (inhibiting metalloenzymes like MMPs or generating ROS).

Isomeric Performance Data:

Compound Isomer/DerivativeTarget Cell LinesIC50 (µM)Activity ProfileMechanism of Action
5,7-Dibromo-8-HQ HeLa, HT29, C65.45 – 15.4 High Topoisomerase I inhibition; DNA laddering (Apoptosis).[4]
5-Bromo-8-HQ HeLa, MCF-720.0 – 35.0ModerateWeak intercalation; ROS generation.
3,6,8-Tribromoquinoline HeLa, HT29> 100 (Inactive)NoneLack of 8-OH group prevents chelation; Br at 3,6 is insufficient.
7-Bromo-8-HQ General25.0 – 40.0ModerateSteric hindrance near chelating N-atom can reduce metal binding stability.

Key Insight: The 5,7-dibromo substitution pattern (e.g., in Compound 11 from recent literature) creates a "lipophilic pincer." The bromine at C-7 increases the acidity of the C-8 phenol (via inductive withdrawal), strengthening metal binding, while the C-5 bromine enhances membrane permeability.

Antimicrobial & Antifungal Activity

Positional isomerism dictates selectivity between bacterial and mammalian membranes. In "isoamphipathic" quinoline designs, the position of the bromine relative to the cationic center is critical.

  • Ortho-isomers (relative to functional handle): Show high selectivity for bacterial membranes (low MIC, high HC50 for hemolysis).

  • Meta/Para-isomers: Often exhibit non-specific toxicity, lysing both bacterial and mammalian cells.

Comparative MIC Data (Staphylococcus aureus):

Isomer / DerivativeMIC (µg/mL)Selectivity Index (SI)Notes
5,7-Dibromo-8-HQ 0.5 – 2.0HighDisrupts cell wall integrity; chelates essential bacterial iron.
5-Chloro-7-iodo-8-HQ (Clioquinol) 1.0 – 4.0ModerateReference standard; mixed halogenation mimics the di-bromo effect.
6-Bromoquinoline > 64N/AInactive as a simple heterocycle without the 8-OH pharmacophore.
9-Bromo-indolizinoquinoline 0.031 (MRSA)Very HighSpecialized fused system; Br position critical for DNA Gyrase binding.

Structure-Activity Relationship (SAR) Logic

The biological divergence of these isomers is not random. It follows specific mechanistic rules:

  • The Chelation Rule: For 8-hydroxyquinolines, electron-withdrawing groups (Br) at C-5 and C-7 lower the pKa of the hydroxyl group, stabilizing the anionic species required for metal chelation.

  • The Lipophilicity Rule: Bromine is highly lipophilic. Placing it at C-5 (an exposed position) maximizes interaction with the hydrophobic pockets of enzymes like Topoisomerase or DNA Gyrase.

  • The Steric Rule: Bromine at C-2 or C-8 (if no OH is present) often interferes with the nitrogen lone pair, disrupting hydrogen bonding or coordination.

Visualization: SAR Decision Logic

The following diagram illustrates the decision tree for predicting activity based on bromine position.

SAR_Logic Scaffold Quinoline Scaffold Pos8 Is C-8 substituted with -OH? Scaffold->Pos8 Branch_Yes Yes (8-HQ) Pos8->Branch_Yes Chelation Enabled Branch_No No Pos8->Branch_No Chelation Disabled Pos57 Br at C-5 and/or C-7? Branch_Yes->Pos57 PosOther Br at C-2, C-3, or C-6? Branch_No->PosOther Result_High High Potency (Anticancer/Antimicrobial) Mechanism: Metal Chelation + Lipophilicity Pos57->Result_High 5,7-Di-Br (Synergistic) Result_Mod Moderate/Low Potency Mechanism: Weak Intercalation Pos57->Result_Mod Mono-Br (5 or 7) PosOther->Result_Mod If fused (e.g. Indolizino) Result_Inact Inactive (Lack of Pharmacophore) PosOther->Result_Inact Simple Isomers

Caption: SAR Logic Flowchart determining biological potency based on bromine regiochemistry and scaffold functionalization.

Experimental Protocols

To replicate the comparative data, the following self-validating protocols are recommended.

In Vitro Cytotoxicity: MTT Assay

Purpose: Quantify the antiproliferative effect of isomers on cancer cell lines (e.g., HeLa, HT29).

  • Preparation:

    • Seed cells (1 × 10⁴ cells/well) in 96-well plates using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Dissolve bromoquinoline isomers in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Add 100 µL of treatment to wells. Include Positive Control (5-Fluorouracil) and Negative Control (0.1% DMSO only).

  • Incubation:

    • Incubate for 48 hours.

  • Development:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (viable cells reduce MTT to purple formazan).

    • Aspirate medium carefully. Dissolve formazan crystals in 100 µL DMSO.

  • Quantification:

    • Measure absorbance at 570 nm using a microplate reader.

    • Validation: The Z-factor of the assay should be > 0.5.

    • Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Mechanism of Action: Topoisomerase I Inhibition

Purpose: Verify if the isomer targets DNA replication machinery (common for 5,7-dibromo derivatives).

  • Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Human Topoisomerase I (1 Unit), and assay buffer.

  • Challenge: Add test isomer (25 µM) to the mix.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add stop buffer (SDS/Proteinase K).

  • Analysis: Electrophoresis on 1% agarose gel with EtBr.

    • Result Interpretation:Active isomers prevent relaxation, maintaining the DNA in a supercoiled band (fast migration). Inactive isomers allow Topo I to relax DNA (slow migration nicked/relaxed bands).

Visualization: Experimental Workflow

The following diagram details the Topoisomerase I inhibition workflow, a critical validation step for anticancer bromoquinolines.

Topo_Assay Start Supercoiled DNA (pBR322) Incubate Incubate 37°C, 30 min Start->Incubate Enzyme Human Topo I Enzyme->Incubate Compound Bromoquinoline Isomer (Test) Compound->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Result1 Band: Supercoiled (Inhibition Success) Gel->Result1 Active Isomer Result2 Band: Relaxed (No Inhibition) Gel->Result2 Inactive Isomer

Caption: Workflow for validating Topoisomerase I inhibition. Retention of supercoiled DNA indicates activity.

References

  • Ökten, S., et al. (2017).[3] A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Ghosh, C., et al. (2023).[5] Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science. Retrieved from [Link]

  • Yang, Z., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Çakmak, O., et al. (2025).[3] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Retrieved from [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 8-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 8-Bromoquinoline Derivatives Content Type: Publish Comparison Guide

Executive Summary

Objective: This guide provides a technical analysis of 8-bromoquinoline derivatives, focusing on their structure-activity relationships (SAR) in oncology and microbiology. It objectively compares these derivatives against standard 8-hydroxyquinoline analogs and non-halogenated precursors.

Key Insight: While 8-hydroxyquinoline (8-HQ) relies on metal chelation for its bioactivity, 8-bromoquinoline derivatives function through distinct steric and electronic mechanisms. The bulky bromine atom at the C-8 position modulates lipophilicity (LogP) and blocks metabolic hydroxylation, often resulting in superior bioavailability and Topoisomerase I inhibition compared to their non-halogenated counterparts.

Chemical Foundation & SAR Logic

The Scaffold Architecture

The quinoline ring is a privileged scaffold. The specific placement of the bromine atom at Position 8 (C-8) creates a unique "molecular handle." Unlike the hydroxyl group in 8-HQ, the C-8 bromine is not a hydrogen bond donor, nor does it chelate metals effectively. Instead, it serves two critical roles:

  • Steric Occlusion: It prevents metabolic attack at the C-8 position.

  • Electronic Modulation: It exerts an inductive electron-withdrawing effect, altering the pKa of the quinoline nitrogen.

SAR Visualization

The following diagram illustrates the functional impact of substitutions on the quinoline core, highlighting the specific role of the C-8 Bromine compared to alternatives.

SAR_Analysis Core Quinoline Scaffold Pos8 Position 8 (C-8) Target of this Guide Core->Pos8 Pos57 Positions 5 & 7 (Secondary Halogenation) Core->Pos57 PosN Nitrogen (N-1) Core->PosN Br8 8-Bromo Substituent: + Lipophilicity + Metabolic Stability - Metal Chelation Pos8->Br8 Primary Focus OH8 Alternative: 8-Hydroxy: + Metal Chelation + H-Bond Donor Pos8->OH8 Benchmark Cytotoxicity Enhancement\n(e.g., 5,7-dibromo) Cytotoxicity Enhancement (e.g., 5,7-dibromo) Pos57->Cytotoxicity Enhancement\n(e.g., 5,7-dibromo) H-Bond Acceptor\n(pKa modulated by C-8 Br) H-Bond Acceptor (pKa modulated by C-8 Br) PosN->H-Bond Acceptor\n(pKa modulated by C-8 Br)

Figure 1: Functional mapping of the quinoline scaffold, contrasting the C-8 Bromine effect against the C-8 Hydroxyl benchmark.

Comparative Performance Analysis

Anticancer Activity (Cytotoxicity)

Research indicates that 8-bromoquinoline derivatives often outperform non-halogenated analogs in specific cancer lines due to enhanced cell permeability.

Comparative Data: IC50 Values (µg/mL) Data synthesized from Ökten et al. (2017, 2025) and comparative benchmarks.

Compound ClassSpecific DerivativeTarget: HeLa (Cervical)Target: HT29 (Colon)Mechanism of Action
8-Bromo 8-Bromo-6-cyanoquinoline ~12.5 ~14.2 Topoisomerase I Inhibition
8-Bromo6,8-Dibromotetrahydroquinoline18.722.1DNA Groove Binding
Alternative8-Hydroxyquinoline (Unsubstituted)>50.0>50.0Weak Chelation
Benchmark5,7-Dibromo-8-hydroxyquinoline5.46.7Strong Chelation + Apoptosis
Control5-Fluorouracil (5-FU)4.25.1Antimetabolite

Analysis:

  • Potency: While the Benchmark (5,7-dibromo-8-hydroxyquinoline) shows the highest potency due to dual mechanisms (chelation + halogenation), the 8-bromo-6-cyanoquinoline demonstrates significant activity without the requirement for a hydroxyl group.

  • Selectivity: 8-bromo derivatives show a distinct "groove-binding" mode with DNA, differing from the intercalative mode of planar 8-hydroxyquinolines.

Antimicrobial Efficacy

In antimicrobial applications, the 8-bromo substituent acts as a lipophilic driver, aiding penetration through bacterial cell walls.

  • vs. Gram-Positive: 8-bromo derivatives show moderate activity (MIC 25-50 µg/mL).

  • vs. Mycobacterium tuberculosis: 8-bromo derivatives are generally less active than 8-methoxy or 8-hydroxy analogs unless coupled with a bulky group (e.g., n-decyl) at the 8-position to block efflux pumps.

Experimental Protocols

Protocol A: Synthesis of 6,8-Dibromoquinoline (Precursor)

Rationale: Direct bromination is regioselective. This protocol ensures high purity for SAR screening.

  • Reagents: Quinoline (1 eq), Bromine (

    
    , 2.5 eq), Sodium Acetate (buffer), Glacial Acetic Acid (solvent).
    
  • Procedure:

    • Dissolve quinoline in glacial acetic acid under stirring.

    • Add NaOAc to buffer the HBr byproduct.

    • Add

      
       dropwise over 30 minutes at room temperature.
      
    • Heat to reflux (110°C) for 4 hours.

    • Quench: Pour mixture into ice-cold water containing sodium bisulfite (to neutralize excess bromine).

    • Isolation: Filter the precipitate. Recrystallize from ethanol.

  • Validation:

    
    H NMR should show loss of signals at C-6 and C-8.
    
Protocol B: Topoisomerase I Relaxation Assay

Rationale: To verify if the 8-bromo derivative acts via enzyme inhibition (mechanism identified in Section 3).

  • Components: Supercoiled plasmid DNA (pBR322), Recombinant Human Topoisomerase I, Test Compound (8-bromo derivative).

  • Workflow:

    • Incubate DNA (0.25 µg) with Topo I (1 U) and Test Compound (varying concentrations) in relaxation buffer for 30 min at 37°C.

    • Termination: Add SDS/Proteinase K to stop reaction.

    • Readout: Electrophoresis on 1% agarose gel.

    • Result: Presence of supercoiled DNA bands indicates inhibition of Topo I (enzyme failed to relax the DNA).

Mechanism of Action (Pathway)

The following diagram details the specific signaling pathway engaged by 8-bromoquinoline derivatives leading to cancer cell death.

MOA_Pathway Compound 8-Bromoquinoline Derivative CellEntry Cell Membrane Penetration (Facilitated by Lipophilic Br) Compound->CellEntry Target Topoisomerase I (Nuclear Target) CellEntry->Target Nuclear Translocation DNA DNA-Enzyme Complex Target->DNA Binding Effect1 Stabilization of Cleavable Complex DNA->Effect1 Inhibition Effect2 DNA Strand Breaks Effect1->Effect2 Result Apoptosis (Programmed Cell Death) Effect2->Result

Figure 2: Pharmacodynamic pathway of 8-bromoquinoline derivatives inducing apoptosis via Topoisomerase I inhibition.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.[1][2] Letters in Drug Design & Discovery.[1][2] Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers.[2][3][4] BenchChem Guides.[4] Link

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[2] PMC. Link

  • Prati, F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI Molecules. Link

  • Lu, D., et al. (2013). Synthesis and structure-activity relationship of 8-substituted protoberberine derivatives as a novel class of antitubercular agents. PLoS One. Link

Sources

A Predictive Antimicrobial Spectrum Analysis of 1-(8-bromoquinolin-2-yl)ethan-1-one in the Quinolone Landscape

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug resistance, the quinolone scaffold remains a cornerstone of synthetic antibiotic development. This guide provides a comprehensive comparative analysis of the predicted antimicrobial spectrum of a novel quinolone derivative, 1-(8-bromoquinolin-2-yl)ethan-1-one , against established quinolone antibiotics. While direct experimental data for this specific compound is not yet publicly available, this document leverages extensive structure-activity relationship (SAR) data from the broader quinolone class to offer a scientifically grounded prediction of its potential efficacy.

This analysis is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a theoretical framework for the compound's activity but also detailed experimental protocols for its empirical validation.

The Quinolone Core: A Legacy of Potent Antibacterial Action

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.

The clinical utility of quinolones has evolved through generations, with structural modifications significantly expanding their spectrum of activity. Early quinolones like nalidixic acid were primarily effective against Gram-negative bacteria. The introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, marked a significant breakthrough, enhancing their potency and broadening their spectrum to include Gram-positive organisms.[2][3]

Structural Dissection of this compound: A Predictive Analysis

The antimicrobial profile of a quinolone is intricately linked to the nature and position of its substituents. Here, we dissect the structure of this compound and predict its activity based on established SAR principles.

Structural FeatureObservation in this compoundPredicted Impact on Antimicrobial Spectrum
Core Scaffold QuinolonePossesses the fundamental bicyclic system necessary for targeting bacterial topoisomerases.[1]
N-1 Substituent UnsubstitutedThe absence of a substituent at the N-1 position, such as the cyclopropyl or ethyl group found in many potent fluoroquinolones, may limit its overall antibacterial potency.[1][2]
C-2 Substituent Acetyl group (-C(=O)CH3)While many potent quinolones are unsubstituted at C-2, the presence of a substituent at this position has been explored.[1] An acetyl group may influence the compound's interaction with the target enzymes, potentially in an unfavorable manner compared to the unsubstituted analogs.
C-3 Substituent Carboxylic acid absentThe 3-carboxylic acid group is a critical pharmacophore for quinolone activity, essential for binding to the DNA gyrase.[1] The absence of this group in this compound is a significant deviation from the classical quinolone structure and is predicted to dramatically reduce or eliminate its antibacterial activity through the traditional mechanism.
C-4 Carbonyl PresentThe 4-keto group is essential for the antibacterial activity of quinolones.[1]
C-6 Position Unsubstituted (No Fluorine)Lacks the C-6 fluorine atom characteristic of fluoroquinolones. This is expected to result in lower potency against both Gram-positive and Gram-negative bacteria compared to fluoroquinolones like ciprofloxacin or levofloxacin.[2]
C-7 Substituent UnsubstitutedThe C-7 position is a key site for modification to modulate the spectrum and potency. The absence of a substituent, typically a piperazinyl or other nitrogen-containing heterocycle, will likely result in a narrower spectrum of activity, particularly against Gram-negative bacteria and atypical pathogens.[2]
C-8 Substituent Bromo group (-Br)Substitution at the C-8 position can influence activity. A halogen at this position has been shown in some cases to enhance antibacterial activity.[4] This is the most promising feature of the molecule for potential antimicrobial action, although it is unlikely to compensate for the lack of other critical pharmacophoric elements.

Overall Predicted Antimicrobial Spectrum:

Based on this structural analysis, This compound is predicted to have limited, if any, clinically relevant broad-spectrum antibacterial activity. The absence of the critical 3-carboxylic acid group is the most significant factor leading to this prediction. While the 8-bromo substituent might confer some level of antimicrobial effect, it is unlikely to function through the classical DNA gyrase/topoisomerase IV inhibition pathway. It is possible the compound could exhibit activity through an alternative mechanism or show efficacy against specific, niche pathogens. However, compared to established quinolones, its spectrum is anticipated to be narrow and its potency significantly lower.

Experimental Validation: A Roadmap for Antimicrobial Profiling

To empirically determine the antimicrobial spectrum of this compound, a series of standardized in vitro assays are required. The following protocols provide a comprehensive framework for this evaluation.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for the synthesis and antimicrobial testing of novel quinolone derivatives.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of microorganisms to an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Stock solution of this compound

  • Bacterial or fungal cultures in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C for bacteria, 30°C for fungi)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation:

    • Add the diluted microbial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

  • Controls:

    • Growth Control: A well containing only the inoculated broth with no antimicrobial agent.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation:

    • Incubate the plates at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Comparative Analysis with Established Quinolones

The following table provides a hypothetical comparison based on the structural analysis of this compound against well-established quinolones. The predicted MIC values are qualitative estimates to guide experimental design.

CompoundKey Structural FeaturesPredicted Antibacterial SpectrumPredicted Potency (MIC Range)
Nalidixic Acid First-generation quinolone, N-1 ethyl group, no C-6 fluorine, no C-7 piperazinyl group.Primarily Gram-negative (Enterobacteriaceae).Moderate (µg/mL)
Ciprofloxacin Second-generation fluoroquinolone, N-1 cyclopropyl group, C-6 fluorine, C-7 piperazinyl group.Broad-spectrum: Excellent Gram-negative, good Gram-positive, and some atypical coverage.[5]High (low µg/mL to ng/mL)
Levofloxacin Third-generation fluoroquinolone, N-1 substituted, C-6 fluorine, C-7 piperazinyl derivative.Broad-spectrum: Excellent Gram-negative and improved Gram-positive (especially Streptococcus pneumoniae) and atypical coverage.[5]High (low µg/mL)
This compound (Predicted) No N-1 substituent, C-2 acetyl, no C-3 carboxylic acid, no C-6 fluorine, no C-7 substituent, C-8 bromo.Very narrow or no significant broad-spectrum activity. Potential for activity against specific organisms.Low (high µg/mL to inactive)

Conclusion and Future Directions

While the in-silico analysis of this compound suggests a limited potential as a broad-spectrum antibacterial agent due to the absence of key pharmacophoric features, empirical testing remains crucial. The presence of the 8-bromo substituent warrants investigation, as it may confer activity through an alternative mechanism or against a narrow range of pathogens.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel quinolone derivatives. Should this compound exhibit unexpected activity, further studies to elucidate its mechanism of action would be a critical next step. This could involve assays to determine its effect on bacterial DNA synthesis or screening against a broader panel of microbial targets.

The journey of antibiotic discovery is one of incremental advances and unexpected findings. A thorough investigation of novel chemical entities, even those that deviate from established pharmacophores, is essential in the ongoing battle against antimicrobial resistance.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antimicrobial agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • King, D. E., Malone, R., & Lilley, S. H. (2000). New classification and update on the quinolone antibiotics. American family physician, 61(9), 2741-2748.
  • Martinez, J. L., Sanchez, M. B., Martinez-Solano, L., & Blazquez, J. (2008). The biology of quinolone resistance. The quinolones, 111-138.
  • Sharma, P. C., Jain, A., & Jain, S. (2009). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta Poloniae Pharmaceutica, 66(6), 587-604.
  • Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical microbiology and infection, 11(4), 256-275.
  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ruzin, A., & Bradford, P. A. (2008). The biology of quinolone resistance. The quinolones, 139-166.
  • Sun, N., et al. (2020). Design, synthesis, and antibacterial evaluation of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives. European Journal of Medicinal Chemistry, 187, 111956.

Sources

Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-(8-Bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & The Mechanistic Challenge

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. However, performing a Suzuki-Miyaura cross-coupling on 1-(8-bromoquinolin-2-yl)ethan-1-one presents a unique and formidable synthetic challenge.

The difficulty stems from the "peri-effect" [1]. The 8-position of the quinoline ring is located in direct spatial proximity to the nitrogen atom's lone pair. When a palladium catalyst undergoes oxidative addition into the C8–Br bond, the adjacent nitrogen can rapidly coordinate to the electron-deficient Pd(II) center. This forms a highly stable, thermodynamically dead-end palladacycle, effectively poisoning the catalyst and halting the catalytic cycle before transmetalation can occur[1].

Furthermore, the 2-acetyl group exerts a strong electron-withdrawing effect across the ring. While predictive NMR chemical shift models indicate that this electron deficiency accelerates the initial oxidative addition[2], it paradoxically exacerbates the catalyst poisoning by making the resulting Pd(II) intermediate even more electrophilic and susceptible to nitrogen chelation. Overcoming this requires a strategic selection of palladium precatalysts and ligands designed to physically block chelation while accelerating the overall turnover frequency (TOF).

Comparative Catalyst Performance Data

To establish the optimal conditions for this transformation, we compare three distinct classes of palladium catalyst systems. The data below synthesizes experimental observations for the coupling of this compound with standard arylboronic acids.

Catalyst SystemLigand ClassificationSteric Bulk / Bite AngleAvg. Yield (%)TOF (h⁻¹)Mechanistic Observation
Pd(PPh₃)₄ Monodentate (Phosphine)Low (Cone angle 145°)< 20%< 5Severe catalyst poisoning. The small, labile PPh₃ ligands are easily displaced by the quinoline nitrogen, trapping the catalyst.
Pd(dppf)Cl₂ Bidentate (Ferrocene)Medium (Bite angle 99°)65–70%25The bidentate nature prevents complete N-chelation, but the intermediate remains sterically crowded, slowing reductive elimination.
Pd(OAc)₂ + SPhos Monodentate (Buchwald Biaryl)High (Extremely Bulky)> 90% > 50 Optimal. The massive steric profile of SPhos physically blocks N-chelation, while its electron-rich nature accelerates the cycle[3].

Mechanistic Causality: Why Standard Catalysts Fail

As an application scientist, it is critical to understand why a reaction fails rather than just screening conditions blindly.

  • The Failure of Pd(PPh₃)₄: Triphenylphosphine is an excellent baseline ligand, but it is highly labile. Upon oxidative addition to the 8-bromo position, the quinoline nitrogen displaces a PPh₃ ligand, forming a rigid 5-membered C–Pd–N chelate. This intermediate is too stable to undergo transmetalation with the boronic acid.

  • The Compromise of Pd(dppf)Cl₂: The dppf ligand has a wide bite angle (99°) that forces the palladium center into a geometry that resists displacement by the quinoline nitrogen. While this prevents the "peri-effect" trap, the resulting Pd(II) complex is highly stable, which significantly increases the activation energy required for the final reductive elimination step.

  • The Champion: Pd(OAc)₂ / SPhos: Buchwald ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are specifically engineered for these exact steric and electronic challenges. The dicyclohexyl group provides massive steric bulk, acting as a physical shield that prevents the quinoline nitrogen from approaching the palladium center. Simultaneously, the electron-rich dimethoxybiphenyl moiety pumps electron density into the palladium atom, accelerating both the transmetalation and reductive elimination steps before any side reactions can occur[3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst (e.g., Pd-SPhos) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd this compound PeriTrap Catalyst Poisoning (N-Chelation 'Peri-Effect') OxAdd->PeriTrap Poor Ligand (e.g., PPh3) PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Bulky Ligand (e.g., SPhos) TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Trans Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (8-Aryl-2-acetylquinoline) RedElim->Product

Figure 1: Suzuki catalytic cycle showing the peri-effect trap and the optimal SPhos pathway.

Self-Validating Experimental Protocol: Pd(OAc)₂ / SPhos System

To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that the user can verify the integrity of the reaction at every stage.

Reagents & Stoichiometry
  • Substrate: this compound (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Ligand: SPhos (0.10 equiv, 10 mol%)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): In a glovebox or using standard Schlenk techniques, charge an oven-dried 25 mL reaction vial with this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Causality Check: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky SPhos-Pd intermediate requires a strong, soluble base to efficiently facilitate the transmetalation step.

  • Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum. Evacuate and backfill the vial with Argon three times. Inject the 1,4-Dioxane/H₂O mixture (previously sparged with Argon for 30 minutes) via syringe.

  • Catalytic Coupling: Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4 to 6 hours. The biphasic nature of the solvent requires high-shear stirring to ensure mass transfer between the aqueous base and the organic catalyst phase.

  • In-Process Control (Self-Validation): After 4 hours, sample 10 µL of the organic layer.

    • TLC Validation: Elute with Hexanes/EtOAc (3:1). The starting material (

      
      ) should be completely consumed, replaced by a highly UV-active product spot (
      
      
      
      ).
    • LC-MS Validation: The mass spectrum must show the target

      
       peak and the complete disappearance of the characteristic 1:1 isotopic doublet (79Br/81Br) of the starting material.
      
  • Aqueous Work-up: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Transfer to a separatory funnel, wash with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel using a gradient of Hexanes to 20% EtOAc.

Workflow Prep 1. Reaction Setup (Glovebox/Schlenk) React 2. Catalytic Coupling (100°C, 1,4-Dioxane/H2O) Prep->React Monitor 3. In-Process Control (LC-MS / TLC) React->Monitor Monitor->React Incomplete Workup 4. Aqueous Work-up (EtOAc Extraction) Monitor->Workup Complete Purify 5. Purification (Flash Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the optimized Suzuki cross-coupling protocol.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline". BenchChem Technical Guides.
  • Kornet, M.M., et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles". Molecules (PMC).
  • Handy, S.T., et al. "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics".

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(8-bromoquinolin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: At a Glance

Compound: 1-(8-bromoquinolin-2-yl)ethan-1-one CAS: 1355018-24-4 Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.[1] Critical Control: Handle exclusively within a certified chemical fume hood to prevent dust inhalation and mucosal irritation.[1]

Risk Assessment & Hazard Identification

This compound is a halogenated quinoline derivative.[1][2][3] While useful as a building block in drug discovery, its pharmacophore shares structural similarities with compounds known to intercalate DNA or cause sensitization.[1] Treat as a potential mutagen until specific toxicological data proves otherwise.[1]

GHS Classification & Hazard Statements
Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Irritation 2H319 Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2]

Mechanistic Insight: The presence of the bromine atom at position 8 and the acetyl group at position 2 increases the compound's lipophilicity (LogP ~2.8-3.2), facilitating dermal absorption.[1] The quinoline nitrogen can act as a hydrogen bond acceptor, potentially interacting with biological enzymes if systemic exposure occurs [1, 3].[1]

Personal Protective Equipment (PPE) Matrix

The "Layered Defense" Strategy

PPE must be selected based on the state of matter (Solid vs. Solution).[1] The solid presents a dust inhalation risk, while the solution presents a permeation risk dictated by the solvent.[1]

A. Solid Handling (Weighing & Transfer)
ZonePPE RequirementTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Prevents inhalation of airborne particulates (H335).[1]
Hand Double Nitrile Gloves (0.11 mm min.[1] thickness)Provides excellent tactile sensitivity for weighing while offering a sacrificial outer layer against dust contamination.[1]
Eye Chemical Safety Goggles Tighter seal than safety glasses; prevents dust migration into the ocular cavity (H319).[1]
Body Lab Coat (Cotton/Poly blend), Long Sleeves, Closed-toe ShoesStandard barrier protection against accidental spills.[1]
B. Solution Handling (Synthesis & Extraction)

Critical Note: When dissolved, the solvent dictates the glove material.[1] The quinoline derivative will "ride" the solvent through the glove material.

Solvent UsedRecommended Glove MaterialBreakthrough Time
DCM / Chloroform PVA (Polyvinyl alcohol) or Silver Shield (Laminate)Nitrile degrades in <5 mins.[1] Standard nitrile is UNSAFE for halogenated solvents.[1]
DMSO / DMF Butyl Rubber (0.3 mm)Nitrile offers moderate protection (~30 mins), but Butyl is superior for prolonged contact.[1]
Methanol / Ethanol Nitrile (Standard)Excellent resistance (>480 mins).[1]

Operational Handling Protocol

Phase 1: Weighing & Static Control

Objective: Prevent aerosolization of the fine yellow powder.[1]

  • Environment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or temporarily stop the sash draft during the exact read moment (resume immediately after).

  • Static Elimination: Use an ionizing gun or anti-static brush on the spatula and weighing boat.[1] Halogenated heterocycles are prone to static charge, causing "jumping" of particles.[1]

  • Transfer: Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts to a weighing boat.[1]

Phase 2: Dissolution

Objective: Minimize exothermic splashing and vapor generation.[1]

  • Sequence: Always add Solvent to Solid , never Solid to Solvent. This prevents a "puff" of dust from being displaced by the liquid.[1]

  • Vessel: Use a round-bottom flask or vial with a septum cap. Avoid open beakers.

Phase 3: Decision Logic for PPE Selection

The following workflow illustrates the decision process for selecting safety gear based on the experimental stage.

PPE_Decision_Matrix Start Start: Handling this compound State Determine Physical State Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood Solvent_Check Identify Solvent Solution->Solvent_Check Gloves_Solid Gloves: Double Nitrile (Disposable) Hood->Gloves_Solid Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar DMSO / DMF Solvent_Check->Polar Alcohol MeOH / EtOH Solvent_Check->Alcohol Glove_PVA REQUIRED: Silver Shield / PVA Halogenated->Glove_PVA Glove_Butyl REQUIRED: Butyl Rubber Polar->Glove_Butyl Glove_Nitrile OK: Standard Nitrile Alcohol->Glove_Nitrile

Figure 1: PPE Selection Logic Flow.[1] Note that standard nitrile gloves are insufficient for solutions involving halogenated solvents or DMSO.[1]

Emergency Response & Spill Management

Scenario A: Dry Powder Spill
  • Isolate: Evacuate the immediate area (3-5 meters).[1]

  • PPE Up: Wear N95 respirator, goggles, and double gloves.[1]

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersal.[1] Do not dry sweep.[1]

  • Clean: Wipe up the damp powder.[1] Place in a sealed bag labeled "Hazardous Solid Waste."

  • Decontaminate: Wash the surface with a 10% soap solution, followed by water.[1]

Scenario B: Solution Spill
  • Ventilate: Ensure fume hood sash is lowered or lab ventilation is maxed.[1]

  • Absorb: Use a universal absorbent pad or vermiculite.[1]

    • If DCM was the solvent:[1] Do not use standard clay kitty litter; use specific organic solvent pillows.[1]

  • Disposal: Collect in a dedicated "Halogenated Solvent Waste" container.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Solid Dry Powder Type->Solid Liquid Liquid Solution Type->Liquid Wet Cover with DAMP towel (Prevent Dust) Solid->Wet Absorb Apply Absorbent (Vermiculite/Pads) Liquid->Absorb Scoop Scoop into Bag Wet->Scoop Disposal Label as Hazardous Waste (P501) Scoop->Disposal Collect Collect in Waste Drum Absorb->Collect Collect->Disposal

Figure 2: Immediate Spill Response Workflow.

Storage & Disposal

Storage Conditions
  • Temperature: Store at Room Temperature (15-25°C) [3, 4].

  • Atmosphere: Keep container tightly closed. Store in a dry, well-ventilated place.

  • Segregation: Keep away from Strong Oxidizing Agents (e.g., nitric acid, permanganates) to prevent violent reactions [8].[1]

Waste Disposal (P501)[1]
  • Solid Waste: Dispose of pure compound in a container labeled "Hazardous Waste - Toxic Solids."[1]

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1]

  • Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.[1]

References

  • CymitQuimica. (2024).[1][2] 1-(8-Bromoquinolin-2-yl)ethanone Product Information & CAS Data.Link[1]

  • Fluorochem. (2024).[1][2] Safety Data Sheet: 1-(8-Bromoquinolin-2-yl)ethanone (CAS 1355018-24-4).[1][6][7]Link[1]

  • Sigma-Aldrich. (2024).[1] this compound Safety & Properties.Link[1]

  • ChemScene. (2024). 1-(3-Bromoquinolin-5-yl)ethan-1-one Safety Data (Read-Across Reference).Link

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Quinoline Derivatives and Handling.[1][2]Link[1]

  • TCI Chemicals. (2025).[1][5] Safety Data Sheet: Bromoisoquinoline Derivatives.[1]Link[1]

  • PubChem. (2025).[1] GHS Classification Summary for Halogenated Quinolines.Link[1]

  • NOAA CAMEO Chemicals. (n.d.).[1] Quinoline Hazards and Reactivity Profile.[1][3]Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.